Duratocin
Description
Properties
Molecular Formula |
C45H69N11O12S |
|---|---|
Molecular Weight |
988.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-hydroxyphenyl)methyl]-16-methyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(67)50-28(15-16-34(46)58)40(63)51-30(21-35(47)59)41(64)53-31(23-69-18-8-10-37(61)55(5)33(43(66)54-38)20-26-11-13-27(57)14-12-26)45(68)56-17-7-9-32(56)42(65)52-29(19-24(2)3)39(62)49-22-36(48)60/h11-14,24-25,28-33,38,57H,6-10,15-23H2,1-5H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,67)(H,51,63)(H,52,65)(H,53,64)(H,54,66)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 |
InChI Key |
SMMBGKXBHJTULT-DTRKZRJBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N([C@H](C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)N(C(C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carbetocin on Myometrial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), is a critical uterotonic agent employed in the prevention of postpartum hemorrhage (PPH).[1][2] Its efficacy stems from its ability to induce powerful and sustained contractions of the uterine smooth muscle (myometrium).[1][3] This guide provides a detailed examination of the molecular mechanisms underpinning carbetocin's action on myometrial cells, offering insights for researchers and professionals in drug development.
Carbetocin's primary mechanism of action mirrors that of endogenous oxytocin, involving the activation of specific receptors on myometrial cells.[3][4] This interaction triggers a cascade of intracellular events, culminating in the forceful contractions necessary to prevent excessive postpartum bleeding.[1] A key advantage of carbetocin is its prolonged half-life compared to oxytocin, which ensures sustained uterine tone and reduces the need for repeated administration.[1][3]
Core Mechanism of Action: Receptor Binding and Signal Transduction
Carbetocin exerts its physiological effects by binding to and activating oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs) located on the surface of myometrial smooth muscle cells.[1][3] Notably, carbetocin exhibits a high selectivity for the OTR, with significantly lower affinity for vasopressin V1a and V1b receptors.[5][6]
Upon binding, carbetocin induces a conformational change in the OTR, leading to the activation of the heterotrimeric G-protein Gq/11.[5][7] This activation initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC): The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).[7][8]
-
Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[7][8] This binding triggers the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[9][10] Carbetocin-induced contractions are dependent on both the release of intracellular calcium and the influx of extracellular calcium.[11][12]
-
Activation of Protein Kinase C (PKC): DAG, the other second messenger, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets involved in myometrial contraction.[7]
The elevated intracellular calcium is the central event leading to muscle contraction. Calcium ions bind to calmodulin, and this complex then activates myosin light chain kinase (MLCK).[7] MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[7]
Signaling Pathway Diagram
Caption: Carbetocin signaling pathway in myometrial cells.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the pharmacological properties of carbetocin and oxytocin.
Table 1: Receptor Binding and Agonist Activity
| Parameter | Carbetocin | Oxytocin | Reference |
| Binding Affinity (Ki) | ~7 nM | ~0.71 nM | [5] |
| EC50 for Gq activation | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | [5] |
| Maximal Gq activation | ~45% of oxytocin | 100% | [5] |
| EC50 for contraction | 48.0 ± 8.20 nM | 5.62 ± 1.22 nM | [13] |
| Maximal contractile effect | ~50% of oxytocin | 100% | [13] |
Table 2: In Vitro Myometrial Contractility
| Condition | Carbetocin Motility Index (√g.contractions/10 min) | Oxytocin Motility Index (√g.contractions/10 min) | P-value | Reference |
| Control (no pretreatment) | Lower than oxytocin | Higher than carbetocin | 0.003 | [14] |
| Oxytocin-pretreated | Lower than oxytocin | Higher than carbetocin | 0.001 | [14] |
Table 3: Clinical Efficacy in Cesarean Section
| Parameter | Carbetocin Group | Oxytocin Group | P-value | Reference |
| Intraoperative Blood Loss (mL) | 210.36 ± 25.89 | 316.27 ± 20.57 | 0.005 | [15][16] |
| Operation Time (min) | 82.18 ± 10.01 | 104.28 ± 10.33 | 0.0001 | [15][16] |
| Hospital Stay (days) | 5.86 ± 2.51 | 7.86 ± 2.57 | 0.006 | [15][16] |
| Obvious Uterine Contraction | 53/59 | 36/44 | 0.005 | [17] |
Detailed Experimental Protocols
In Vitro Myometrial Contractility Assay
This protocol outlines a standard method for assessing the contractile response of myometrial tissue to carbetocin in an organ bath system.[14][18]
1. Tissue Preparation:
-
Myometrial biopsies are obtained from consenting patients undergoing elective cesarean deliveries.[14]
-
The tissue is immediately placed in a physiological salt solution (e.g., Krebs-Henseleit solution) and transported to the laboratory.
-
The myometrium is dissected into longitudinal strips of approximately 2 mm x 2 mm x 10 mm.
2. Organ Bath Setup:
-
Each myometrial strip is suspended vertically in an individual organ bath chamber containing a physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain a physiological pH.[14]
-
One end of the strip is attached to a fixed hook at the bottom of the chamber, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for a specified period (e.g., 60-120 minutes) under a resting tension of approximately 2 g.[14]
3. Experimental Procedure:
-
Baseline Recording: Spontaneous contractile activity is recorded for a defined period to establish a baseline.
-
Pretreatment (Optional): For studies investigating receptor desensitization, strips can be pretreated with a specific concentration of an agonist (e.g., oxytocin 10⁻⁸ M) or the vehicle (physiological salt solution) for a set duration (e.g., 2 hours).[14]
-
Dose-Response Testing: Cumulative concentrations of carbetocin or other uterotonic agents (e.g., 10⁻¹⁰ M to 10⁻⁵ M) are added to the organ bath at regular intervals.[14]
-
Data Acquisition: The isometric tension generated by the myometrial strips is continuously recorded using a data acquisition system.
4. Data Analysis:
-
The following parameters are quantified from the recorded tracings:
-
Dose-response curves are constructed, and parameters such as EC50 and maximal response are calculated.
Experimental Workflow Diagram
Caption: Workflow for in vitro myometrial contractility assay.
Conclusion
Carbetocin's mechanism of action on myometrial cells is a well-characterized process initiated by its selective binding to oxytocin receptors. This triggers a Gq/11-mediated signaling cascade that elevates intracellular calcium levels, ultimately leading to forceful and sustained uterine contractions. While sharing a common pathway with oxytocin, carbetocin exhibits distinct pharmacological properties, including a longer duration of action, which contributes to its clinical efficacy in preventing postpartum hemorrhage. The detailed understanding of its molecular interactions and the availability of robust in vitro models are crucial for the ongoing development and optimization of uterotonic therapies.
References
- 1. What is Carbetocin used for? [synapse.patsnap.com]
- 2. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin and parturition: a role for increased myometrial calcium and calcium sensitization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular calcium stores and agonist-induced contractions in isolated human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbetocin Controls Intraoperative Blood Loss and Thickness of Myometrium in Scar Uterus Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carbetocin Controls Intraoperative Blood Loss and Thickness of Myometrium in Scar Uterus Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
Duratocin (Carbetocin): A Technical Guide to its Pharmacokinetics and Plasma Half-Life
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duratocin, the brand name for the synthetic oxapeptide carbetocin (B549339), is a long-acting analogue of the naturally occurring hormone oxytocin (B344502). It is primarily utilized in obstetrics for the prevention of uterine atony and postpartum hemorrhage (PPH) following cesarean section and vaginal delivery. Carbetocin exerts its pharmacological effect by binding to oxytocin receptors in the myometrium, leading to sustained uterine contractions. This technical guide provides an in-depth overview of the pharmacokinetics of carbetocin, with a particular focus on its plasma half-life, supported by detailed experimental methodologies and a summary of key quantitative data.
Pharmacokinetic Profile of Carbetocin
The pharmacokinetic properties of carbetocin have been characterized in several studies, primarily in non-pregnant and postpartum women. These studies have established its absorption, distribution, metabolism, and excretion profile, highlighting its longer duration of action compared to oxytocin.
Data Presentation: Summary of Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of carbetocin from pivotal studies.
| Table 1: Pharmacokinetic Parameters of Intravenous (IV) Carbetocin in Non-Pregnant Women | ||
| Parameter | 400 mcg IV Dose (Mean ± SD) | 800 mcg IV Dose (Mean ± SD) |
| Distribution Half-Life (t½α) | 5.5 ± 1.6 minutes[1][2][3][4] | 6.1 ± 1.2 minutes[1][2][3][4] |
| Elimination Half-Life (t½β) | 41.0 ± 11.9 minutes[1][2][3][4] | 42.7 ± 10.6 minutes[1][2][3][4] |
| Volume of Distribution (Vd) | 22 L[5] | Not Reported |
| Renal Clearance | Approx. 0.7% of the dose eliminated unchanged in urine[1][2][3][4] | Approx. 0.7% of the dose eliminated unchanged in urine[1][2][3][4] |
| Source: Sweeney G, et al. (1990) |
| Table 2: Pharmacokinetic Parameters of Intramuscular (IM) Carbetocin in Non-Pregnant Women | |
| Parameter | Value (Mean ± SD) |
| Bioavailability | Approximately 80%[1][2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | < 30 minutes[1][2][3][4] |
| Source: Sweeney G, et al. (1990) |
| Table 3: Pharmacokinetic Parameters of Carbetocin in Postpartum Women | |
| Parameter | Value |
| Onset of Uterine Contraction (IV) | Within 2 minutes[5] |
| Duration of Tetanic Contraction (IV) | Approximately 6 minutes[5] |
| Duration of Rhythmic Contractions (IV) | Approximately 60 minutes[5] |
| Onset of Uterine Contraction (IM) | Not specified in detail |
| Duration of Rhythmic Contractions (IM) | Not specified in detail |
Experimental Protocols
Pivotal Pharmacokinetic Study in Non-Pregnant Women (Sweeney G, et al., 1990)
This study was fundamental in establishing the primary pharmacokinetic profile of carbetocin. While the full, detailed protocol is not publicly available, the following methodology is reconstructed based on the publication and standard practices of the era.
Objective: To determine the safety and pharmacokinetics of carbetocin in healthy non-pregnant women.
Study Design:
-
Participants: 25 healthy non-pregnant female volunteers.
-
Drug Administration: Carbetocin was administered as single intravenous (IV) doses of 400 mcg and 800 mcg, and as a single intramuscular (IM) dose.
-
Sampling: Venous blood samples were collected at predetermined time points following drug administration to characterize the plasma concentration-time profile. Urine samples were also collected to assess renal clearance.
Bioanalytical Method: Radioimmunoassay (RIA) The concentration of carbetocin in plasma and urine samples was determined using a competitive radioimmunoassay (RIA). A general protocol for a peptide RIA of that period would involve the following steps:
-
Antibody Generation: Specific antibodies against carbetocin would be raised in animals (e.g., rabbits) by immunization with a carbetocin-protein conjugate.
-
Radiolabeling: A known quantity of carbetocin would be radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as the tracer.
-
Competitive Binding: A fixed amount of anti-carbetocin antibody and ¹²⁵I-labeled carbetocin are incubated with either a standard solution of unlabeled carbetocin (for the standard curve) or the plasma/urine sample containing an unknown amount of carbetocin. The unlabeled carbetocin in the sample competes with the radiolabeled carbetocin for binding to the limited number of antibody sites.
-
Separation: The antibody-bound carbetocin is separated from the free (unbound) carbetocin. This could be achieved by techniques such as precipitation with a second antibody or polyethylene (B3416737) glycol.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled carbetocin in the sample.
-
Concentration Determination: The concentration of carbetocin in the samples is determined by comparing the measured radioactivity to a standard curve generated using known concentrations of unlabeled carbetocin.
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance. Bioavailability of the IM formulation was calculated by comparing the area under the plasma concentration-time curve (AUC) after IM administration to the AUC after IV administration.
Clinical Trials in Postpartum Women
Numerous clinical trials have evaluated the efficacy and safety of carbetocin in preventing PPH in women after childbirth. While the primary focus of these trials is clinical outcomes, pharmacokinetic sampling is sometimes included.
Objective: To compare the efficacy and safety of carbetocin versus oxytocin for the prevention of PPH.
Study Design (General Protocol):
-
Participants: Parturient women undergoing cesarean section or vaginal delivery.
-
Randomization: Participants are randomly assigned to receive either a single dose of carbetocin (typically 100 mcg IV or IM) or a standard oxytocin regimen (e.g., an IV infusion).
-
Intervention: The study drug is administered immediately after the delivery of the infant.
-
Primary Outcomes: Efficacy is typically assessed by measuring estimated blood loss and the need for additional uterotonic agents.
-
Pharmacokinetic Sub-studies: In some trials, a subset of participants may be enrolled in a pharmacokinetic sub-study. This would involve the collection of serial blood samples at specified time points after drug administration.
Workflow for a Clinical Trial with Pharmacokinetic Assessment
Caption: Workflow of a clinical trial comparing carbetocin and oxytocin with a pharmacokinetic sub-study.
Mechanism of Action and Signaling Pathway
Carbetocin is a selective agonist of the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding of carbetocin to the oxytocin receptor, primarily on uterine smooth muscle cells, initiates a signaling cascade that leads to myometrial contractions.
Oxytocin Receptor Signaling Pathway
Caption: Simplified signaling pathway of carbetocin-mediated myometrial contraction.
The binding of carbetocin to the oxytocin receptor activates the Gq alpha subunit of the associated G-protein[6][7][8][9]. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[6][7][8][9]. IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores[6][7][8][9]. The increase in intracellular Ca²⁺ concentration is a key event that triggers the contraction of myometrial smooth muscle cells. DAG activates protein kinase C (PKC), which is also involved in modulating uterine contractility[6][7][8][9].
Conclusion
The pharmacokinetic profile of carbetocin, characterized by a longer plasma half-life compared to oxytocin, underpins its clinical utility as a long-acting uterotonic agent for the prevention of postpartum hemorrhage. A single administration of carbetocin provides sustained uterine contractions, which is a significant advantage in the clinical setting. The understanding of its pharmacokinetics, derived from studies employing methodologies such as radioimmunoassay and non-compartmental analysis, is crucial for its appropriate and effective use. The mechanism of action, mediated through the well-defined oxytocin receptor signaling pathway, provides a clear basis for its pharmacological effects. This technical guide serves as a comprehensive resource for professionals in the field of drug development and research, summarizing the core pharmacokinetic properties and underlying scientific principles of Duratocin.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women | Semantic Scholar [semanticscholar.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women | Lund University [lunduniversity.lu.se]
- 5. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
An In-depth Technical Guide on the Molecular Structure and Synthesis of Carbetocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin (B549339), a long-acting synthetic analogue of the human hormone oxytocin (B344502), is a critical pharmaceutical agent used for the prevention of postpartum hemorrhage. Its unique structural modifications confer a longer half-life and greater stability compared to endogenous oxytocin, making it a subject of significant interest in medicinal chemistry and pharmacology. This guide provides a comprehensive overview of the molecular structure of carbetocin, a detailed examination of its chemical synthesis, primarily through solid-phase peptide synthesis (SPPS), and an exploration of its mechanism of action via the oxytocin receptor signaling pathway. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding for research and development professionals.
Molecular Structure of Carbetocin
Carbetocin is a cyclic nonapeptide, structurally similar to oxytocin, with key modifications that enhance its pharmacokinetic profile.[1][2][]
Amino Acid Sequence: Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂[4]
One-Letter Sequence: Butyryl-Y(Me)-IQNCPLG-NH₂[4]
Key Structural Modifications from Oxytocin:
-
Deamination at the N-terminus: The N-terminal cysteine of oxytocin is replaced with butyric acid.[1][] This modification increases the molecule's resistance to degradation by aminopeptidases.
-
Methylation of Tyrosine: The phenol-hydroxyl group of the tyrosine at position 2 is methylated (O-methyl-L-tyrosine).[1][]
-
Carba-1 Bridge: The disulfide bond between cysteine residues at positions 1 and 6 in oxytocin is replaced by a more stable thioether bond (carba bridge) between the N-terminal butyric acid and the cysteine at position 6.[1][4] This substitution of a methylene (B1212753) group for the sulfur atom enhances stability.[1]
-
C-terminal Amidation: The C-terminal glycine (B1666218) is amidated, which is a common feature in many biologically active peptides.
These modifications contribute to carbetocin's prolonged half-life and increased resistance to enzymatic cleavage compared to oxytocin.[4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₅H₆₉N₁₁O₁₂S | [1][4][5][6] |
| Molecular Weight | 988.16 g/mol | [5][6][7] |
| CAS Number | 37025-55-1 | [4][5] |
| Appearance | White solid | [5] |
| Purity (HPLC) | ≥95% | |
| Storage Temperature | -20°C | [4][5] |
Synthesis of Carbetocin
The primary method for synthesizing carbetocin is Solid-Phase Peptide Synthesis (SPPS) .[8][9][10] This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Experimental Protocol: Solid-Phase Synthesis of Carbetocin
This protocol is a generalized representation based on common SPPS methodologies. Specific reagents and reaction times may vary.
1. Resin Preparation:
-
Resin: Rink Amide AM resin is a common choice, as it allows for the direct formation of a C-terminal amide upon cleavage.[11]
-
First Amino Acid Attachment: The first amino acid, Fmoc-Gly-OH, is coupled to the resin using a condensing agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt).[8][11]
2. Stepwise Elongation of the Peptide Chain: This process involves a repeating cycle of deprotection and coupling for each subsequent amino acid.
-
Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[11]
-
Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Leu-OH) is activated with DIC/HOBt and added to the resin to form a new peptide bond.[8] The completion of the reaction is monitored using a ninhydrin (B49086) test.[8]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Sequence of Addition: The protected amino acids are added in the following order: Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, and Fmoc-Tyr(Me)-OH.[11] The trityl (Trt) group is a common side-chain protecting group for Cys, Asn, and Gln.
3. N-terminal Modification:
-
After the final amino acid (Fmoc-Tyr(Me)-OH) is coupled and its Fmoc group is removed, 4-bromobutyric acid is coupled to the N-terminus to introduce the butyryl group precursor.[8]
4. On-Resin Cyclization:
-
Side-Chain Deprotection: The protecting group on the side chain of the cysteine residue (e.g., Alloc or Mmt) is selectively removed.[8][12]
-
Thioether Bond Formation: An intramolecular cyclization is induced on the solid support. This is often achieved by treating the resin with an organic base like N-methylmorpholine in the presence of lithium chloride in DMF to form the thioether bridge between the N-terminal butyric acid moiety and the cysteine side chain.[8] This solid-phase cyclization is a key step that can improve yield and reduce side reactions.[10][13]
5. Cleavage and Deprotection:
-
The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, phenol, thioanisole, and ethanedithiol (EDT) (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT = 82.5:5:5:5:2.5).[8]
-
The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.[8]
6. Purification and Characterization:
-
Purification: The crude carbetocin is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][14]
-
Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (MS).[9][15][16]
-
Lyophilization: The purified peptide solution is freeze-dried to obtain the final carbetocin product as a white powder.[8]
A reported total yield for a similar solid-phase synthesis process is up to 45%, with a purity of >99%.[8]
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for carbetocin.
Mechanism of Action and Signaling Pathway
Carbetocin exerts its pharmacological effects by acting as an agonist at oxytocin receptors, which are G-protein coupled receptors (GPCRs).[2][6][17] The density of these receptors in the uterine smooth muscle (myometrium) increases significantly during pregnancy, peaking at delivery.[1]
Pharmacological Profile
| Parameter | Value | Notes | Reference |
| Receptor Target | Oxytocin Receptor (OXTR) | Agonist | [6][18] |
| Binding Affinity (Ki) | 7.1 nM | For human oxytocin receptor | [18][19] |
| EC₅₀ | 48.0 ± 8.20 nM | For contractile effect on isolated myometrial strips | [20] |
| Receptor Selectivity | Highly selective for OXTR over vasopressin V1a and V1b receptors.[21] | Acts as a competitive antagonist at vasopressin receptors.[21] | [20][21] |
While carbetocin's binding affinity to the oxytocin receptor is comparable to that of oxytocin, it acts as a partial agonist for Gq protein coupling.[21][22][23] The maximal contractile effect of carbetocin is approximately 50% lower than that of oxytocin in vitro, but its effect is more prolonged.[20]
Signaling Pathway
Upon binding to the oxytocin receptor on myometrial cells, carbetocin initiates a downstream signaling cascade:[1][17]
-
Receptor Activation: Carbetocin binds to and activates the oxytocin receptor.
-
G-Protein Coupling: The activated receptor couples primarily to the Gq/11 subtype of G-proteins.[21][24]
-
PLC Activation: The Gαq subunit activates the enzyme Phospholipase C (PLC).[24][25][26]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[24]
-
Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[27]
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[27]
-
Muscle Contraction: The elevated cytoplasmic Ca²⁺ levels lead to the activation of calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.
This cascade of events leads to rhythmic contractions of the uterus, an increase in the frequency of existing contractions, and an elevated uterine tone.[1]
Signaling Pathway Diagram
Caption: Carbetocin-induced oxytocin receptor signaling pathway.
Conclusion
Carbetocin's rational design, featuring key structural modifications to the oxytocin backbone, results in a clinically superior profile for the prevention of postpartum hemorrhage. Its synthesis via solid-phase peptide chemistry is a well-established, albeit complex, process that allows for the production of a high-purity product. The mechanism of action, centered on the activation of the Gq-PLC-Ca²⁺ signaling pathway, is well-understood and provides a clear basis for its potent uterotonic effects. This guide has provided a detailed technical overview intended to support further research and development in the field of peptide-based therapeutics.
References
- 1. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. usbio.net [usbio.net]
- 6. KEGG DRUG: Carbetocin [genome.jp]
- 7. GSRS [precision.fda.gov]
- 8. CN101555272A - Solid phase preparation method of carbetocin - Google Patents [patents.google.com]
- 9. Separation and identification of peptide mixtures in a synthesis crude of carbetocin by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102796178A - Solid-phase synthesis method of carbetocin - Google Patents [patents.google.com]
- 11. CN104592362A - Synthesis process of carbetocin - Google Patents [patents.google.com]
- 12. WO2017097194A1 - Completely-solid-phase preparation method for carbetocin - Google Patents [patents.google.com]
- 13. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 14. CN103467573B - A kind of preparation method of carbetocin - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC analysis of carbetocin and its related impurities | Semantic Scholar [semanticscholar.org]
- 17. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. abmole.com [abmole.com]
- 20. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Uterotonic activity and myometrial receptor affinity of 1-deamino-1-carba-2-tyrosine(O-methyl)-oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Oxytocin Receptor Signaling in Vascular Function and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 27. Molecular Mechanisms of Oxytocin Signaling at the Synaptic Connection - PMC [pmc.ncbi.nlm.nih.gov]
Carbetocin's Interaction with Oxytocin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity and signaling mechanisms of carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), at the oxytocin receptor (OTR). Carbetocin is a critical therapeutic agent used for the prevention of postpartum hemorrhage. A thorough understanding of its receptor pharmacology is essential for the development of novel therapeutics and for refining its clinical applications. This document provides a comprehensive overview of carbetocin's binding characteristics, the experimental methodologies used to determine these properties, and the subsequent intracellular signaling cascades it initiates.
Quantitative Analysis of Carbetocin Binding Affinity
The binding affinity of carbetocin for the oxytocin receptor has been quantified in various studies, primarily through competitive radioligand binding assays. These assays determine the concentration of a ligand required to inhibit the binding of a known radiolabeled ligand to its receptor by 50% (IC50), from which the equilibrium dissociation constant (Ki) can be calculated. The data consistently demonstrate that carbetocin exhibits high affinity for the OTR, albeit slightly lower than the endogenous ligand, oxytocin. Furthermore, its selectivity for the OTR over the structurally related vasopressin (V1a and V2) receptors is a key characteristic.
| Compound | Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Carbetocin | Rat Oxytocin Receptor | Rat myometrial membranes | [3H]Oxytocin | 1.96 | [1] |
| Carbetocin | Rat Vasopressin V1a Receptor | Rat myometrial membranes | [3H]Arginine Vasopressin | 7.24 | [1] |
| Carbetocin | Rat Vasopressin V2 Receptor | Rat kidney membranes | [3H]Arginine Vasopressin | 61.3 | [1] |
| Carbetocin | Human Oxytocin Receptor | - | - | 7.1 | [2] |
| Carbetocin | Chimeric N-terminus (E1) of Oxytocin Receptor | - | - | 1170 | [2] |
| Oxytocin | Human Oxytocin Receptor | - | - | 0.71 | [1] |
Experimental Protocols
The characterization of carbetocin's interaction with the oxytocin receptor relies on a suite of sophisticated experimental techniques. The following sections detail the methodologies for the key assays cited in the binding affinity and signaling pathway analysis.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound (carbetocin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat myometrium) or cells expressing the oxytocin receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[3]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[3]
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[3]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the total protein concentration is determined using a standard method like the Bradford or BCA assay.[3]
2. Competition Binding Assay:
-
A constant amount of the prepared cell membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]oxytocin).[3]
-
Increasing concentrations of the unlabeled test compound (carbetocin) are added to compete for binding to the receptor.[3]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.[3]
-
The reaction is incubated at a controlled temperature (e.g., 25°C) to reach equilibrium.[3]
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[3]
-
The radioactivity retained on the filters is measured using a scintillation counter.[3]
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[3]
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1: Workflow for Radioligand Binding Assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The BRET assay is a powerful tool for studying protein-protein interactions in live cells, such as the coupling of G-proteins to the oxytocin receptor upon agonist binding.
1. Plasmid Construction and Transfection:
-
Constructs are created where the G-protein subunits (e.g., Gα and Gγ) are fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Venus, a variant of GFP), respectively.[4]
-
These constructs, along with a plasmid encoding the oxytocin receptor, are co-transfected into a suitable mammalian cell line (e.g., HEK293).[4]
2. Cell Culture and Assay Preparation:
-
Transfected cells are cultured to allow for the expression of the fusion proteins.
-
On the day of the assay, cells are harvested and resuspended in a suitable buffer.
3. BRET Measurement:
-
The cell suspension is dispensed into a 96-well microplate.[4]
-
The luciferase substrate (e.g., coelenterazine (B1669285) H) is added to each well to initiate the bioluminescent reaction.[4]
-
The plate is immediately read in a microplate reader capable of simultaneously measuring the light emission at the wavelengths corresponding to the donor and acceptor fluorophores.
-
The agonist (carbetocin) is then added, and the change in the BRET signal is monitored over time.[4]
4. Data Analysis:
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.
-
An increase or decrease in the BRET ratio upon agonist stimulation indicates a conformational change in the G-protein heterotrimer, signifying receptor activation.
-
Dose-response curves are generated by plotting the change in BRET ratio against the logarithm of the agonist concentration to determine the EC50.
Figure 2: Workflow for BRET Assay.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the OTR by carbetocin, which is a key downstream event in the Gq signaling pathway.
1. Cell Culture and Dye Loading:
-
Cells expressing the oxytocin receptor are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.[5]
2. Assay Procedure:
-
After an incubation period to allow for dye loading and de-esterification, the cells are washed to remove excess dye.[5]
-
The plate is placed in a fluorescence plate reader equipped with injectors.[5]
-
A baseline fluorescence reading is taken.
-
The agonist (carbetocin) is injected into the wells, and the fluorescence is continuously monitored.[5]
3. Data Analysis:
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.[5]
-
The change in fluorescence intensity or ratio over time reflects the mobilization of intracellular calcium.
-
Dose-response curves can be generated to determine the EC50 of the agonist-induced calcium response.
Figure 3: Workflow for Intracellular Calcium Mobilization Assay.
Carbetocin-Induced Signaling Pathways
The binding of carbetocin to the oxytocin receptor, a G-protein coupled receptor (GPCR), predominantly activates the Gαq signaling pathway. This initiates a cascade of intracellular events leading to the physiological effects of carbetocin, such as uterine muscle contraction.
Upon carbetocin binding, the OTR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit dissociates from the Gβγ dimer and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.
Figure 4: Carbetocin-Induced Gq Signaling Pathway.
References
- 1. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Duratocin's Signal Transduction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Duratocin (carbetocin) is a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502). It is primarily utilized in clinical settings to prevent postpartum hemorrhage by inducing robust and sustained uterine contractions. The therapeutic efficacy of Duratocin is underpinned by its specific interaction with the oxytocin receptor (OXTR), a member of the G protein-coupled receptor (GPCR) superfamily. This technical guide provides a comprehensive overview of the signal transduction pathways activated by Duratocin, with a focus on its selective agonism at the OXTR and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Duratocin's Interaction with the Oxytocin Receptor
Duratocin exerts its physiological effects by binding to and activating the oxytocin receptor.[1] The OXTR is a class I GPCR that, upon agonist binding, undergoes a conformational change, enabling it to interact with and activate heterotrimeric G proteins.[2] While the native ligand oxytocin can couple to multiple G protein subtypes, including Gq and Gi, research indicates that Duratocin exhibits a strong functional selectivity for the Gq alpha subunit.[3]
Binding Affinity and Potency
Duratocin demonstrates a high affinity for the human oxytocin receptor, comparable to that of endogenous oxytocin. However, its potency in eliciting a physiological response, such as myometrial contraction, can differ. The following table summarizes key quantitative parameters comparing Duratocin and oxytocin.
| Parameter | Duratocin (Carbetocin) | Oxytocin | Reference |
| Binding Affinity (Ki) | 7.1 nM | ~0.75 - 1.6 nM (human myometrial) | [3] |
| EC50 for Contraction | ~48.0 nM | ~5.62 nM | [4] |
| Maximal Contractile Effect | ~50% of Oxytocin | 100% | [4] |
The Core Gq-PLC-IP3-Ca2+ Signaling Pathway
The primary signal transduction cascade initiated by Duratocin binding to the OXTR is the Gq protein-mediated pathway. This canonical signaling axis is central to the uterotonic effects of Duratocin.
Upon activation by the Duratocin-bound OXTR, the Gαq subunit dissociates from the Gβγ dimer and activates Phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The elevated intracellular calcium concentration is a critical event leading to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, resulting in smooth muscle contraction.
Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC).[5] Activated PKC can then phosphorylate a variety of downstream targets, contributing to the sustained contractile response and potentially other cellular effects.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbetocin: A Comprehensive Pharmacological Profile as an Oxytocin Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Carbetocin (B549339), a synthetic analogue of the neuropeptide hormone oxytocin (B344502), is a potent and long-acting agonist of the oxytocin receptor (OTR).[1] Structurally modified to resist enzymatic degradation, carbetocin exhibits a significantly longer half-life than native oxytocin, making it a valuable therapeutic agent in obstetrics for the prevention of uterine atony and postpartum hemorrhage.[2] This technical guide provides a detailed overview of the pharmacological properties of carbetocin, focusing on its molecular interactions with the oxytocin receptor, downstream signaling pathways, and functional consequences. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of oxytocic agents.
Quantitative Pharmacological Data
The pharmacological activity of carbetocin has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, potency, and selectivity.
Table 1: Receptor Binding Affinity (Ki)
| Ligand | Receptor | Species | Ki (nM) | Reference(s) |
| Carbetocin | Oxytocin Receptor (OTR) | Human | 7.0 - 7.1 | [3][4] |
| Oxytocin Receptor (OTR) | Rat | 1.96 | [5] | |
| Vasopressin V1a Receptor (V1aR) | Rat | 7.24 | [5][6] | |
| Vasopressin V2 Receptor (V2R) | Rat | 61.3 | [5][6] | |
| Oxytocin | Oxytocin Receptor (OTR) | Human | ~0.71 | [5] |
Table 2: Functional Potency (EC50) and Efficacy
| Assay | Parameter | Carbetocin | Oxytocin | Reference(s) |
| Gq Protein Activation (BRET) | EC50 (nM) | 48.8 ± 16.09 | 9.7 ± 4.43 | [5] |
| Maximal Activation (% of Oxytocin) | ~45% (Partial Agonist) | 100% (Full Agonist) | [5] | |
| Myometrial Contraction (in vitro) | EC50 (nM) | 48.0 ± 8.20 | 5.62 ± 1.22 | [6] |
| Maximal Contractile Effect (g) | 2.70 ± 0.12 | 5.22 ± 0.26 | [6] |
Table 3: Antagonistic Activity (pA2)
| Ligand | Antagonized Ligand | Preparation | pA2 | Reference(s) |
| Carbetocin | Oxytocin | Isolated Rat Myometrial Strips | 8.21 | [6] |
Signaling Pathways
Upon binding to the oxytocin receptor, a G-protein coupled receptor (GPCR), carbetocin demonstrates functional selectivity by primarily activating the Gq protein signaling cascade.[2][5] This is a key differentiator from oxytocin, which can couple to multiple G-protein subtypes.[2] The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a critical step for myometrial contraction.[4]
Interestingly, carbetocin promotes OTR internalization through a β-arrestin-independent pathway.[5] This is in contrast to oxytocin, which induces β-arrestin recruitment to the receptor. Furthermore, carbetocin does not facilitate the recycling of the OTR back to the plasma membrane.[5] This unique internalization and lack of recycling may contribute to its prolonged duration of action.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of carbetocin for the oxytocin receptor.
1. Membrane Preparation:
-
Homogenize tissue expressing the oxytocin receptor (e.g., human myometrium or HEK293 cells transfected with OTR) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
2. Competition Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation (e.g., 20-50 µg of protein per well).
-
Add a fixed concentration of a radiolabeled ligand that binds to the OTR, such as [3H]-oxytocin (typically at a concentration close to its Kd value).
-
Add increasing concentrations of unlabeled carbetocin (competitor).
-
For determination of non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM) to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of carbetocin to generate a competition curve.
-
Determine the IC50 value (the concentration of carbetocin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Myometrial Contractility Assay
This protocol assesses the functional potency and efficacy of carbetocin in inducing uterine muscle contraction.
1. Tissue Preparation:
-
Obtain fresh myometrial tissue samples from biopsies (e.g., from women undergoing elective cesarean section).
-
Dissect the tissue into longitudinal strips of a standardized size (e.g., 10 mm long, 2 mm wide).
-
Suspend the strips in individual organ bath chambers containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
2. Isometric Tension Recording:
-
Connect one end of each myometrial strip to a fixed point in the organ bath and the other end to an isometric force transducer.
-
Apply a basal tension (e.g., 1-2 g) and allow the tissue to equilibrate for a period (e.g., 60-90 minutes) until spontaneous contractions stabilize.
3. Dose-Response Testing:
-
Add increasing cumulative concentrations of carbetocin to the organ baths.
-
Record the contractile activity (amplitude and frequency of contractions) for a set period at each concentration.
-
The area under the curve (AUC) of the contractions can be used as a measure of the motility index.
4. Data Analysis:
-
Measure the amplitude and frequency of contractions at each carbetocin concentration.
-
Calculate the motility index (amplitude × frequency) or AUC.
-
Plot the response against the log concentration of carbetocin to generate a dose-response curve.
-
Determine the EC50 (the concentration of carbetocin that produces 50% of the maximal response) and the Emax (the maximal effect).
Conclusion
Carbetocin is a potent and selective oxytocin receptor agonist with a unique pharmacological profile. Its high affinity for the OTR, coupled with its functional selectivity for the Gq signaling pathway and a distinct mechanism of receptor internalization, underpins its prolonged uterotonic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation into the therapeutic potential of carbetocin and the development of novel oxytocic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Duratocin's Effect on Uterine Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Duratocin (carbetocin) is a long-acting synthetic analogue of the nine-amino acid peptide hormone oxytocin (B344502), utilized primarily for the prevention of postpartum hemorrhage (PPH) by stimulating uterine smooth muscle contraction (myometrial contraction).[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and pharmacological effects of carbetocin (B549339) on the myometrium. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes. Carbetocin's primary mechanism of action involves binding to and activating oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs) on myometrial cells.[4][5][6] This interaction initiates a downstream signaling cascade that results in a sustained increase in intracellular calcium concentrations, leading to prolonged and forceful uterine contractions.[5] This guide will explore the nuances of carbetocin's receptor binding affinity, its potency and efficacy in comparison to endogenous oxytocin, and the detailed intracellular signaling pathways it modulates. Furthermore, it will provide standardized protocols for key in vitro and ex vivo experimental assays used to characterize the uterotonic effects of carbetocin, facilitating reproducible and robust research in this area.
Introduction
Postpartum hemorrhage remains a leading cause of maternal morbidity and mortality worldwide. Uterine atony, the failure of the uterus to contract adequately after childbirth, is the most common cause of PPH.[3] Uterotonic agents are therefore a cornerstone of active management of the third stage of labor. Carbetocin, a structural analogue of oxytocin, offers a significant clinical advantage due to its prolonged half-life and sustained uterotonic effect from a single administration, in contrast to the shorter-acting oxytocin.[2][3][5]
This document aims to provide a detailed technical overview of the pharmacological and physiological effects of carbetocin on uterine smooth muscle. It will delve into the molecular interactions and cellular signaling events that underpin its therapeutic action, present comparative quantitative data, and offer detailed methodologies for the scientific investigation of this important drug.
Mechanism of Action and Signaling Pathways
Carbetocin exerts its uterotonic effect by acting as an agonist at oxytocin receptors (OTR) located on the smooth muscle cells of the uterus (myometrium).[4][6] The OTR is a class I G-protein-coupled receptor (GPCR) of the rhodopsin-type.[7] The binding of carbetocin to the OTR initiates a cascade of intracellular events that culminate in myometrial contraction.
Receptor Binding and Activation
Carbetocin binds selectively to OTRs, which are highly expressed in the myometrium, particularly during pregnancy and labor.[4] While it shares a similar binding site with oxytocin, structural modifications in the carbetocin molecule contribute to its distinct pharmacological profile, including its prolonged duration of action. Competition binding studies have been performed to determine the binding affinity (Ki) of carbetocin for various receptors.
Intracellular Signaling Cascade
Upon binding of carbetocin to the OTR, the receptor couples to the Gq/11 subtype of G-proteins.[1][7][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the release of Ca2+ from the SR into the cytosol, leading to a rapid increase in intracellular calcium concentration.[1][8][9]
-
DAG Pathway: DAG remains in the cell membrane and activates protein kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to the maintenance of uterine contraction.[1][8]
The elevated intracellular Ca2+ binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[1][8] MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[1][8] The OTR can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase (ROK) pathways, which also contribute to the contractile effect.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. originbiopharma.com [originbiopharma.com]
- 5. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 6. Human Metabolome Database: Showing metabocard for Carbetocin (HMDB0015402) [hmdb.ca]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to the Receptor Selectivity and Off-Target Effects of Carbetocin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) is a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502), engineered for enhanced stability and duration of action.[1][2][3] Its primary clinical application is in the prevention of postpartum hemorrhage (PPH) by promoting uterine contractions.[2][3] Unlike native oxytocin, which has a short plasma half-life, carbetocin's structural modifications provide a sustained uterotonic effect from a single administration.
A thorough understanding of a drug's interaction with its primary receptor and its potential for off-target effects is critical for predicting its complete pharmacological profile, clinical efficacy, and safety. This guide provides an in-depth analysis of carbetocin's receptor selectivity, focusing on its interactions with the oxytocin receptor (OTR) and vasopressin receptors, and details its downstream signaling mechanisms and known off-target profile.
Receptor Selectivity and Functional Activity
Carbetocin's therapeutic action is mediated through its high affinity for the OTR. Its selectivity is primarily characterized by comparing its binding and functional potency at the OTR versus the structurally related vasopressin receptors (V1a, V1b, V2).
Binding Affinity and Potency
Studies have consistently shown that carbetocin is highly selective for the oxytocin receptor.[1][4] While it demonstrates some binding affinity for vasopressin V1a receptors, it is significantly lower than its affinity for the OTR.[4][5] Importantly, binding to vasopressin receptors does not translate into functional activation; in fact, carbetocin may act as an antagonist at these sites.[1][4][6]
Functionally, carbetocin behaves as a partial agonist at the OTR. While it effectively activates the receptor, its maximal effect, particularly in myometrial contractility studies, is approximately 50% lower than that of oxytocin.[4][5] Its potency (EC50) is also about ten times lower than that of oxytocin, which is consistent with its slightly lower binding affinity (Ki).[4][5]
Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Potency (EC50)
| Compound | Receptor | Species | Ki (nM) | EC50 (nM) | Emax (% of Oxytocin) | Reference(s) |
| Carbetocin | Oxytocin Receptor (OTR) | Rat | 1.96 | 48.0 ± 8.20 | ~50% | [4][5] |
| Oxytocin Receptor (OTR) | Human | 7.0 | 48.8 ± 16.09 | ~45% | [4] | |
| Vasopressin V1a Receptor | Rat | 7.24 ± 0.29 | Inactive | N/A | [4][5] | |
| Vasopressin V2 Receptor | Rat | 61.3 ± 14.6 | Inactive | N/A | [5] | |
| Oxytocin | Oxytocin Receptor (OTR) | Rat | - | 5.62 ± 1.22 | 100% | [5] |
| Oxytocin Receptor (OTR) | Human | 0.71 | 9.7 ± 4.43 | 100% | [4] |
N/A: Not Applicable as no agonistic activity was observed.
Carbetocin Signaling Pathways
Carbetocin exhibits significant functional selectivity in its downstream signaling cascade, a key feature that distinguishes it from oxytocin. Upon binding to the OTR, carbetocin selectively activates the Gαq protein pathway.[1][4][6] This is in contrast to oxytocin, which can activate multiple G-protein subtypes, including Gαq, Gαi, and Gαo.[4][6]
The selective activation of the Gq pathway initiates a well-defined cascade:
-
Gq Activation: The activated OTR catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The Gαq-GTP complex activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7]
-
Cellular Response: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] The combination of elevated intracellular Ca2+ and DAG activation of Protein Kinase C (PKC) leads to the phosphorylation of downstream targets, culminating in smooth muscle contraction.[7][8]
Off-Target Effects and Clinical Side-Effect Profile
The primary "off-target" interactions investigated for carbetocin are with vasopressin receptors, where it displays binding but lacks agonist activity.[4] This high selectivity for the OTR is a desirable trait, potentially reducing the side effects associated with vasopressin receptor activation (e.g., effects on blood pressure and water retention).
Systematic reviews and meta-analyses of clinical trials provide insight into the comparative side-effect profile of carbetocin versus oxytocin. While many adverse effects occur at similar frequencies, some differences have been noted.
Table 2: Summary of Clinical Side Effects (Carbetocin vs. Oxytocin)
| Side Effect | Risk with Carbetocin vs. Oxytocin | Population Notes | Reference(s) |
| Vomiting | Lower Risk | Intravenous administration; Cesarean delivery | [9][10][11] |
| Diarrhea | Slightly Higher Risk | - | [9][10][11] |
| Hypotension | High overall incidence | Similar across doses (80-120 µg) | [12] |
| Nausea | Similar Risk | Common to both drugs | [13] |
| Tachycardia | Similar Risk | - | [10] |
| Flushing | Similar Risk | - | [10] |
| Headache | Similar Risk | - | [10] |
This table summarizes findings from meta-analyses; individual trial results may vary.
Key Experimental Methodologies
The characterization of carbetocin's receptor selectivity relies on established in vitro pharmacological assays.
Radioligand Competition Binding Assay
This technique is used to determine the binding affinity (Ki) of an unlabeled compound (like carbetocin) by measuring its ability to compete off a radiolabeled ligand from the receptor.[14][15]
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the receptor of interest (e.g., human myometrium or HEK293 cells transfected with OTR) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[16][17]
-
Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and debris.[16]
-
Centrifuge the supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the cell membranes.[16][17]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[17]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[17]
-
-
Competition Assay Incubation:
-
In a 96-well plate, add a constant amount of membrane preparation to each well (e.g., 50-100 µg protein).[16]
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-Oxytocin) at a concentration near its dissociation constant (Kd).[16]
-
Add increasing concentrations of the unlabeled competitor compound (carbetocin).
-
For determining non-specific binding, a parallel set of wells is prepared containing the radioligand and a high concentration of unlabeled oxytocin (e.g., 1 µM).[16]
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).[16][17]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[16][17]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16][17]
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percent specific binding against the log concentration of the competitor (carbetocin) to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC50 value (the concentration of carbetocin that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
To determine functional selectivity for specific G-protein subtypes, a BRET-based biosensor assay is highly effective.[4] This method measures the interaction between receptor and G-protein subunits in live cells. An energy donor (e.g., Renilla Luciferase, Rluc8) is fused to a G-protein subunit, and an energy acceptor (e.g., GFP) is fused to another. Agonist-induced conformational changes in the G-protein heterotrimer alter the distance or orientation between the donor and acceptor, leading to a change in the BRET signal, which can be measured to quantify the activation of a specific G-protein pathway.[4]
Conclusion
Carbetocin is a potent, long-acting oxytocin receptor agonist with a highly selective binding profile. Its key distinguishing feature is its functional selectivity, acting as a biased agonist that preferentially activates the Gq signaling pathway, unlike the native ligand oxytocin which engages multiple G-protein families.[4][6] This specific molecular mechanism likely contributes to its sustained clinical efficacy in preventing uterine atony. While its clinical side-effect profile is broadly similar to oxytocin, its higher selectivity may offer safety advantages by avoiding the activation of vasopressin receptors. This detailed understanding of carbetocin's receptor pharmacology is essential for its optimal clinical use and for the development of future receptor-targeted therapeutics.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 3. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Gq/G11-mediated signaling pathway is critical for autocrine potentiation of insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Side‐effects of carbetocin to prevent postpartum hemorrhage: A systematic review and meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Side-effects of carbetocin to prevent postpartum hemorrhage: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 15. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
The In Vivo Uterotonic Effect of Carbetocin in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), is a potent uterotonic agent used clinically to prevent postpartum hemorrhage. Its efficacy and safety profile are underpinned by extensive preclinical evaluation in various animal models. This technical guide provides a comprehensive overview of the in vivo uterotonic effects of carbetocin in these models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug development, and obstetrics.
Mechanism of Action and Signaling Pathway
Carbetocin exerts its uterotonic effect by binding to oxytocin receptors (OTR), which are G-protein coupled receptors located on the smooth muscle cells of the myometrium. The density of these receptors increases significantly during pregnancy, reaching a peak at parturition. The binding of carbetocin to the OTR initiates a downstream signaling cascade that leads to uterine contractions.
The primary signaling pathway involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction.
Caption: Carbetocin Signaling Pathway for Uterine Contraction.
Quantitative Data on Uterotonic Effects in Animal Models
The following tables summarize the quantitative data on the uterotonic effects of carbetocin from various in vivo and ex vivo animal studies. Direct comparison between studies should be made with caution due to variations in experimental design, animal species, and measured endpoints.
Table 1: In Vivo Uterotonic Effects of Carbetocin in Postpartum Dairy Cows
| Parameter | Carbetocin (0.35 mg IM) | Oxytocin (50 IU IM) | Control (Saline) | Source |
| Increased Contraction Frequency | Significant increase for 2 hours post-treatment | Significant increase for 2 hours post-treatment | No significant change | [1] |
| Increased Total Area Under the Curve (Intrauterine Pressure) | Significant increase for 1 hour post-treatment | Significant increase for 1 hour post-treatment | No significant change | [1] |
| Mean Amplitude of Pressure Cycles | Not significantly affected | Not significantly affected | Not significantly affected | [1] |
| Mean Duration of Pressure Cycles | Not significantly affected | Not significantly affected | Not significantly affected | [1] |
Table 2: Ex Vivo Uterotonic Effects of Carbetocin on Isolated Rat Myometrial Strips
| Parameter | Carbetocin | Oxytocin | Source |
| Maximal Contractile Effect (g) | 2.70 ± 0.12 | 5.22 ± 0.26 | [2] |
| EC50 (nM) | 48.0 ± 8.20 | 5.62 ± 1.22 | [2] |
Table 3: In Vivo Effects of Carbetocin on Farrowing in Sows
| Parameter | Carbetocin (0.07 mg IM, after 7th piglet) | Oxytocin (10 IU IM, after 1st piglet) | Control (No treatment) | Source |
| Farrowing Duration | Reduced | Reduced | - | [3] |
| Stillbirths | No significant effect | - | - | [3] |
Table 4: Ex Vivo Uterotonic Effects of Carbetocin on Equine Myometrial Tissue
| Estrous Cycle Stage | Effect of Carbetocin | Effect of Oxytocin | Source |
| Estrus | Same effect as other stages | Lower effect than Diestrus/Anestrus | [4][5] |
| Diestrus | Same effect as other stages | Higher effect than Estrus | [4][5] |
| Anestrus | Same effect as other stages | Higher effect than Estrus | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols cited in this guide.
Measurement of Intrauterine Pressure in Postpartum Dairy Cows
-
Animal Model: Multiparous Holstein-Friesian dairy cows, 14-16 hours postpartum, without fetal membrane retention.
-
Experimental Groups:
-
Carbetocin group (n=10): 0.35 mg carbetocin administered intramuscularly.
-
Oxytocin group (n=9): 50 IU oxytocin administered intramuscularly.
-
Control group (n=8): 5 mL saline solution administered intramuscularly.
-
-
Methodology for Measuring Uterine Activity:
-
A transcervically introduced open-tip catheter system is used for non-invasive recording of intrauterine pressure (IUP).
-
The IUP signals are digitized and analyzed using specialized software.
-
Parameters analyzed include contraction frequency (FREQ), total area under the curve (TAUC), mean amplitude (AMP), and duration (DUR) of pressure cycles.
-
Recordings are taken to assess both short-term (within 4 hours) and long-term (between 12 and 36 hours) effects.[1]
-
Ex Vivo Assessment of Uterine Contractility in Rats
-
Tissue Preparation:
-
Myometrial strips are obtained from rats.
-
The tissue is incubated with a rat kidney homogenate to study the effects of carbetocin and its metabolites.
-
-
Methodology for Measuring Contractility:
-
Isolated myometrial strips are mounted in organ baths.
-
The contractile response to carbetocin and oxytocin is measured.
-
Parameters such as maximal contractile effect and EC50 are determined.[2]
-
Assessment of Farrowing Performance in Sows
-
Animal Model: Sows undergoing parturition.
-
Experimental Groups:
-
Carbetocin group (n=36): 0.07 mg carbetocin administered intramuscularly after the delivery of the 7th piglet.
-
Oxytocin group (n=35): 10 IU oxytocin administered intramuscularly after the delivery of the 1st piglet.
-
Control group (n=30): No treatment.
-
-
Methodology:
-
The duration of farrowing and the incidence of stillbirths are recorded for each sow.
-
Data is statistically analyzed to compare the outcomes between the different treatment groups.[3]
-
Ex Vivo Assessment of Uterine Contractility in Mares
-
Tissue Preparation: Uterine myometrial samples are collected from slaughtered mares in different stages of the estrous cycle (estrus, diestrus, and anestrus).
-
Methodology:
-
The myometrial samples are mounted in organ baths.
-
Tissues are exposed to ascending, cumulative doses of carbetocin and oxytocin.
-
Parameters such as area under the curve, amplitude, and maximum response (Emax) are measured and statistically evaluated to determine the effect of the drugs at different cycle stages.[4][5]
-
Visualizations of Experimental Workflows
Caption: Workflow for In Vivo Uterine Contractility Study in Cows.
Caption: Workflow for Ex Vivo Uterine Contractility Study in Rats.
Conclusion
This technical guide has summarized the available data on the in vivo and ex vivo uterotonic effects of carbetocin in various animal models. The evidence consistently demonstrates that carbetocin is a potent and long-acting uterotonic agent. In cows, it produces a sustained increase in uterine contractility. In sows, it has been shown to reduce farrowing duration. Ex vivo studies in rats and horses have further elucidated its pharmacological profile, showing a lower maximal effect but higher EC50 compared to oxytocin in rats, and a consistent effect across the estrous cycle in horses.
While the presented data provides valuable insights, there is a clear need for more standardized in vivo studies across different animal models, particularly in rats, that utilize comparable methodologies and report on consistent parameters of uterine contractility such as frequency, amplitude, and duration of contractions. Such studies would allow for a more direct and comprehensive comparison of carbetocin's effects and further solidify its preclinical profile. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate the design and interpretation of future research in this important area of reproductive pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Monitoring uterine contractility in mice using a transcervical intrauterine pressure catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo influence of carbetocin on equine myometrial muscles and comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development of a Heat-Stable Carbetocin Formulation: A Technical Guide to Enhancing Global Maternal Health
Introduction
Postpartum hemorrhage (PPH) is a leading cause of maternal mortality worldwide, accounting for approximately 70,000 deaths annually.[1] The most common cause of PPH is uterine atony, the failure of the uterus to contract adequately after childbirth.[2] For decades, injectable oxytocin (B344502) has been the standard of care for preventing PPH.[2] However, its efficacy is often compromised in low- and middle-income countries (LMICs), where the burden of maternal mortality is highest. This is due to oxytocin's thermal instability, requiring a constant cold chain (2°C to 8°C) for storage and transportation to maintain its potency.[1][2][3] The challenges of maintaining this cold chain in hot climates and resource-limited settings have led to the development of a heat-stable formulation of carbetocin (B549339), a long-acting synthetic analogue of oxytocin.[2][4][5][6] This technical guide provides an in-depth overview of the discovery, development, and clinical evaluation of heat-stable carbetocin.
Formulation Development: Engineering a Thermally Robust Uterotonic
The primary goal in developing a heat-stable carbetocin was to create a formulation that could withstand storage and transport in ICH climate zone IV conditions (30°C and 75% relative humidity) without significant degradation.[4][5] This was achieved through careful selection of excipients and optimization of the formulation's pH.
Composition of the Heat-Stable Formulation
The final optimized formulation of heat-stable carbetocin consists of the active pharmaceutical ingredient, carbetocin, at a concentration of 0.1 mg/mL, combined with a specific set of excipients.[4][5][6]
| Ingredient | Function | Concentration |
| Carbetocin | Active Pharmaceutical Ingredient (API), Oxytocin Receptor Agonist | 0.1 mg/mL |
| Succinic Acid | Buffering Agent | 10 mM |
| D-Mannitol | Isotonicity Agent | 47 mg/mL |
| L-methionine | Antioxidant | 1 mg/mL |
| Sodium Hydroxide | pH Adjustment | As needed |
| Water for Injection | Solvent | q.s. to 1 mL |
Source: Malm et al., 2018[4][5]
The key to the formulation's stability lies in its optimized pH and the inclusion of L-methionine as an antioxidant, which minimizes oxidative degradation.[4][7] The optimal pH for carbetocin stability was determined to be approximately 5.45 (within a range of 5.25–5.65).[4][5][6] This is significantly higher than the typical pH range for oxytocin formulations (pH 3.5–4.0).[4][5] This higher pH is possible because carbetocin's molecular structure lacks the N-terminal amino group and disulfide bridge that make oxytocin prone to dimerization at higher pH levels.[4]
Stability Profile
Extensive stability studies have demonstrated the remarkable thermal robustness of the optimized carbetocin formulation.
Long-Term and Accelerated Stability Data
The formulation maintains its purity and potency under various temperature conditions for extended periods.
| Storage Condition | Duration | Purity/Potency Maintained |
| 30°C / 75% RH | 3 Years | ≥95% |
| 40°C / 75% RH | 6 Months | ≥95% |
| 50°C | 3 Months | ≥95% |
| 60°C | 1 Month | ≥95% |
Source: Malm et al., 2018[4][5][6][8]
Furthermore, the heat-stable carbetocin formulation has been shown to be insensitive to freezing or light exposure when in its primary container.[4][6][8]
Comparative Stability: Heat-Stable Carbetocin vs. Oxytocin
When directly compared under extreme heat conditions, the stability advantage of the new carbetocin formulation is evident.
| Storage Condition | Duration | Heat-Stable Carbetocin Potency | Oxytocin Potency |
| 50°C | 17 Days | ≥95% | <90% |
| 60°C | 4 Days | ≥95% | <90% |
Source: Malm et al., 2018[4][5]
Experimental Protocols
The stability and quality of the heat-stable carbetocin formulation were assessed using rigorous methodologies in accordance with international guidelines.
Stability Studies
-
Formulation Screening: Carbetocin (0.1 mg/mL) was dissolved in an isotonic solution containing 10 mM succinic acid, 47 mg/mL D-mannitol, and 1 mg/mL L-methionine.[4] The pH was adjusted to identify the optimal stability point.[4]
-
Long-Term Stability: Three batches of the final formulation in both ampoules and vials were stored at 30°C/75% RH for up to 3 years.[4][5] Samples were analyzed for carbetocin content and impurities at 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]
-
Accelerated Stability: Batches in ampoules and vials were exposed to 40°C/75% RH for 6 months, with analysis at 0, 1, 3, and 6 months.[4][5]
-
Extreme Heat Conditions: Batches were stored at 50°C for 3 months and 60°C for 1 month.[4][5] Samples were compared against reference products stored under refrigerated conditions.[4]
-
Freeze-Thaw and Photostability: Samples underwent cycles of freezing at -20°C and thawing.[5] Photostability was assessed by exposing the product to light.[4]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The content and purity of carbetocin in the formulation were determined using a validated HPLC method. While the specific column, mobile phase, and gradient details are proprietary, the method was capable of separating carbetocin from its degradation products and formulation excipients with baseline resolution (Rs ≥2.0).[5]
Mechanism of Action and Signaling Pathway
Carbetocin is a synthetic analogue of oxytocin and exerts its uterotonic effect by acting as an agonist at oxytocin receptors (OXTR) located on the smooth muscle of the uterus.[9][10]
Upon binding to the OXTR, carbetocin selectively activates the Gq protein signaling pathway.[11][12] This initiates a cascade leading to increased intracellular calcium concentrations, which in turn stimulates uterine contractions. Unlike oxytocin, carbetocin shows strong functional selectivity for the Gq pathway and does not significantly recruit β-arrestins.[11][12] This unique molecular interaction also means that carbetocin promotes OXTR internalization through a β-arrestin-independent pathway and does not induce receptor recycling back to the plasma membrane, which may contribute to its prolonged duration of action.[11][12]
Clinical Development and Efficacy: The CHAMPION Trial
The definitive clinical evidence for the efficacy and safety of heat-stable carbetocin comes from the CHAMPION (Carbetocin Haemorhage Prevention) trial, a large-scale, randomized, double-blind, non-inferiority study conducted by the World Health Organization (WHO).[1][3][13] The trial involved nearly 30,000 women across ten countries and compared intramuscular heat-stable carbetocin with intramuscular oxytocin for the prevention of PPH after vaginal birth.[1][3]
CHAMPION Trial Primary Outcomes
| Outcome | Heat-Stable Carbetocin Group (n≈15,000) | Oxytocin Group (n≈15,000) | Relative Risk (95% CI) | Non-Inferiority |
| Blood loss ≥500 mL or use of additional uterotonics | 14.5% | 14.4% | 1.01 (0.95 to 1.06) | Demonstrated |
| Blood loss ≥1,000 mL | 1.51% | 1.45% | 1.04 (0.87 to 1.25) | Not Demonstrated* |
Source: Widmer et al., 2018; Ferring Pharmaceuticals, 2018[1] *The trial was underpowered for this secondary primary outcome.[1]
The results demonstrated that heat-stable carbetocin is clinically non-inferior to oxytocin for the primary composite outcome of blood loss of 500 mL or more, or the need for additional uterotonic agents.[1][3]
Manufacturing and Regulatory Pathway
Manufacturing Workflow
The manufacturing of heat-stable carbetocin injection is a standard aseptic process designed to ensure sterility and product quality.[14] The active pharmaceutical ingredient (API) itself is a synthetic peptide produced via solid-phase synthesis.[14]
Regulatory Milestones
Following the positive results of the CHAMPION trial, heat-stable carbetocin has achieved significant regulatory milestones. In 2019, it was added to the WHO Model List of Essential Medicines for PPH prevention.[15] The first regulatory approval was granted by Swissmedic in 2020 under its procedure for Marketing Authorisation for Global Health Products (MAGHP), paving the way for registrations in LMICs.[16][17]
From Problem to Solution: The Development Pathway
The journey from identifying the limitations of oxytocin to the widespread implementation of heat-stable carbetocin represents a significant achievement in global public health and pharmaceutical development.
Conclusion
The development of a heat-stable carbetocin formulation is a landmark achievement in maternal healthcare. By overcoming the cold-chain limitations of oxytocin, this innovative product provides a reliable and effective option for the prevention of postpartum hemorrhage in the settings where it is needed most.[4][5][6] The robust formulation, supported by extensive stability data and large-scale clinical evidence, has the potential to significantly reduce maternal mortality and morbidity globally, ensuring that more women have access to life-saving medicine.[1][3]
References
- 1. Ferring’s heat-stable carbetocin could save thousands of women’s lives by preventing excessive bleeding after childbirth - Ferring Global [ferring.com]
- 2. mghjournal.com [mghjournal.com]
- 3. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 4. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medirequests.com [medirequests.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. ghsupplychain.org [ghsupplychain.org]
- 11. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WHO study shows new drug formulation could save thousands of women’s lives [who.int]
- 14. extranet.who.int [extranet.who.int]
- 15. Heat-stable carbetocin has been added to the WHO Essential Medicines List for the prevention of excessive bleeding after childbirth - Ferring Global [ferring.com]
- 16. Swissmedic approves Carbetocin Ferring for the prevention of postpartum haemorrhage in all births - Ferring Global [ferring.com]
- 17. Swissmedic approves Carbetocin Ferring for the prevention of postpartum haemorrhage in all births – SABC [sabc.ch]
Methodological & Application
Application Notes and Protocols for Duratocin (Carbetocin) in In Vitro Uterine Tissue Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duratocin, the brand name for carbetocin, is a long-acting synthetic analogue of the neurohypophysial hormone oxytocin (B344502). It is primarily used in clinical settings to prevent postpartum hemorrhage by inducing uterine contractions.[1][2][3] In the realm of drug development and reproductive biology research, in vitro studies using uterine tissue are crucial for elucidating its mechanism of action, determining effective dosages, and understanding its pharmacological profile compared to oxytocin.[4][5] These application notes provide detailed protocols and dosage calculation guidelines for the use of Duratocin in in vitro uterine tissue contractility studies.
Carbetocin exerts its uterotonic effects by binding to oxytocin receptors (OTR) on myometrial smooth muscle cells.[1][6][7] This interaction initiates a downstream signaling cascade that leads to an increase in intracellular calcium concentrations, ultimately resulting in muscle contraction.[1][8] Understanding the dose-response relationship of Duratocin is fundamental for preclinical research and the development of novel uterotonic agents.
Quantitative Data Summary
The following tables summarize key quantitative data for Duratocin (carbetocin) and oxytocin from in vitro uterine tissue studies. This data is essential for designing experiments and calculating appropriate dosage ranges.
Table 1: Concentration Ranges for In Vitro Uterine Contractility Studies
| Compound | Concentration Range (Molar, M) | Tissue Source | Reference |
| Carbetocin | 10⁻¹⁰ to 10⁻⁵ | Human Myometrium | [4][9] |
| Oxytocin | 10⁻¹⁰ to 10⁻⁵ | Human Myometrium | [4] |
Table 2: Comparative Efficacy and Potency Data (EC₅₀)
| Compound | EC₅₀ (ng/mL) | Tissue Source | Stage of Estrous Cycle | Reference |
| Carbetocin | 6.95 ± 6.73 | Equine Myometrium | Estrus | [10] |
| Carbetocin | 10.51 ± 13.68 | Equine Myometrium | Diestrus | [10] |
| Carbetocin | 3.47 ± 4.65 | Equine Myometrium | Anestrus | [10] |
| Oxytocin | 4.57 ± 5 | Equine Myometrium | Estrus | [10] |
| Oxytocin | 3.12 ± 4.47 | Equine Myometrium | Diestrus | [10] |
| Oxytocin | 0.45 ± 0.92 | Equine Myometrium | Anestrus | [10] |
EC₅₀ represents the concentration of an agonist that produces 50% of the maximal response.
Experimental Protocols
Protocol 1: Preparation of Uterine Myometrial Strips
This protocol details the preparation of uterine tissue for in vitro contractility studies.
Materials:
-
Fresh uterine tissue biopsies (myometrium)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Dissection microscope
-
Fine forceps and scissors
-
Petri dish filled with PSS
Procedure:
-
Obtain fresh myometrial tissue samples from biopsies.[11] It is critical to use only the myometrial layer, removing the outer perimetrium and inner decidua.[11]
-
Immediately place the tissue in ice-cold PSS and transport it to the laboratory.
-
In a petri dish containing fresh, gassed PSS, carefully dissect the myometrium into longitudinal muscle strips (e.g., 10 mm long and 2-3 mm wide).[11] Ensure the orientation of the muscle fibers is consistent.[11]
-
Keep the prepared strips in gassed PSS at 37°C until mounting in the organ bath.
Protocol 2: In Vitro Uterine Contractility Assay
This protocol describes the methodology for measuring the contractile response of uterine tissue to Duratocin.
Materials:
-
Prepared myometrial strips
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
Physiological Salt Solution (PSS)
-
Stock solutions of Duratocin (carbetocin) and oxytocin
-
Positive controls (e.g., high concentration of oxytocin or KCl)
Procedure:
-
Mount the myometrial strips vertically in individual organ bath chambers filled with PSS maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[4]
-
Apply an initial tension to the strips (e.g., 1-2 g) and allow them to equilibrate for at least 60-120 minutes, with regular washes of fresh PSS every 15-20 minutes, until spontaneous contractions are stable.[4]
-
Following equilibration, perform a dose-response curve by adding cumulative concentrations of Duratocin or oxytocin to the organ baths.[4] Start with the lowest concentration (e.g., 10⁻¹⁰ M) and increase in a logarithmic fashion (e.g., 10⁻⁹ M, 10⁻⁸ M, etc.) up to the maximum desired concentration (e.g., 10⁻⁵ M).[4][9]
-
Allow the tissue to respond to each concentration for a set period (e.g., 10-20 minutes) before adding the next concentration.
-
Record the contractile activity, including the amplitude (force) and frequency of contractions.[4]
-
Analyze the data to determine parameters such as the motility index (amplitude × frequency), area under the curve, and EC₅₀ values.[4]
Visualizations
Signaling Pathway of Duratocin (Carbetocin)
Caption: Duratocin signaling pathway in myometrial cells.
Experimental Workflow for In Vitro Uterine Contractility Assay
Caption: Workflow for in vitro uterine contractility studies.
Logical Framework for Dosage Calculation
Caption: Logical framework for dosage calculation.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Oxytocin vs. Carbetocin Uterotonic Activity after Caesarean Delivery Assessed by Electrohysterography: A Randomised Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. sciencepub.net [sciencepub.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. meddatax.com [meddatax.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbetocin Administration in Non-Human Primate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339), a long-acting synthetic analogue of oxytocin (B344502), is a potent uterotonic agent used clinically to prevent postpartum hemorrhage.[1][2] Its mechanism of action involves binding to oxytocin receptors, leading to contractions of the uterine smooth muscle.[2] In non-human primate research, carbetocin may be a valuable tool for studying a variety of physiological and behavioral processes mediated by the oxytocinergic system. These application notes provide a detailed protocol for the administration of carbetocin in non-human primate research, drawing upon established methodologies for the closely related peptide, oxytocin, due to a lack of specific published protocols for carbetocin in these species.
Mechanism of Action and Signaling Pathway
Carbetocin acts as an agonist at oxytocin receptors (OXTR), which are G-protein coupled receptors.[3] Upon binding, carbetocin activates the Gq alpha subunit, initiating a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium stores. The increased cytosolic calcium, along with DAG-mediated activation of protein kinase C (PKC), contributes to the phosphorylation of myosin light chains, ultimately causing smooth muscle contraction.
Caption: Carbetocin signaling pathway in a myometrial cell.
Quantitative Data
The following tables summarize the pharmacokinetic parameters of carbetocin. It is important to note that this data is derived from studies in humans and horses, as there is no published pharmacokinetic data for carbetocin in non-human primates. These values should be used as a general guideline.
Table 1: Pharmacokinetic Parameters of Intravenous Carbetocin
| Species | Dose | Half-life (t½) |
| Human | 0.4 mg | 41 ± 11.9 minutes |
| Human | 0.8 mg | 42.7 ± 10.6 minutes |
| Horse | 0.175 mg | 17.2 minutes |
Data from Sweeney et al. (1990) and Schramme et al. (2008).[4][5]
Table 2: Pharmacokinetic Parameters of Intramuscular Carbetocin
| Species | Bioavailability | Time to Peak Plasma Concentration |
| Human | ~80% | < 30 minutes |
Data from Sweeney et al. (1990).[4]
Experimental Protocols
The following protocols are adapted from established procedures for oxytocin administration in rhesus macaques and are intended as a starting point for carbetocin research.[6][7][8] Dose adjustments and modifications may be necessary based on the specific research question and primate species.
Protocol 1: Intravenous (IV) Administration of Carbetocin
Objective: To administer a precise dose of carbetocin directly into the systemic circulation.
Materials:
-
Carbetocin solution for injection
-
Sterile saline for dilution
-
Anesthetic agents (e.g., ketamine, dexmedetomidine)
-
Catheterization supplies (e.g., catheters, syringes, sterile drapes)
-
Physiological monitoring equipment (e.g., ECG, pulse oximeter, blood pressure monitor)
-
Intravenous pump (optional, for infusions)
Procedure:
-
Animal Preparation:
-
Fast the animal for 8-12 hours prior to the procedure, with water available ad libitum.[9]
-
Anesthetize the animal using an appropriate protocol (e.g., intramuscular ketamine at 10 mg/kg).[6]
-
Place a catheter in a suitable peripheral vein (e.g., saphenous vein).
-
Maintain anesthesia as required for the duration of the procedure.
-
-
Drug Preparation:
-
Dilute the carbetocin solution to the desired concentration with sterile saline.
-
-
Administration:
-
Administer the carbetocin solution as a slow bolus injection over 1 minute.[1]
-
Alternatively, for continuous infusion studies, administer the solution using an intravenous pump at a controlled rate.
-
-
Monitoring:
-
Continuously monitor vital signs (heart rate, respiration, blood pressure, oxygen saturation) throughout the procedure and recovery period.
-
Observe the animal for any adverse reactions.
-
-
Post-Procedure Care:
-
Allow the animal to recover from anesthesia in a warm, quiet environment.
-
Provide post-procedural analgesia as needed.[6]
-
Protocol 2: Intramuscular (IM) Administration of Carbetocin
Objective: To administer carbetocin for a more sustained release compared to IV administration.
Materials:
-
Carbetocin solution for injection
-
Sterile syringes and needles
-
Anesthetic or sedation agents (as required)
Procedure:
-
Animal Preparation:
-
Restrain the animal appropriately. Sedation may be required for some individuals.
-
-
Drug Preparation:
-
Draw the required dose of carbetocin into a sterile syringe.
-
-
Administration:
-
Select a suitable muscle for injection (e.g., quadriceps, deltoid).
-
Administer the carbetocin via deep intramuscular injection.
-
-
Monitoring:
-
Observe the animal for any immediate adverse reactions at the injection site or systemically.
-
-
Post-Procedure Care:
-
Return the animal to its housing and monitor for any delayed adverse effects.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for a study involving carbetocin administration in a non-human primate.
Caption: General experimental workflow for carbetocin administration.
Conclusion
These protocols and application notes provide a framework for the safe and effective administration of carbetocin in non-human primate research. Researchers should adapt these guidelines to their specific experimental needs and adhere to all institutional animal care and use committee (IACUC) regulations. Further research is warranted to establish the specific pharmacokinetic and pharmacodynamic profiles of carbetocin in various non-human primate species to refine these protocols.
References
- 1. mims.com [mims.com]
- 2. originbiopharma.com [originbiopharma.com]
- 3. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, following intravenous administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin by intranasal and intravenous routes reaches the cerebrospinal fluid in rhesus macaques: determination using a novel oxytocin assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin by intranasal and intravenous routes reaches the cerebrospinal fluid in rhesus macaques: determination using a novel oxytocin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for the Preparation of Carbetocin Solutions from Lyophilized Powder for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) is a long-acting synthetic analogue of the human hormone oxytocin (B344502), possessing potent uterotonic and antihemorrhagic properties.[1][2] It functions as a selective agonist for the oxytocin receptor (OXTR), which is highly expressed in the uterine myometrium, particularly during pregnancy and labor.[3][4][5] In a research context, carbetocin is a valuable tool for studying the oxytocin signaling pathway, smooth muscle physiology, and for the development of novel therapeutics targeting the oxytocin system.
These application notes provide detailed protocols for the preparation, handling, and quality control of carbetocin solutions from lyophilized powder for use in a laboratory setting.
Physicochemical Properties and Handling
Lyophilized carbetocin is typically a white, fluffy powder.[3][6] Proper handling and storage are crucial to maintain its integrity and activity.
Solubility and Recommended Solvents
Carbetocin exhibits solubility in a variety of solvents, allowing for flexibility in the preparation of stock solutions for different experimental needs. The choice of solvent depends on the required concentration and the compatibility with the downstream application (e.g., cell culture, in vivo studies).
-
Aqueous Solvents : Soluble in water and aqueous buffers (e.g., PBS, pH 7.2).[3][6][7]
-
Organic Solvents : Freely soluble in ethanol (B145695), dimethylsulfoxide (DMSO), methanol, and acetic acid.[3][6][7]
-
Insoluble in : Ether and petroleum ether.[3]
Stability and Storage
The stability of carbetocin is dependent on its form (lyophilized powder vs. solution) and storage conditions.
-
Lyophilized Powder : The powder is stable for years when stored at -20°C.[7] It is described as hygroscopic, so it should be stored in a desiccated environment.[8]
-
Aqueous Solutions : It is recommended not to store aqueous solutions for more than one day.[7] For optimal stability in aqueous solutions, a pH of approximately 5.45 is ideal.[1][9]
-
Organic Stock Solutions : Solutions prepared in organic solvents like DMSO or ethanol can typically be stored at -20°C for several months, though it is best practice to prepare fresh dilutions for critical experiments.
Summary of Quantitative Data
| Property | Value | Reference(s) |
| Appearance | White, fluffy powder | [3][6] |
| Molecular Formula | C45H69N11O12S | [2][10] |
| Molecular Weight | 988.16 g/mol | [10] |
| Solubility in Water | Soluble; up to 29.65 mg/mL reported | [3][8][11] |
| Solubility in PBS (pH 7.2) | Approx. 5 mg/mL | [7] |
| Solubility in Ethanol/DMSO | Approx. 30 mg/mL | [7] |
| Optimal pH (Solution) | 5.25 - 5.65 (Optimum at 5.45) | [1][9] |
| Storage (Lyophilized) | ≥4 years at -20°C | [7] |
| Storage (Aqueous Sol.) | Recommended for single-day use | [7] |
| Biological Half-life | Approx. 40 minutes (intravenous administration) | [2][12] |
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow from receiving the lyophilized powder to obtaining a characterized stock solution ready for experimental use.
Caption: Workflow for preparing carbetocin stock solutions.
Experimental Protocols
Safety Precaution : Always handle carbetocin powder and solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of an Aqueous Stock Solution (1 mg/mL)
This protocol is suitable for preparing a stock solution for use in most cell-based assays or physiological buffer systems.
Materials:
-
Lyophilized carbetocin powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Allow the vial of lyophilized carbetocin to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Calculate the required volume of solvent. For a 1 mg/mL stock solution, you will dissolve 1 mg of carbetocin in 1 mL of water or PBS.
-
Carefully weigh the desired amount of carbetocin powder (e.g., 1 mg) and place it into a sterile vial.
-
Add the calculated volume of sterile water or PBS to the vial.
-
Cap the vial securely and vortex gently until the powder is completely dissolved. Avoid vigorous shaking to prevent potential peptide aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Use the solution immediately or aliquot it into single-use volumes and store at -20°C. It is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Organic Stock Solution (10 mg/mL in DMSO)
This protocol is useful for achieving higher concentration stock solutions that can be stored for longer periods.
Materials:
-
Lyophilized carbetocin powder
-
Anhydrous, sterile-filtered Dimethylsulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, chemical-resistant vials (e.g., glass or polypropylene)
-
Vortex mixer
Methodology:
-
Equilibrate the vial of lyophilized carbetocin to room temperature as described in Protocol 1.
-
In a chemical fume hood, carefully weigh the desired amount of carbetocin powder (e.g., 5 mg).
-
Calculate the required volume of DMSO. To prepare a 10 mg/mL solution from 5 mg of powder, add 500 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the carbetocin powder.
-
Cap the vial securely and vortex gently until the solid is fully dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate sterile vials.
-
Store the aliquots at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO is not detrimental to the experimental system (typically <0.1%).
Protocol 3: Quality Control - Assay and Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the concentration (assay) and purity of carbetocin solutions.[6][13] This protocol provides a general methodology. Specific parameters may need to be optimized based on the available equipment and column.
Materials:
-
Prepared carbetocin stock solution
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Certified carbetocin reference standard
-
HPLC system with a UV detector and a C18 reverse-phase column
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of Standards: Prepare a series of calibration standards from the certified reference material (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mg/mL) in the mobile phase or a suitable diluent.
-
Preparation of Sample: Dilute the newly prepared carbetocin stock solution to fall within the range of the calibration curve.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient: A time-dependent gradient from a lower to a higher concentration of Mobile Phase B is typically used to ensure separation of carbetocin from any impurities. An example could be starting at 20% B, ramping to 80% B over 30 minutes.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solution.
-
Assay Calculation: Determine the concentration of the sample by interpolating its peak area from the calibration curve.
-
Purity Calculation: Calculate the area percentage of the main carbetocin peak relative to the total area of all peaks in the chromatogram to assess purity.
-
Carbetocin Signaling Pathway
Carbetocin exerts its effects by binding to and activating the oxytocin receptor (OXTR), a G protein-coupled receptor (GPCR). The primary signaling cascade involves the Gq/11 protein, leading to an increase in intracellular calcium and smooth muscle contraction.[16][17][18]
Caption: Carbetocin's primary signaling pathway via the OXTR.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Human Metabolome Database: Showing metabocard for Carbetocin (HMDB0015402) [hmdb.ca]
- 5. Carbetocin - Wikipedia [en.wikipedia.org]
- 6. extranet.who.int [extranet.who.int]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Carbetocin CAS#: 37025-55-1 [m.chemicalbook.com]
- 9. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KEGG DRUG: Carbetocin [genome.jp]
- 11. Carbetocin | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 12. glowm.com [glowm.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmahealthsciences.net [pharmahealthsciences.net]
- 16. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. What is the mechanism of Carbetocin? [synapse.patsnap.com]
Application Notes and Protocols for Utilizing Duratocin® (Carbetocin) in High-Risk Postpartum Hemorrhage Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duratocin®, the trade name for carbetocin (B549339), is a long-acting synthetic analogue of the human hormone oxytocin (B344502). It is a potent uterotonic agent employed in the prevention of postpartum hemorrhage (PPH), a primary cause of maternal mortality worldwide.[1] Carbetocin's favorable pharmacokinetic profile, characterized by a longer half-life and sustained action compared to oxytocin, makes it a subject of significant interest in high-risk PPH research.[1][2] These application notes provide detailed protocols and data for the use of Duratocin® in research settings, with a focus on high-risk PPH models.
Mechanism of Action
Carbetocin functions by binding to oxytocin receptors located on the smooth muscle cells of the myometrium.[1][3] This binding activates G-protein coupled receptors, initiating a signaling cascade that involves phospholipase C. This ultimately leads to an increase in intracellular calcium levels, triggering potent and sustained uterine contractions.[1][3] This contractile action constricts the uterine blood vessels, thereby preventing excessive bleeding after childbirth.[1]
Signaling Pathway of Duratocin®
Caption: Duratocin® signaling pathway in myometrial cells.
Comparative Efficacy Data (Human Clinical Trials)
Quantitative data from various clinical trials comparing carbetocin to other uterotonic agents are summarized below. These data are crucial for informing preclinical research design and establishing relevant endpoints.
| Outcome Measure | Carbetocin vs. Oxytocin (Cesarean Delivery) | Carbetocin vs. Oxytocin (Vaginal Delivery) | Carbetocin vs. Syntometrine (Vaginal Delivery) |
| Blood Loss ≥500 mL | Odds Ratio (OR): 0.52[4] | No significant difference[5][6] | No significant difference[7] |
| Blood Loss ≥1000 mL (Severe PPH) | No significant difference | No significant difference[5] | No significant difference[7] |
| Mean Blood Loss | Mean Difference (MD): -111.07 mL[4] | Not consistently different | MD: -48.84 mL[7] |
| Need for Additional Uterotonics | OR: 0.17[4] | No significant difference[5][6] | Not consistently different |
| Need for Blood Transfusion | OR: 0.27[4] | No significant difference[5][6] | Not consistently different |
| Adverse Effects (Nausea/Vomiting) | Similar incidence | Similar incidence | Significantly lower with Carbetocin[7] |
Experimental Protocols
While well-established and validated animal models for high-risk PPH are noted to be limited in the literature, this section outlines a generalized experimental workflow and protocols for in vivo and in vitro assessment of Duratocin® based on existing research principles.[8][9][10] The development of novel treatments is currently hampered by the absence of a common animal model of PPH.[8][10]
In Vivo High-Risk PPH Animal Model Protocol (Generalized)
This protocol is a composite based on methods described for inducing PPH-like conditions in rodents (e.g., rats, mice) and rabbits.[9][11][12] Researchers should adapt this protocol based on the specific species and research question.
1. Animal Model Selection and Preparation:
-
Species: Pregnant rats (late gestation) are a common model.[11]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the animal using an appropriate agent (e.g., isoflurane (B1672236) inhalation or injectable combination like ketamine/xylazine).
2. Induction of High-Risk PPH Model:
-
Surgical Induction:
-
Perform a laparotomy to expose the uterus.
-
A standardized hysterotomy can be performed to mimic cesarean delivery.
-
To induce hemorrhage, a controlled injury can be made to a uterine artery or the myometrium.[9]
-
-
Pharmacological Induction:
-
Administer a substance to induce uterine atony. For example, co-administration of inflammatory mediators like NLRP3 agonist nigericin (B1684572) and HMGB1 has been used to create a pathophysiologically relevant atonic PPH model in rats.[11]
-
3. Duratocin® Administration:
-
Dosage: The dosage should be determined based on dose-response studies. A common starting point for carbetocin in human studies is a single 100 µg intravenous or intramuscular dose.[5][7] Allometric scaling should be used to determine the equivalent dose for the chosen animal model.
-
Route of Administration: Intravenous (IV) or intramuscular (IM) injection immediately after the induction of the PPH model.
4. Outcome Measures:
-
Blood Loss: Collect and measure all blood loss from the time of PPH induction until a defined endpoint. This can be done gravimetrically (weighing surgical sponges) or by collecting blood in a calibrated container.
-
Uterine Contractility: Uterine tone and contractility can be assessed qualitatively by palpation or quantitatively using an intrauterine pressure catheter.[13]
-
Hemodynamic Parameters: Monitor heart rate, blood pressure, and oxygen saturation throughout the experiment.
-
Histopathology: At the end of the experiment, uterine tissue can be collected for histological examination.
Experimental Workflow for In Vivo PPH Model
Caption: In vivo experimental workflow for Duratocin® in a PPH model.
In Vitro Uterine Contractility Protocol
This protocol allows for the direct measurement of Duratocin®'s effect on myometrial tissue.
1. Tissue Preparation:
-
Obtain myometrial tissue strips from pregnant animals (or human biopsies with appropriate ethical approval).
-
Place the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
2. Measurement of Contractility:
-
Attach one end of the tissue strip to a fixed point and the other to an isometric force transducer.
-
Allow the tissue to equilibrate under a resting tension.
3. Duratocin® Application:
-
Add Duratocin® to the organ bath at varying concentrations to establish a dose-response curve.
-
Record the changes in contractile force and frequency.
4. Data Analysis:
-
Analyze the amplitude and frequency of contractions before and after the addition of Duratocin®.
-
Compare the effects of Duratocin® to a control (e.g., oxytocin).
Conclusion
Duratocin® (carbetocin) is a promising agent for the management of high-risk postpartum hemorrhage. The provided data and protocols offer a framework for researchers to investigate its efficacy and mechanism of action in relevant research models. Further research is warranted to develop and validate standardized high-risk PPH animal models to accelerate the development of novel and improved uterotonic therapies.
References
- 1. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 2. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carbetocin versus oxytocin in prevention of postpartum hemorrhage after cesarean delivery in high-risk women. A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal models of postpartum hemorrhage - ProQuest [proquest.com]
- 11. New Insights into Atonic Postpartum Hemorrhage: Animal Model Construction Based on Placental Nanodelivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of postpartum hemorrhage [ouci.dntb.gov.ua]
- 13. Postpartum uterine response to oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Carbetocin-Induced Uterine Contractility with Electrohysterography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing electrohysterography (EHG) to objectively measure and quantify the uterotonic effects of carbetocin (B549339), a synthetic oxytocin (B344502) analogue used for the prevention of postpartum hemorrhage.
Introduction
Carbetocin is a long-acting agonist of the oxytocin receptor, promoting rhythmic contractions of the uterine smooth muscle.[1][2] Accurate assessment of its impact on uterine contractility is essential for pharmacodynamic studies, dose optimization, and the development of novel uterotonic agents. Electrohysterography (EHG) offers a non-invasive method to record the electrical activity of the myometrium, providing objective and quantifiable data on uterine contractions.[3][4] This application note details a comprehensive protocol for EHG-based measurement of carbetocin-induced contractility, data analysis, and interpretation.
Carbetocin Signaling Pathway
Carbetocin exerts its uterotonic effect by binding to oxytocin receptors located on myometrial smooth muscle cells.[5] This binding initiates a signaling cascade through G-protein coupling, primarily activating the Gq pathway.[6] This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels bind to calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Experimental Protocol: EHG Measurement of Carbetocin-Induced Contractility
This protocol is adapted from a study comparing the uterotonic activity of carbetocin and oxytocin postpartum.[3]
1. Participant Recruitment and Preparation:
-
Inclusion Criteria: Healthy individuals with uncomplicated singleton pregnancies at term (≥37 weeks) scheduled for elective procedures where uterotonics are indicated (e.g., postpartum hemorrhage prevention after cesarean section).
-
Exclusion Criteria: Contraindications to carbetocin, history of postpartum hemorrhage, uterine fibroids, blood clotting disorders, and other significant medical conditions.[3]
-
Informed Consent: Obtain written informed consent from all participants.
-
Participant Preparation: The participant should be in a comfortable, semi-recumbent position to minimize motion artifacts.
2. EHG Equipment and Electrode Placement:
-
EHG System: A multi-channel EHG recording system with appropriate amplifiers and data acquisition software is required.
-
Electrodes: Use bipolar surface electrodes.
-
Skin Preparation: Clean the abdominal skin with an alcohol wipe to reduce impedance.
-
Electrode Placement: Place two sets of bipolar electrodes on the abdomen, approximately 3 to 4 centimeters apart, around the navel.[3][7]
3. EHG Recording Procedure:
-
Baseline Recording: Record a baseline EHG for 15 minutes before the administration of carbetocin.[3][8]
-
Carbetocin Administration: Administer a single 100 μg dose of carbetocin intramuscularly.[3][8]
-
Post-Administration Recordings:
-
Event Marking: Carefully note any movements, such as coughing or position changes, to exclude these segments from the analysis.
4. Data Acquisition and Pre-processing:
-
Sampling Frequency: A sampling rate of 100 Hz is recommended.[3]
-
Digital Filtering: Apply a band-pass filter between 0.3 Hz and 1 Hz to the raw EHG signals. This helps to remove motion artifacts, respiratory, and cardiac signals, isolating the uterine-specific electrical activity.[3]
5. EHG Data Analysis:
-
Identification of Contractions (Pseudo-bursts):
-
Visually inspect the filtered EHG signals to identify burst-like contractile elements, often referred to as "pseudo-bursts".[3]
-
Alternatively, employ an automated contraction detection algorithm, such as one based on the Teager-Kaiser Energy Operator (TKEO), to objectively identify contractions from the EHG signals.[10]
-
-
Analysis of EHG Parameters: For each identified contraction, calculate the following parameters:
-
Frequency-Domain Parameters:
-
Power Density Spectrum (PDS): Use the Fast Fourier Transform (FFT) to obtain the PDS for each pseudo-burst.[3]
-
PDS Peak Frequency (Hz): The frequency at which the PDS has its maximum value. This is a key indicator of uterine activity.[3]
-
PDS Peak Amplitude: The amplitude of the PDS at the peak frequency.
-
-
Time-Domain Parameters:
-
Contraction Frequency: The number of contractions per unit of time.
-
Contraction Duration (seconds): The length of each pseudo-burst.
-
-
Experimental Workflow
Data Presentation
The following table summarizes quantitative data on the Power Density Spectrum (PDS) peak frequency of uterine EHG pseudo-bursts before and two hours after the administration of carbetocin, as reported in a comparative study.[3]
| Time Point | Carbetocin Group (Median PDS Peak Frequency, Hz) | Interquartile Range (IQR) |
| Before Administration | 0.46 | 0.13 |
| 2 Hours After Administration | 0.39 | 0.08 |
Data extracted from a study comparing carbetocin and oxytocin.[3][7]
A significant reduction in the PDS peak frequency was observed two hours after carbetocin administration, indicating a change in uterine electrical activity over this period.[3][9]
Conclusion
Electrohysterography provides a powerful and non-invasive tool for the objective assessment of carbetocin-induced uterine contractility. The detailed protocol and data analysis methods outlined in this application note offer a standardized approach for researchers and drug development professionals to quantify the pharmacodynamic effects of carbetocin and other uterotonic agents. This methodology can contribute to a better understanding of in vivo uterotonic action, potentially leading to improved clinical protocols and the development of more effective treatments for the management of uterine tone.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. benchchem.com [benchchem.com]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fetalmedicine.org [fetalmedicine.org]
- 9. Comparison of Oxytocin vs. Carbetocin Uterotonic Activity after Caesarean Delivery Assessed by Electrohysterography: A Randomised Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Contractions from Electrohysterography for Prediction of Prolonged Labor - PMC [pmc.ncbi.nlm.nih.gov]
Duratocin Administration: Application Notes and Protocols for Optimal Research Outcomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Duratocin (carbetocin), a long-acting synthetic analogue of oxytocin (B344502), for optimal research outcomes. This document outlines various administration routes, detailed experimental protocols for rodent models, and key considerations for selecting the most appropriate method based on your research objectives.
Introduction to Duratocin in Research
Duratocin is a potent and selective oxytocin receptor agonist with a significantly longer half-life than native oxytocin. While clinically established for the prevention of postpartum hemorrhage, its application in preclinical research is expanding.[1][2][3] Emerging studies are exploring its role in a variety of fields, including neuroscience, social behavior, and substance abuse disorders.[1][2][3] This is attributed to its ability to cross the blood-brain barrier and modulate central oxytocinergic pathways.
Choosing the Optimal Administration Route
The selection of an administration route is critical and depends on the desired onset, duration of action, and target site (peripheral versus central nervous system). The table below summarizes the key characteristics of common administration routes for Duratocin in research settings.
| Administration Route | Onset of Action | Duration of Action | Primary Target | Common Research Applications |
| Intravenous (IV) | Rapid | Shortest | Peripheral & Central | Pharmacokinetic studies, acute cardiovascular effect studies, studies requiring precise dose control. |
| Intramuscular (IM) | Slower than IV | Longer than IV | Peripheral & Central | Studies requiring sustained peripheral or central effects without the need for continuous infusion. |
| Intraperitoneal (IP) | Intermediate | Variable | Systemic | Common route for systemic administration in rodents for behavioral and pharmacological studies. |
| Intranasal (IN) | Rapid | Variable | Primarily Central | Bypasses the blood-brain barrier for direct central nervous system effects; used in social behavior and neuropsychiatric disorder models. |
| Intracerebroventricular (ICV) | Rapid & Direct | Variable | Central Nervous System | Direct administration into the brain ventricles for investigating central mechanisms of action, bypassing peripheral effects. |
Quantitative Data: Pharmacokinetics of Duratocin
The following tables provide a summary of key pharmacokinetic parameters of Duratocin from various studies.
Table 1: Pharmacokinetic Parameters of Duratocin in Humans
| Parameter | Intravenous (IV) | Intramuscular (IM) | Reference |
| Half-life (t½) | ~40 minutes | ~55 minutes | [4] |
| Time to Peak Concentration (Tmax) | N/A | ~30 minutes | [4] |
| Bioavailability | 100% | ~77% | [4] |
Table 2: Pharmacokinetic Parameters of Duratocin in Animal Models
| Species | Route | Dose | Half-life (t½) | Bioavailability | Reference |
| Cow | IV | 350 µ g/animal | ~0.85 hours | 100% | [5] |
| Cow | IM | 350 µ g/animal | Longer than IV | >80% | [5] |
| Gilt | IV | N/A | Shorter than IM | 100% | [5] |
| Gilt | IM | N/A | N/A | ~35% | [5] |
Signaling Pathway and Experimental Workflows
Duratocin Signaling Pathway
Duratocin exerts its effects by binding to and activating oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and neurotransmitter release.
Caption: Duratocin signaling through the Gq/PLC pathway.
Experimental Workflow: Choosing an Administration Route
The following diagram illustrates a decision-making workflow for selecting the appropriate Duratocin administration route for your research.
Caption: Decision workflow for selecting a Duratocin administration route.
Experimental Protocols for Rodent Models
Note: All animal procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Preparation of Duratocin Solution for Injection
-
Vehicle Selection: Sterile saline (0.9% NaCl) is a common and appropriate vehicle for dissolving Duratocin for in vivo studies.[3] For compounds with solubility issues, other vehicles such as a mixture of DMSO and corn oil (with the final DMSO concentration being low) can be considered, but vehicle-only controls are crucial.[6][7][8]
-
Preparation:
-
Aseptically reconstitute lyophilized Duratocin with the chosen sterile vehicle to the desired stock concentration.
-
Further dilute the stock solution with the same vehicle to achieve the final concentration for injection.
-
Ensure the final solution is clear and free of particulates.
-
The pH of the solution should be near physiological pH.[3]
-
Protocol 1: Intravenous (IV) Injection via Tail Vein (Rat/Mouse)
Objective: To achieve rapid systemic distribution and a fast onset of action.
Materials:
-
Duratocin solution
-
Sterile syringes (1 mL) with appropriate gauge needles (27-30G for mice, 25-27G for rats)[9][10][11]
-
Animal restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) wipes
-
Gauze
Procedure:
-
Animal Preparation:
-
Injection:
-
Clean the tail with a 70% ethanol wipe to visualize the lateral tail veins.
-
Hold the tail gently and insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.
-
Slowly inject the Duratocin solution. Resistance during injection may indicate improper placement.
-
The maximum bolus injection volume is typically 5-10 mL/kg.[12]
-
-
Post-Procedure:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Post-Administration Monitoring:
-
Immediate (0-30 minutes): Observe for signs of distress, changes in respiration, and any immediate behavioral changes.
-
Short-term (1-4 hours): Monitor for changes in activity levels, grooming, and social interaction (if applicable).
-
Long-term: Follow the specific monitoring plan outlined in your approved animal protocol.[13][14][15]
Protocol 2: Intramuscular (IM) Injection (Mouse)
Objective: To achieve a sustained systemic effect with a slower onset compared to IV.
Materials:
-
Duratocin solution
-
Sterile syringes (0.3-1 mL) with appropriate gauge needles (26-30G)[16][17]
-
70% ethanol wipes
Procedure:
-
Animal Restraint: Manually restrain the mouse, ensuring a firm grip to immobilize the hind limb.
-
Injection Site: The quadriceps or gluteal muscles of the hind limb are common injection sites.[16][17]
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle into the muscle mass at a 90-degree angle.
-
Inject the Duratocin solution slowly.
-
The recommended injection volume is typically up to 30 µL per site.[16]
-
-
Post-Procedure:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of lameness or distress.
-
Post-Administration Monitoring:
-
Immediate (0-30 minutes): Observe for any signs of pain or discomfort at the injection site.
-
Short-term (1-4 hours): Monitor for changes in locomotion and general behavior.
-
Long-term: Follow the specific monitoring plan outlined in your approved animal protocol.[13][14][15]
Protocol 3: Intraperitoneal (IP) Injection (Rat/Mouse)
Objective: A common route for systemic administration in rodents, providing a balance between ease of administration and systemic absorption.
Materials:
-
Duratocin solution
-
Sterile syringes (1-3 mL) with appropriate gauge needles (25-27G for mice, 23-25G for rats)[18][19][20]
-
70% ethanol wipes
Procedure:
-
Animal Restraint:
-
Manually restrain the animal in a supine position, tilting the head downwards to move the abdominal organs away from the injection site.
-
-
Injection Site:
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the Duratocin solution.
-
Recommended maximum volumes are typically 10-20 mL/kg for mice and 5-10 mL/kg for rats.[18][20]
-
-
Post-Procedure:
-
Withdraw the needle and return the animal to its cage.
-
Post-Administration Monitoring:
-
Immediate (0-30 minutes): Observe for any signs of abdominal pain or distress.
-
Short-term (1-4 hours): Monitor for changes in posture, activity, and grooming.
-
Long-term: Follow the specific monitoring plan outlined in your approved animal protocol.[13][14][15]
Protocol 4: Intranasal (IN) Administration (Mouse)
Objective: To deliver Duratocin directly to the central nervous system, bypassing the blood-brain barrier.
Materials:
-
Duratocin solution
-
Micropipette with fine tips
-
Animal restrainer (optional)
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse to keep its head still. Anesthesia is typically not required.
-
-
Administration:
-
Using a micropipette, apply a small drop (e.g., 2-5 µL) of the Duratocin solution to the external nares of each nostril.
-
Allow the animal to inhale the drop. Administer the total volume in alternating drops to each nostril to facilitate absorption and prevent the solution from being swallowed.
-
-
Post-Procedure:
-
Return the animal to its cage.
-
Post-Administration Monitoring:
-
Immediate (0-30 minutes): Observe for any signs of respiratory distress or irritation.
-
Short-term (1-4 hours): Monitor for behavioral changes relevant to the study (e.g., social interaction, anxiety-like behaviors).
-
Long-term: Follow the specific monitoring plan outlined in your approved animal protocol.[13][14][15]
Protocol 5: Intracerebroventricular (ICV) Injection (Rat)
Objective: For direct and localized administration of Duratocin into the cerebral ventricles to study its central effects. This is a surgical procedure requiring stereotaxic instrumentation.
Materials:
-
Duratocin solution
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula connected to a microsyringe pump
-
Dental cement
-
Analgesics
Procedure:
-
Surgical Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Following aseptic surgical procedures, expose the skull and drill a small hole at the stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma).
-
Implant a guide cannula to the correct depth and secure it with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for at least one week.
-
-
Injection:
-
Post-Procedure:
-
After infusion, leave the injection cannula in place for a minute to prevent backflow.
-
Replace the dummy cannula and return the animal to its cage.
-
Post-Administration Monitoring:
-
Immediate (0-60 minutes): Observe for any neurological abnormalities, seizures, or significant behavioral changes.
-
Short-term (1-24 hours): Monitor for changes in feeding, drinking, and behaviors relevant to the study.
-
Long-term: Follow the specific monitoring plan outlined in your approved animal protocol.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. The oxytocin analogue carbetocin prevents emotional impairment and stress-induced reinstatement of opioid-seeking in morphine-abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Myonecrosis Induction by Intramuscular Injection of CTX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Documentation of Post-procedure and Post-surgical Monitoring | Office of the Vice President for Research [ovpr.uchc.edu]
- 15. olac.berkeley.edu [olac.berkeley.edu]
- 16. researchgate.net [researchgate.net]
- 17. content.protocols.io [content.protocols.io]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. research.vt.edu [research.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Single-Dose Carbetocin Injection in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for single-dose carbetocin (B549339) injections as investigated in various clinical trials. The information is intended to guide researchers, scientists, and drug development professionals in designing and conducting studies on the use of carbetocin for the prevention of postpartum hemorrhage (PPH).
Carbetocin, a long-acting synthetic analogue of oxytocin (B344502), is a uterotonic agent used to prevent uterine atony and excessive bleeding after childbirth.[1] Clinical trials have demonstrated its efficacy and safety, often comparing it to the standard uterotonic, oxytocin.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating single-dose carbetocin injections.
Table 1: Efficacy of Carbetocin vs. Oxytocin in Cesarean Section
| Outcome Measure | Carbetocin Group | Oxytocin Group | p-value | Citation |
| Mean Blood Loss | 30 ml less than oxytocin | - | P = 0.5 | [3] |
| Patients with Blood Loss ≤500 ml | 81% | 55% | P = 0.05 | [3] |
| Need for Additional Uterotonic Agents | 3.8% | 9.6% | P < 0.01 | [3] |
| Need for Uterine Massage | 38.4% | 57.7% | P < 0.01 | [3] |
| Mean Effective Blood Loss | 423.0 ± 150.1 ml | 635.3 ± 245.4 ml | - | [4] |
Table 2: Efficacy of Carbetocin vs. Oxytocin in Vaginal Delivery
| Outcome Measure | Carbetocin Group | Oxytocin Group | Relative Risk (95% CI) | Citation |
| Blood Loss ≥500 ml or Additional Uterotonic Use | 14.5% | 14.4% | 1.01 (0.95 to 1.06) | [5] |
| Blood Loss ≥1000 ml | 1.51% | 1.45% | 1.04 (0.87 to 1.25) | [5] |
Table 3: Comparison of Carbetocin and Oxytocin on Hemoglobin Levels
| Outcome Measure | Carbetocin Group | Oxytocin Group | p-value | Citation |
| Hemoglobin Concentration Decrease (g/dL) | 1.03 ± 1.04 | 1.3 ± 0.85 | < 0.001 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in clinical trials of single-dose carbetocin.
Protocol 1: Prevention of Postpartum Hemorrhage after Cesarean Section
-
Objective: To compare the effectiveness of a single intravenous (IV) injection of carbetocin with a standard oxytocin IV infusion in preventing uterine atony after cesarean section.[3]
-
Study Design: A randomized, controlled clinical trial.[3]
-
Participants: Pregnant women undergoing cesarean section with at least one risk factor for PPH.[3]
-
Intervention:
-
Primary Outcome Measures:
-
Data Collection:
Protocol 2: Prevention of Postpartum Hemorrhage after Vaginal Delivery
-
Objective: To compare the effectiveness and safety of heat-stable carbetocin to oxytocin in the prevention of PPH after vaginal birth.[5]
-
Study Design: A double-blind, randomized, non-inferiority trial.[5]
-
Intervention:
-
Primary Outcome Measures:
-
Data Collection:
Visualizations
Signaling Pathway
Caption: Carbetocin signaling pathway in myometrial cells.
Experimental Workflow
Caption: Generalized experimental workflow for a carbetocin clinical trial.
References
- 1. Carbetocin for the Prevention of Post-Partum Hemorrhage: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carbetocin for the prevention of postpartum hemorrhage: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of carbetocin for prevention of postpartum hemorrhage after cesarean section: a randomized clinical trial - ProQuest [proquest.com]
- 4. journal.barpetaogs.co.in [journal.barpetaogs.co.in]
- 5. Ferring’s heat-stable carbetocin could save thousands of women’s lives by preventing excessive bleeding after childbirth - Ferring Pharmaceuticals USA [ferringusa.com]
- 6. Carbetocin versus Oxytocin with or without Tranexamic Acid for Prophylactic Prevention of Postpartum Hemorrhage after a Vaginal Delivery: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 8. tandfonline.com [tandfonline.com]
- 9. anzctr.org.au [anzctr.org.au]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbetocin Efficacy Studies in High-Risk Populations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy of carbetocin (B549339) in preventing postpartum hemorrhage (PPH) in high-risk patient populations. The detailed protocols and data presentation guidelines aim to ensure robust and comparable study outcomes.
Introduction to Carbetocin and Postpartum Hemorrhage
Postpartum hemorrhage is a leading cause of maternal mortality and morbidity worldwide.[1][2] Uterine atony, the failure of the uterus to contract adequately after childbirth, is the most common cause.[3][4][5] Carbetocin, a long-acting synthetic analogue of oxytocin (B344502), is a uterotonic agent used to prevent PPH.[3][6][7][8] It acts as an agonist at oxytocin receptors in the myometrium, stimulating uterine contractions to control postpartum bleeding.[3][6][7][8] While carbetocin has shown effectiveness in the general obstetric population, its efficacy in women with specific risk factors for PPH warrants dedicated investigation.[5][9][10]
Defining High-Risk Populations for Postpartum Hemorrhage
A critical aspect of designing these efficacy studies is the precise definition of the high-risk population. Based on established clinical evidence, the following risk factors, alone or in combination, can be used to identify eligible participants.
Table 1: Inclusion Criteria for High-Risk Populations
| Category | Risk Factor |
| Antenatal Factors | Previous PPH |
| Multiple gestation (twins, triplets, etc.) | |
| Polyhydramnios | |
| Known placenta previa or low-lying placenta | |
| Suspected placenta accreta spectrum | |
| Uterine fibroids | |
| Maternal anemia (e.g., Hemoglobin < 11 g/dL) | |
| High body mass index (BMI > 35) | |
| Grand multiparity (≥ 5 previous births) | |
| History of uterine surgery (e.g., myomectomy) | |
| Bleeding disorders (e.g., von Willebrand disease) | |
| Intrapartum Factors | Prolonged labor (>12 hours) |
| Induction or augmentation of labor with oxytocin | |
| Precipitous labor | |
| Chorioamnionitis or intrapartum fever | |
| Use of magnesium sulfate (B86663) for pre-eclampsia/eclampsia | |
| Operative vaginal delivery (forceps or vacuum) | |
| Cesarean delivery (emergency or elective) | |
| Fetal macrosomia (birth weight > 4000g) |
Experimental Design and Protocols
A randomized, double-blind, active-controlled clinical trial is the recommended design to compare the efficacy of carbetocin with the standard of care (e.g., oxytocin) in high-risk populations.
Study Objectives
-
Primary Objective: To determine if carbetocin is superior to or non-inferior to oxytocin in preventing PPH (defined as blood loss ≥ 1000 mL) in high-risk women.
-
Secondary Objectives:
-
To compare the incidence of severe PPH (blood loss ≥ 1500 mL).
-
To evaluate the need for additional uterotonic agents.
-
To assess the change in hemoglobin and hematocrit levels from pre-delivery to 24-48 hours postpartum.
-
To compare the incidence of blood transfusion.
-
To evaluate the safety and tolerability of carbetocin.
-
Experimental Workflow
The following diagram outlines the key stages of the proposed clinical trial.
Caption: Experimental workflow for a randomized controlled trial comparing carbetocin and oxytocin.
Detailed Experimental Protocols
Protocol 1: Participant Recruitment and Screening
-
Identification: Identify pregnant women with one or more risk factors for PPH (as listed in Table 1) during antenatal visits or upon admission for delivery.
-
Eligibility Confirmation: A trained researcher will confirm eligibility based on the inclusion and exclusion criteria.
-
Exclusion Criteria:
-
Known hypersensitivity to carbetocin or oxytocin.
-
Severe cardiovascular, renal, or hepatic disease.
-
Pre-existing coagulopathy.
-
Refusal to provide informed consent.
-
-
-
Informed Consent: Obtain written informed consent from eligible participants after providing a thorough explanation of the study.
-
Baseline Data Collection: Collect baseline demographic and clinical data, including maternal age, parity, gestational age, and a detailed medical history.
-
Baseline Laboratory Tests: Collect a blood sample for complete blood count (CBC) to determine baseline hemoglobin and hematocrit levels.
Protocol 2: Randomization and Blinding
-
Randomization: Use a computer-generated randomization sequence to allocate participants in a 1:1 ratio to either the carbetocin group or the oxytocin group.
-
Blinding: The study should be double-blinded. The investigational drugs (carbetocin and oxytocin) should be prepared in identical syringes by an unblinded pharmacist who is not involved in patient care or data collection. The syringes should be labeled with the randomization number only.
Protocol 3: Drug Administration
-
Timing: The study drug should be administered immediately after the delivery of the infant, either following vaginal birth or during a cesarean section after the delivery of the baby and before the delivery of the placenta.
-
Carbetocin Group: Administer a single intravenous (IV) bolus of 100 mcg of carbetocin over one minute.
-
Oxytocin Group: Administer the standard institutional protocol for oxytocin infusion (e.g., an initial IV bolus followed by a continuous infusion).
Protocol 4: Outcome Measurement
-
Primary Outcome (Quantitative Blood Loss):
-
Use a calibrated drape to collect and measure blood loss from the time of delivery for at least two hours, and continue monitoring for up to 24 hours.[11]
-
Record the cumulative blood loss at regular intervals.
-
-
Secondary Outcomes:
-
Need for Additional Uterotonics: Record the administration of any additional uterotonic agents (e.g., oxytocin, misoprostol, ergometrine).
-
Postpartum Hemoglobin/Hematocrit: Collect a follow-up blood sample at 24-48 hours postpartum for a repeat CBC.
-
Blood Transfusion: Record the number of units of any blood products transfused.
-
Adverse Events: Systematically monitor and record all maternal adverse events, such as nausea, vomiting, headache, and changes in blood pressure or heart rate.
-
Carbetocin Signaling Pathway
Carbetocin exerts its uterotonic effect by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of the OTR initiates a downstream signaling cascade that leads to myometrial contraction.
Caption: Simplified signaling pathway of carbetocin in myometrial cells.
Data Presentation
Quantitative data from the study should be summarized in clear and concise tables to facilitate comparison between the treatment groups.
Table 2: Baseline Characteristics of Study Participants
| Characteristic | Carbetocin Group (n=...) | Oxytocin Group (n=...) | p-value |
| Maternal Age (years, mean ± SD) | |||
| Gestational Age (weeks, mean ± SD) | |||
| Parity (n, %) | |||
| Nulliparous | |||
| Multiparous | |||
| Risk Factors (n, %) | |||
| Previous PPH | |||
| Multiple Gestation | |||
| Prolonged Labor | |||
| ... (other risk factors) | |||
| Baseline Hemoglobin (g/dL, mean ± SD) |
Table 3: Primary and Secondary Efficacy Outcomes
| Outcome | Carbetocin Group (n=...) | Oxytocin Group (n=...) | Relative Risk (95% CI) | p-value |
| Primary Outcome | ||||
| PPH (Blood loss ≥ 1000 mL), n (%) | ||||
| Secondary Outcomes | ||||
| Severe PPH (Blood loss ≥ 1500 mL), n (%) | ||||
| Mean Blood Loss (mL, mean ± SD) | ||||
| Need for Additional Uterotonics, n (%) | ||||
| Blood Transfusion, n (%) | ||||
| Change in Hemoglobin (g/dL, mean ± SD) |
Table 4: Maternal Safety Outcomes
| Adverse Event | Carbetocin Group (n=...) | Oxytocin Group (n=...) | p-value |
| Nausea, n (%) | |||
| Vomiting, n (%) | |||
| Headache, n (%) | |||
| Hypotension, n (%) | |||
| Tachycardia, n (%) | |||
| Hypertension, n (%) |
Conclusion
These application notes and protocols provide a standardized framework for conducting robust clinical trials to evaluate the efficacy of carbetocin in high-risk populations for postpartum hemorrhage. Adherence to these guidelines will help generate high-quality evidence to inform clinical practice and improve maternal health outcomes.
References
- 1. endpph.com [endpph.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Postpartum hemorrhage, risks and current management - Mayo Clinic [mayoclinic.org]
- 4. Postpartum Hemorrhage | Children's Hospital of Philadelphia [chop.edu]
- 5. Postpartum Hemorrhage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Heavy bleeding after birth (postpartum haemorrhage) | RCOG [rcog.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. jmatonline.com [jmatonline.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Methods of assessing postpartum blood loss for the detection of postpartum haemorrhage: evidence-to-decision framework - WHO recommendations on the assessment of postpartum blood loss and use of a treatment bundle for postpartum haemorrhage - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Duratocin (Carbetocin) Technical Support Center: Stability and Storage Guidelines for Research Applications
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Duratocin (carbetocin) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Duratocin?
A1: The storage conditions for Duratocin depend on the specific formulation.
-
Refrigerated Formulation: The standard formulation of Duratocin should be stored at refrigerator temperature, between 2°C and 8°C. It is crucial to avoid freezing this formulation.
-
Room Temperature Stable (RTS) / Heat-Stable Formulation: A heat-stable formulation of Duratocin has been developed which can be stored below 30°C. This formulation is designed to be stable for extended periods even in warmer climates.[1][2][3]
Q2: How long is Duratocin stable under recommended storage conditions?
A2: The stability of Duratocin is formulation-dependent. The heat-stable formulation has demonstrated excellent long-term stability. For instance, it maintains at least 95% purity for a minimum of 3 years when stored at 30°C and for 6 months at 40°C.[1][4]
Q3: What is the optimal pH for Duratocin stability in solution?
A3: The optimal pH for the stability of the heat-stable carbetocin (B549339) formulation is approximately 5.45 (within a range of 5.25–5.65).[1][4] Maintaining the pH in this range is critical for minimizing degradation.
Q4: Is Duratocin sensitive to light?
A4: The heat-stable formulation of carbetocin has been shown to be not sensitive to light when stored in its primary container (vial or ampoule).[1] However, as a general good laboratory practice, it is always advisable to protect peptide solutions from light by storing them in amber vials or in the dark.
Q5: What are the primary degradation pathways for carbetocin?
A5: The main degradation routes for carbetocin are deamidation, oxidation, and racemization.[4] Understanding these pathways is crucial for troubleshooting stability issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected degradation of carbetocin in solution | Incorrect pH of the solution: The stability of carbetocin is pH-dependent, with an optimal pH of around 5.45. | Verify the pH of your buffer and adjust if necessary. Use a well-buffered solution to maintain the optimal pH. |
| Oxidation: The thioether linkage in carbetocin is susceptible to oxidation. | If preparing your own solutions, consider adding an antioxidant like L-methionine (as used in the heat-stable formulation) to your buffer.[1][4] Also, purging solutions with an inert gas like nitrogen or argon can help minimize dissolved oxygen. | |
| Improper Storage Temperature: Storing the refrigerated formulation at room temperature or the heat-stable formulation at excessively high temperatures will accelerate degradation. | Always adhere to the recommended storage temperatures for the specific formulation you are using. | |
| Precipitation of carbetocin after reconstitution | Incorrect reconstitution solvent: Using a solvent with an inappropriate pH or ionic strength can lead to precipitation. | Reconstitute lyophilized carbetocin with high-purity water (e.g., sterile, deionized water) first, and then dilute with the appropriate buffer. |
| High concentration: Attempting to dissolve the peptide at a very high concentration might exceed its solubility in a particular buffer. | Reconstitute at a slightly higher volume to ensure complete dissolution before diluting to the final desired concentration. | |
| Loss of biological activity | Degradation: Chemical modifications due to degradation can lead to a loss of the peptide's ability to bind to its receptor. | Review your storage and handling procedures to minimize degradation. If degradation is suspected, the sample should be analyzed by a suitable method like HPLC. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Carbetocin (General Protocol for Research Use)
Materials:
-
Lyophilized carbetocin vial
-
Sterile, deionized, or distilled water
-
Appropriate sterile buffer (e.g., 10 mM sodium succinate (B1194679) buffer, pH 5.45)
-
Sterile syringes and needles or micropipettes
-
Vortex mixer and centrifuge (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized carbetocin and the reconstitution solvent to come to room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Add Solvent: Carefully add the recommended volume of sterile water to the vial. The initial solvent should be water to ensure the peptide dissolves properly before the introduction of salts from a buffer.
-
Dissolve: Gently swirl or rock the vial to dissolve the contents. Avoid vigorous shaking, which can cause aggregation. If necessary, let the vial sit at room temperature for a few minutes to allow for complete dissolution.
-
Dilute (if necessary): Once fully dissolved in water, you can dilute the carbetocin solution with the desired experimental buffer to the final concentration.
-
Storage: For short-term storage (1-2 days), the reconstituted solution should be kept at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Stability Testing of a Carbetocin Solution
This protocol outlines a typical experiment to assess the stability of a carbetocin solution under specific conditions.
Materials:
-
Reconstituted carbetocin solution
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Appropriate mobile phases for HPLC analysis
-
Sterile, sealed vials (e.g., amber glass vials)
Procedure:
-
Sample Preparation: Prepare your carbetocin solution in the desired buffer and at the desired concentration.
-
Initial Analysis (T=0): Immediately analyze a portion of the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity of carbetocin. This will serve as your baseline.
-
Storage: Aliquot the remaining solution into several sealed vials and place them in the temperature-controlled environment (e.g., 40°C for an accelerated stability study).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from storage.
-
Sample Analysis: Allow the vial to come to room temperature and analyze the sample by HPLC under the same conditions as the initial analysis.
-
Data Evaluation: Compare the concentration and purity of carbetocin at each time point to the initial (T=0) data. Calculate the percentage of remaining carbetocin and identify any significant degradation products.
Data Presentation
Table 1: Stability of Heat-Stable Carbetocin Formulation (≥95% Purity Maintained)
| Temperature | Duration |
| 30°C | ≥ 3 years |
| 40°C | ≥ 6 months |
| 50°C | ≥ 3 months |
| 60°C | ≥ 1 month |
Data sourced from studies on a heat-stable formulation of carbetocin.[1][4]
Visualizations
Caption: Troubleshooting workflow for unexpected Duratocin degradation.
Caption: Experimental workflow for Duratocin stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC analysis of carbetocin and its related impurities | Semantic Scholar [semanticscholar.org]
- 3. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Uterine Hyperstimulation from Carbetocin Overdosage in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in managing uterine hyperstimulation resulting from carbetocin (B549339) overdosage in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of carbetocin that leads to uterine hyperstimulation at high doses?
A1: Carbetocin is a synthetic analogue of oxytocin (B344502) and functions as an agonist at oxytocin receptors in the myometrium (uterine smooth muscle).[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs).[1] Upon binding, carbetocin activates a signaling cascade that increases intracellular calcium levels, leading to potent uterine contractions.[1] Compared to oxytocin, carbetocin has a longer half-life, which results in more sustained uterine activity.[1][5] An overdose can lead to uterine hyperactivity, with strong (hypertonic) or prolonged (tetanic) contractions, a condition known as uterine hyperstimulation.
Q2: What are the primary tocolytic agents used to manage carbetocin-induced uterine hyperstimulation in an experimental setting?
A2: The primary tocolytic agents fall into three main categories based on their mechanism of action:
-
Oxytocin Receptor Antagonists: Atosiban (B549348) is a competitive antagonist of the oxytocin receptor, directly blocking the action of carbetocin.[6][7]
-
Beta-2-Adrenergic Agonists: Terbutaline (B1683087) stimulates β2-adrenergic receptors on myometrial cells, leading to smooth muscle relaxation.
-
Calcium Channel Blockers: Nifedipine (B1678770) inhibits the influx of calcium into uterine muscle cells, thereby reducing the strength and frequency of contractions.[8]
Q3: How can I monitor uterine activity in my animal models during a carbetocin hyperstimulation experiment?
A3: In animal models such as mice and rats, uterine contractility can be monitored using several established methods:
-
In Vivo Intrauterine Pressure Catheters (IUPC): A catheter is inserted into the uterus to directly measure the pressure generated by contractions.[9][10][11] This provides quantitative data on the frequency, amplitude, and duration of contractions.
-
Telemetry: A small telemetric device can be surgically implanted to continuously measure and transmit intrauterine pressure data from a conscious, freely moving animal.[1][10]
-
Ex Vivo Organ Bath: Uterine tissue strips can be mounted in an organ bath to measure isometric contractions in response to carbetocin and subsequent tocolytic treatment.[12][13]
Q4: How can I assess fetal well-being in my animal model during uterine hyperstimulation?
A4: Fetal well-being can be assessed by monitoring the fetal heart rate (FHR). In small animal models, this is typically done using high-frequency ultrasound (ultrasonography). Look for signs of fetal distress, such as persistent bradycardia (slow heart rate) or tachycardia (fast heart rate) and decreased heart rate variability.[14][15]
Troubleshooting Guides
Issue 1: Tocolytic agent is not effectively reducing uterine contractions.
-
Possible Cause 1: Inadequate Dose. The dose of the tocolytic agent may be insufficient to counteract the high level of oxytocin receptor stimulation by carbetocin.
-
Solution: Consult dose-response studies for the specific tocolytic and animal model.[7] It may be necessary to administer a higher dose or a second dose of the tocolytic. For example, with terbutaline, a second dose can be administered if significant improvement is not seen within 15-30 minutes.[16]
-
-
Possible Cause 2: Different Tocolytic Mechanism Required. The specific signaling pathway activated by carbetocin in your model may be less responsive to the chosen tocolytic.
-
Solution: Consider administering a tocolytic with a different mechanism of action. For instance, if an oxytocin receptor antagonist like atosiban is not fully effective, a beta-2-adrenergic agonist such as terbutaline could be trialed.
-
-
Possible Cause 3: Receptor Desensitization. Prolonged exposure to high concentrations of a tocolytic (especially beta-agonists) can lead to receptor desensitization.
-
Solution: This is less likely in an acute experimental setting but should be considered in longer-term studies. Using the minimum effective dose can help mitigate this.
-
Issue 2: Difficulty in obtaining a stable fetal heart rate signal.
-
Possible Cause 1: Fetal Movement. Excessive fetal movement can make it challenging to maintain a consistent ultrasound signal on the fetal heart.
-
Solution: Allow for a period of acclimatization for the animal to reduce stress-induced movement. Patience is key in obtaining a clear and stable signal.
-
-
Possible Cause 2: Maternal Respiration. Maternal breathing can interfere with the ultrasound signal.
-
Solution: Try to position the ultrasound probe during periods of quieter maternal respiration. Some advanced ultrasound systems have motion correction software that can help.
-
-
Possible Cause 3: Poor Acoustic Window. The position of the fetus may not be optimal for ultrasound imaging of the heart.
-
Solution: Gently manipulate the maternal abdomen to encourage a change in fetal position to obtain a better acoustic window.
-
Issue 3: Adverse effects observed after tocolytic administration.
-
Possible Cause: Systemic Effects of the Tocolytic. Tocolytics can have systemic side effects.
-
Solution: Be aware of the potential side effects of each agent and monitor the animal accordingly.
-
Data Presentation
Table 1: Comparison of Tocolytic Agents for Managing Uterine Hyperstimulation
| Feature | Atosiban (Oxytocin Receptor Antagonist) | Terbutaline (Beta-2-Adrenergic Agonist) | Nifedipine (Calcium Channel Blocker) |
| Primary Mechanism | Competitively blocks oxytocin receptors on the myometrium.[6][7] | Stimulates β2-adrenergic receptors, leading to myometrial relaxation. | Inhibits calcium influx into myometrial cells.[8] |
| Reported Efficacy | Effective in reducing oxytocin-induced uterine contractions.[17] | Rapid onset of action and effective in reducing uterine hyperstimulation. | Effective in suppressing preterm labor contractions.[8] |
| Potential Side Effects | Fewer maternal systemic side effects compared to other tocolytics.[6][7] | Maternal and fetal tachycardia, potential for cardiac complications at high doses.[18] | Maternal hypotension, flushing, and headache.[15] |
Experimental Protocols
Protocol 1: Induction of Uterine Hyperstimulation with Carbetocin in a Pregnant Rat Model
This protocol is adapted from methodologies for inducing labor with oxytocin in rats and should be optimized for your specific experimental goals.
-
Animal Model: Use timed-pregnant Sprague-Dawley rats at a gestational age appropriate for your study (e.g., late gestation).
-
Surgical Preparation (if required for monitoring): If using an IUPC or telemetry device, perform the surgical implantation according to established protocols at least 24 hours before the experiment to allow for recovery.[1][19][20]
-
Carbetocin Administration:
-
Prepare a stock solution of carbetocin in sterile saline.
-
Administer a high dose of carbetocin to induce uterine hyperstimulation. A starting point could be a dose significantly higher than that used for standard uterotonic effects. Dose optimization is critical and should be determined in pilot studies.
-
The route of administration can be intravenous (IV) or intraperitoneal (IP). An IV infusion will provide more precise control over the induction of hyperstimulation.
-
-
Monitoring:
-
Continuously monitor intrauterine pressure using the IUPC or telemetry system.
-
Define hyperstimulation based on a significant increase in contraction frequency (e.g., >5 contractions in 10 minutes) and/or an increase in the duration and tone of contractions.
-
Monitor fetal heart rate using high-frequency ultrasound.
-
Protocol 2: Management of Carbetocin-Induced Hyperstimulation with Tocolytics
-
Induce Hyperstimulation: Follow Protocol 1 to induce uterine hyperstimulation.
-
Tocolytic Administration: Once hyperstimulation is confirmed, administer the chosen tocolytic agent.
-
Atosiban: Administer intravenously. A dose-ranging study in a relevant model is recommended to determine the minimal effective dose.[7] A starting point could be based on doses used to inhibit oxytocin-induced contractions.[17]
-
Terbutaline: Can be administered subcutaneously or intravenously. A common subcutaneous dose is 0.25 mg.[18][21]
-
Nifedipine: Typically administered orally. The dosage will need to be adapted for the animal model.
-
-
Continued Monitoring:
-
Continue to monitor intrauterine pressure to quantify the reduction in contraction frequency and amplitude. Measure the time to return to a normal contraction pattern.
-
Continue to monitor fetal heart rate to assess for resolution of any fetal distress.
-
Monitor the dam for any potential side effects of the tocolytic agent.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of carbetocin-induced uterine contraction and tocolytic interventions.
Experimental Workflow
Caption: Experimental workflow for managing carbetocin-induced uterine hyperstimulation.
References
- 1. Intrauterine Telemetry to Measure Mouse Contractile Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocolytic Therapy Inhibiting Preterm Birth in High-Risk Populations: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. unfpa.org [unfpa.org]
- 5. Carbetocin (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Acute Tocolysis for Uterine Activity Reduction in Term Labor: A Review | Semantic Scholar [semanticscholar.org]
- 7. Dose ranging study of the oxytocin antagonist atosiban in the treatment of preterm labor. Atosiban Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring uterine contractility in mice using a transcervical intrauterine pressure catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo measurement of intrauterine pressure by telemetry: a new approach for studying parturition in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rep.bioscientifica.com [rep.bioscientifica.com]
- 12. molinahealthcare.com [molinahealthcare.com]
- 13. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. Dystocia Management | Veterian Key [veteriankey.com]
- 16. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Labor induction with oxytocin in pregnant rats is not associated with oxidative stress in the fetal brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
Technical Support Center: Carbetocin and Hyponatremia Risk in Fluid Overload Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for carbetocin-induced hyponatremia in the context of fluid overload studies.
Frequently Asked Questions (FAQs)
Q1: What is the potential risk of carbetocin (B549339) inducing hyponatremia, especially in fluid overload scenarios?
A1: The risk of carbetocin-induced hyponatremia is considered to be significantly lower than that of oxytocin (B344502).[1][2] Oxytocin possesses an antidiuretic effect due to its structural similarity to vasopressin, which can lead to water retention and subsequent dilution of serum sodium (hyponatremia), particularly with high doses or in fluid overload situations.[3][4] Carbetocin, a synthetic analogue of oxytocin, has a much lower binding affinity for the renal vasopressin V2 receptor, which is responsible for antidiuresis.[5][6] Clinical studies have shown that patients treated with carbetocin have a higher urine output compared to those treated with oxytocin, indicating a less pronounced antidiuretic effect.[7][8]
Q2: What is the mechanism behind oxytocin's antidiuretic effect, and how does carbetocin differ?
A2: Oxytocin's antidiuretic effect is mediated through its binding to vasopressin V2 receptors (V2R) in the renal collecting ducts. This binding initiates a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, increasing water reabsorption from the urine back into the bloodstream.[7][9][10] Carbetocin's molecular structure, while similar to oxytocin, results in a significantly lower affinity for the V2R.[5] In fact, carbetocin has been shown to not activate vasopressin V1a and V1b receptors and acts as a competitive antagonist at these receptors.[6] This receptor selectivity is the primary reason for its reduced antidiuretic potential compared to oxytocin.
Q3: Are there any clinical reports of hyponatremia associated with carbetocin?
A3: While severe hyponatremia has been reported with oxytocin infusion, particularly in the postpartum period[11], similar reports for carbetocin are not prominent in the literature. The available clinical data points towards a better safety profile for carbetocin regarding fluid retention. Studies comparing the two drugs have not shown a significant difference in the incidence of adverse effects overall, but have highlighted carbetocin's reduced need for additional uterotonics and its minor antidiuretic effect.[7][12]
Q4: What are the typical symptoms of drug-induced hyponatremia that I should monitor for in my experimental subjects?
A4: Symptoms of hyponatremia can range from mild to severe. In preclinical studies, observable signs might be subtle. In clinical research, mild symptoms can include nausea, fatigue, and headache. More severe hyponatremia can lead to confusion, dizziness, lethargy, seizures, and in extreme cases, coma.[13] It is crucial to have a protocol for monitoring serum sodium levels, especially in studies involving fluid overload.
Troubleshooting Guide
Problem: I've administered carbetocin in my fluid overload animal model and observed a decrease in serum sodium levels. What should I do?
Solution:
-
Verify the Finding: Repeat the serum sodium measurement to confirm the result. Ensure that the blood sampling and analysis techniques are accurate and free from contamination.
-
Assess Fluid Balance: Quantify the fluid intake and urine output of the animal to determine the extent of fluid retention. A significant positive fluid balance could be contributing to dilutional hyponatremia.
-
Review the Experimental Protocol:
-
Carbetocin Dose: Ensure the administered dose of carbetocin is within the appropriate range for your animal model. An unexpectedly high dose might lead to off-target effects.
-
Fluid Overload Model: Re-evaluate the method used to induce fluid overload. Excessive fluid administration can independently cause hyponatremia.[14]
-
Concomitant Medications: Check if any other administered substances could be contributing to hyponatremia. Diuretics, for example, are a common cause of drug-induced hyponatremia.[15]
-
-
Consider the Vehicle: If carbetocin was dissolved in a hypotonic solution (like aqueous glucose), the vehicle itself could contribute to a decrease in serum sodium.[14]
-
Compare with a Control Group: If not already included, a control group receiving the vehicle without carbetocin is essential to differentiate the drug's effect from the experimental conditions.
-
Measure Urine Osmolality and Sodium: These measurements can help determine if the hyponatremia is due to excessive water retention (low urine osmolality) or sodium loss (high urine sodium).
Data Presentation
Table 1: Comparison of Antidiuretic Effects of Carbetocin and Oxytocin
| Parameter | Carbetocin Group | Oxytocin Group | p-value | Source(s) |
| Diuresis (12 hours post-administration) | 1300 ml ± 450 ml | 1100 ml ± 250 ml | p=0.01 | [7] |
| Total Urine Output (first 6 hours) | Significantly higher | Lower | p=0.037 | [8] |
Table 2: Receptor Binding Affinity
| Receptor | Carbetocin Binding Affinity (nM) | Oxytocin Binding Affinity (nM) | Notes | Source(s) |
| Myometrial Oxytocin Receptor | Similar magnitude to oxytocin | Similar magnitude to carbetocin | Carbetocin acts as a partial agonist/antagonist. | [5] |
| Renal Vasopressin V2 Receptor | 61.3 ± 14.6 | - | Very low binding affinity for carbetocin. | [5] |
| Myometrial Vasopressin V1 Receptor | 7.24 ± 0.29 | - | Much lower affinity than for the oxytocin receptor. | [5] |
Note: Direct comparative binding affinity values for oxytocin at the vasopressin receptors were not available in the searched literature.
Experimental Protocols
Key Experiment: Assessing the Impact of Carbetocin on Serum Sodium in a Fluid Overload Animal Model
Objective: To determine if carbetocin administration exacerbates hyponatremia in a preclinical model of fluid overload.
Animal Model: Wistar or Sprague-Dawley rats are commonly used for renal studies.[3] A model of fluid overload can be induced by unilateral nephrectomy followed by a high-salt diet to simulate fluid retention.[16]
Methodology:
-
Animal Preparation:
-
House male Wistar rats (250-300g) in individual metabolic cages to allow for accurate collection of urine.
-
Perform a unilateral nephrectomy on all animals and allow for a recovery period of one week.
-
Provide a high-salt diet (e.g., 4% NaCl) and water ad libitum to induce a state of fluid overload.
-
-
Experimental Groups (n=8 per group):
-
Group 1 (Control): Fluid overload + Vehicle (e.g., 0.9% saline) administration.
-
Group 2 (Carbetocin): Fluid overload + Carbetocin administration (dose to be determined based on previous studies and allometric scaling).
-
Group 3 (Oxytocin - Positive Control): Fluid overload + Oxytocin administration (equipotent dose to carbetocin).
-
-
Drug Administration:
-
Administer the vehicle, carbetocin, or oxytocin via a single intravenous (IV) bolus injection.
-
-
Sample Collection and Measurements:
-
Baseline: Collect blood and urine samples 24 hours before drug administration to determine baseline serum sodium, urine sodium, and urine osmolality.
-
Post-administration: Collect blood samples at 1, 4, 8, and 24 hours post-injection to measure serum sodium levels.
-
Urine Collection: Collect urine over the 24-hour period post-injection to measure total urine volume, urine sodium, and urine osmolality.
-
Fluid Intake: Monitor and record water intake for each animal throughout the 24-hour period.
-
-
Data Analysis:
-
Compare the changes in serum sodium levels from baseline among the three groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
-
Analyze differences in urine volume, urine sodium, and urine osmolality between the groups.
-
Calculate the fluid balance for each animal (Fluid Intake - Urine Output).
-
Mandatory Visualizations
Caption: Experimental workflow for assessing carbetocin's effect on hyponatremia.
Caption: Signaling pathways for oxytocin and carbetocin at the V2 receptor.
References
- 1. bioscmed.com [bioscmed.com]
- 2. Redistribution of aquaporin-2 water channels induced by vasopressin in rat kidney inner medullary collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Renal Pathophysiology and Disease - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clinicaltrial.be [clinicaltrial.be]
- 5. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. Pathophysiology of Drug-Induced Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iatrogenic neonatal and maternal hyponatraemia following oxytocin and aqueous glucose infusion during labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-Induced Hyponatremia: Insights into Pharmacological Mechanisms and Clinical Practice Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Volume Overload and Adverse Outcomes in Chronic Kidney Disease: Clinical Observational and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Duratocin Concentration for Ex Vivo Myometrial Strip Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Duratocin (carbetocin) in ex vivo myometrial strip assays.
Troubleshooting Guide
This guide addresses common issues encountered during ex vivo myometrial strip experiments with Duratocin.
| Issue | Possible Cause | Recommended Solution |
| No spontaneous contractions | 1. Poor tissue quality or handling. 2. Inadequate equilibration time.[1][2] 3. Incorrect buffer composition or temperature.[1][2] | 1. Ensure rapid transport of fresh myometrial biopsies in cold Krebs-bicarbonate solution. Carefully dissect away connective and vascular tissue.[1] 2. Allow strips to equilibrate for at least 2-3 hours under a passive tension of 2 grams.[1][2] 3. Verify the composition of the Krebs solution and ensure it is maintained at 37°C and continuously bubbled with carbogen (B8564812) gas (95% O2, 5% CO2).[1] |
| Irregular or weak contractions | 1. Tissue fatigue. 2. Suboptimal passive tension. | 1. Replace the Krebs solution every 15-20 minutes during equilibration to remove metabolic waste.[1] 2. Apply a passive tension of 2 grams. This can be adjusted slightly, but consistency is key. |
| High baseline noise | 1. Electrical interference. 2. Mechanical instability of the setup. | 1. Ensure proper grounding of the organ bath system and force transducers. 2. Securely mount the myometrial strips and ensure the organ bath is on a stable, vibration-free surface. |
| Variable response to Duratocin | 1. Inconsistent tissue strip dimensions. 2. Cumulative dose addition is too rapid. 3. Receptor desensitization. | 1. Cut longitudinal myometrial strips to a consistent size, for example, approximately 10 mm in length and 2 mm in width.[1] 2. Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration in a cumulative manner.[1] 3. While carbetocin (B549339) has a longer-lasting effect than oxytocin (B344502), prolonged exposure to high concentrations can still lead to receptor desensitization.[3][4] Consider washout periods if performing multiple dose-response curves on the same tissue. |
| Unexpected tissue relaxation | 1. Use of certain solvents to dissolve Duratocin. | 1. If using a solvent for Duratocin, run a solvent control to assess its effect on myometrial contractility. Some solvents can have inhibitory effects.[5] |
Frequently Asked Questions (FAQs)
1. What is a typical concentration range for a Duratocin dose-response curve in an ex vivo myometrial strip assay?
While the optimal concentration range can vary based on the specific tissue source (e.g., species, gestational stage) and experimental conditions, a common starting point for constructing a cumulative dose-response curve is to use half-log increments. A suggested range to start with is from 1 nM to 10 µM.[1]
2. Should I use spontaneous or agonist-induced contractions for my assay?
Both spontaneous and agonist-induced contractions can be used.[2][6] Spontaneous contractions are useful for assessing the baseline effects of Duratocin. For a more controlled and robust contractile response, you can pre-stimulate the tissue with a submaximal concentration of an agonist like Prostaglandin F2α (PGF2α), typically around 100 nM, or oxytocin at a concentration like 0.5 nM.[1][2]
3. How should I prepare the myometrial tissue?
Fresh myometrial biopsies should be immediately placed in cold Krebs-bicarbonate solution.[1] Carefully dissect away any connective and vascular tissue. The tissue should then be cut into longitudinal strips of a consistent size, for example, 10 mm in length and 2 mm in width.[1]
4. What are the key parameters to measure and analyze?
The primary data recorded is the isometric tension generated by the myometrial strips.[1] From this, you can quantify several parameters to assess the effect of Duratocin:
-
Amplitude: The peak force of the contractions.[1]
-
Frequency: The number of contractions per unit of time.[1]
-
Area Under the Curve (AUC): An integrated measure of the total contractile activity.[1][7]
These parameters can be used to generate dose-response curves and calculate values like the EC50 (the concentration that produces 50% of the maximum effect).
5. How does Duratocin (carbetocin) compare to oxytocin in these assays?
Carbetocin is a synthetic analogue of oxytocin with a longer half-life.[4][8] In ex vivo studies, carbetocin has been shown to induce contractions with a sustained higher amplitude and frequency compared to oxytocin, resulting in a more prolonged uterotonic effect.[3]
Experimental Protocols
Protocol 1: Ex Vivo Myometrial Tissue Contractility Assay
This protocol details the measurement of isometric contractions of myometrial tissue strips in an organ bath setup.[1][9][10]
Materials:
-
Fresh myometrial biopsies
-
Krebs-bicarbonate solution
-
Duratocin (Carbetocin) stock solution
-
Carbogen gas (95% O2, 5% CO2)
-
Multi-chamber organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Immediately place fresh myometrial biopsies in cold Krebs-bicarbonate solution.
-
Carefully dissect the tissue to remove connective and vascular tissue.
-
Cut longitudinal strips of myometrium approximately 10 mm in length and 2 mm in width.[1]
-
-
Organ Bath Setup and Equilibration:
-
Mount the myometrial strips vertically in the organ bath chambers filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen gas.[1]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours. During this period, spontaneous contractions should develop.
-
Replace the Krebs solution every 15-20 minutes.[1]
-
-
Induction of Contractions (Optional):
-
After equilibration, stable and robust contractions can be induced by adding a submaximal concentration of an agonist like PGF2α (e.g., 100 nM) to the organ bath.[1]
-
Allow the contractions to stabilize for at least 30 minutes.
-
-
Application of Duratocin:
-
Once stable spontaneous or induced contractions are established, begin the cumulative addition of Duratocin to the organ bath.
-
Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 10 µM).
-
Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.[1]
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension generated by the myometrial strips throughout the experiment.
-
For each concentration of Duratocin, quantify the amplitude, frequency, and AUC of the contractions.[1]
-
Plot the contractile response against the log concentration of Duratocin to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: Experimental workflow from tissue preparation to data analysis.
Caption: Simplified signaling cascade initiated by Duratocin binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postpartum uterine response to oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Uterine Response to Duratocin
Welcome to the technical support center for troubleshooting experiments involving Duratocin (Carbetocin). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to a lack of uterine response to Duratocin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Duratocin and how does it induce uterine contractions?
A1: Duratocin (carbetocin) is a long-acting synthetic analogue of oxytocin (B344502).[1] Like oxytocin, it selectively binds to oxytocin receptors (OTR) on the smooth muscle cells of the uterus (myometrium).[2][3] This binding activates a signaling cascade that increases intracellular calcium levels, leading to muscle contraction.[3][4] The primary advantage of Duratocin is its prolonged duration of action compared to oxytocin.[3][5]
Q2: What is the primary signaling pathway activated by Duratocin binding to the oxytocin receptor?
A2: The primary pathway is the Gq/11 protein-coupled receptor pathway.[6][7] Upon binding, the receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC), both contributing to smooth muscle contraction.[6][9]
Q3: Can prolonged exposure to Duratocin or oxytocin affect the uterine response?
A3: Yes, prolonged exposure to oxytocin or its analogues can lead to receptor desensitization and downregulation.[10][11] This means the receptors become less responsive to the drug, and their numbers on the cell surface may decrease.[12][13][14] This can result in a diminished or absent contractile response over time.[11]
Q4: Are there known metabolites of Duratocin that could interfere with my experiment?
A4: Yes, studies have identified metabolites of carbetocin (B549339), such as desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin.[15] Interestingly, these metabolites can act as pure antagonists to the oxytocin receptor, meaning they can block the action of Duratocin or oxytocin without initiating a contraction themselves.[15]
Troubleshooting Guide: Lack of Uterine Response
This guide addresses specific issues that may lead to an absent or weak uterine response to Duratocin in your experiments.
Issue 1: Suboptimal or No Contractile Response After Duratocin Application
| Possible Cause | Troubleshooting Step | Rationale |
| Receptor Desensitization/Downregulation | 1. Ensure tissue has not been pre-exposed to oxytocin or other agonists for an extended period.[11] 2. If studying prolonged effects, consider the timeline of desensitization, which can occur over hours.[10] 3. Allow for a sufficient washout period between drug applications if conducting cumulative dose-response experiments. | Prolonged agonist exposure leads to a decrease in receptor sensitivity and number, reducing the tissue's ability to respond.[12][14] |
| Incorrect Drug Concentration | 1. Verify calculations for your stock and working solutions. 2. Prepare fresh solutions for each experiment. 3. Perform a dose-response curve to determine the optimal effective concentration (EC50) for your specific tissue model.[15] | The EC50 for carbetocin can be higher than that of oxytocin.[15] An insufficient concentration will not elicit a maximal response. |
| Tissue Viability Issues | 1. Confirm proper tissue dissection and handling to minimize damage.[16] 2. Ensure the tissue was immediately placed in cold, oxygenated physiological salt solution after collection.[17] 3. Check for spontaneous contractions during the equilibration period as an indicator of viability.[17] | Damaged or unhealthy tissue will not contract effectively, regardless of the stimulus. |
| Problems with Experimental Buffer (Physiological Salt Solution) | 1. Check the pH of your buffer; it should be stable around 7.4.[18] 2. Ensure the buffer is continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[17] 3. Verify the calcium concentration in your buffer. | Uterine contractility is sensitive to pH changes; significant acidification can reduce contractions.[18][19] Proper oxygenation is crucial for tissue health. Calcium is essential for the contractile process.[4][20] |
| Degraded Duratocin | 1. Check the expiration date of the compound. 2. Follow the manufacturer's instructions for storage (temperature, light exposure). 3. Prepare fresh aliquots from a new vial if degradation is suspected. | Duratocin, like any peptide, can degrade over time or with improper storage, losing its efficacy. |
Issue 2: Initial Response to Duratocin Followed by a Rapid Decline
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid Receptor Desensitization | 1. Reduce the concentration of Duratocin used for initial stimulation. 2. Consider a pulsatile, rather than continuous, application of the agonist if the experimental design allows.[11] | High concentrations of agonists can accelerate the process of receptor desensitization.[11] Pulsatile application can mimic natural hormone release and may help preserve receptor sensitivity.[11] |
| Metabolic Exhaustion of Tissue | 1. Ensure the physiological buffer contains an adequate glucose concentration (e.g., 5-10 mM) as an energy source. 2. Check that the experimental temperature is maintained at 37°C. | Sustained contractions are energy-dependent. Lack of metabolic substrates or suboptimal temperature can lead to tissue fatigue. |
| Local pH Changes | 1. Ensure adequate buffering capacity of your physiological salt solution. 2. Monitor the pH of the organ bath throughout the experiment, especially during prolonged contractions. | Intense metabolic activity during strong contractions can lead to localized acidification, which can inhibit further contractions.[18] |
Data Presentation: Duratocin vs. Oxytocin
The following table summarizes key quantitative parameters comparing Duratocin (Carbetocin) and Oxytocin, primarily from in vitro studies on isolated myometrial strips.
| Parameter | Carbetocin | Oxytocin | Reference |
| Binding Affinity (OTR) | Similar magnitude | Similar magnitude | [15] |
| EC50 (Concentration for 50% max effect) | ~48.0 nM | ~5.62 nM | [15] |
| Maximal Contractile Effect | ~50% lower than Oxytocin | Higher than Carbetocin | [15] |
| Duration of Action | Prolonged (hours) | Shorter | [3][5][21] |
Note: Values can vary significantly depending on the experimental model (species, tissue state - pregnant vs. non-pregnant) and conditions.
Experimental Protocols
Protocol 1: In Vitro Uterine Tissue Contractility Assay
This protocol outlines the standard methodology for assessing the contractile response of uterine tissue in an isolated organ bath system.
1. Tissue Preparation:
-
Obtain fresh uterine tissue (e.g., from rats or human biopsies) and immediately place it in cold, oxygenated Krebs-bicarbonate solution.[17]
-
Under a dissecting microscope, carefully dissect longitudinal strips of myometrium (approx. 10 mm length, 2 mm width), removing endometrial and connective tissue.[16][17]
-
Tie surgical sutures to both ends of the muscle strip.
2. Organ Bath Setup:
-
Mount the tissue strip in a multi-chamber organ bath containing Krebs solution, maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).[17]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[17]
-
Apply a passive tension of approximately 2 grams and allow the tissue to equilibrate for at least 60-120 minutes, replacing the Krebs solution every 15-20 minutes.[17] Spontaneous contractions should develop during this time.[17]
3. Experimental Procedure:
-
After equilibration, record a baseline period of spontaneous activity.
-
To test the effect of Duratocin, add cumulative concentrations of the drug to the organ bath in a stepwise manner (e.g., half-log increments from 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration for a fixed period (e.g., 20 minutes) or until a stable response is achieved before adding the next concentration.[17]
4. Data Acquisition and Analysis:
-
Continuously record the isometric tension generated by the muscle strips.
-
For each concentration, quantify parameters such as the amplitude of contractions, frequency of contractions, and the area under the curve (AUC) to measure total contractile activity.[17]
-
Plot a dose-response curve to determine the EC50 and maximal effect (Emax).
Visualizations
Signaling Pathways and Workflows
Caption: Duratocin signaling pathway in myometrial cells.
Caption: Workflow for in vitro uterine contractility assay.
Caption: Troubleshooting decision tree for lack of response.
References
- 1. What is Carbetocin used for? [synapse.patsnap.com]
- 2. www1.ndmctsgh.edu.tw [www1.ndmctsgh.edu.tw]
- 3. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The desensitization of oxytocin receptors in human myometrial cells is accompanied by down-regulation of oxytocin receptor messenger RNA. | Semantic Scholar [semanticscholar.org]
- 13. The desensitization of oxytocin receptors in human myometrial cells is accompanied by down-regulation of oxytocin receptor messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vivo pH and metabolite changes during a single contraction in rat uterine smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Changes in intracellular pH close to term and their possible significance to labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Calcium Carbonate as a Potential Intervention to Prevent Labor Dystocia: Narrative Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-lactancia.org [e-lactancia.org]
Technical Support Center: Carbetocin Degradation in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of carbetocin (B549339) degradation products during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for carbetocin during long-term storage?
A1: The main degradation routes for carbetocin are deamidation, oxidation, and racemization.[1][2][3] Deamidation of the amide side-chains of asparagine and glutamine, as well as the amidated glycine (B1666218) C-terminus, is favored by low pH (acid-catalyzed hydrolysis) and to some extent by high pH (direct base hydrolysis).[2] The thioether linkage in the molecule is susceptible to oxidation, which is accelerated by increasing pH.[2][3] Racemization of the asparagine residue from the L-form to the D-form is a significant degradation pathway at a pH above approximately 6.[2][3]
Q2: What are some known degradation products of carbetocin?
A2: Several degradation products of carbetocin have been identified through forced degradation studies and analysis of synthesis-related impurities. These include:
-
Hydrolysis Products: [Gly9‐OH]carbetocin, [Asp5]carbetocin, [βAsp5]carbetocin, and [Glu4]carbetocin.[2]
-
Oxidation Products: Carbetocin sulfoxide (B87167) isomer 1 and Carbetocin sulfoxide isomer 2.[2]
-
Racemization Product: [D‐Asn5]carbetocin.[2]
-
Other identified impurities and degradants include isomers of carbetocin and products from C-terminal deamidation.[4][5]
Q3: How can I minimize the degradation of carbetocin during storage?
A3: To minimize degradation, carbetocin formulations should be stored at controlled room temperature (below 30°C) and protected from light.[2] Freezing should also be avoided.[2] The stability of carbetocin is highly dependent on the pH of the formulation. An optimal pH of around 5.25–5.65 has been identified to minimize the sum of degradation pathways.[1][3] The inclusion of an antioxidant, such as L-methionine, can significantly reduce degradation by oxidation.[1][2]
Q4: What analytical techniques are most suitable for identifying and quantifying carbetocin degradation products?
A4: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with UV detection, is the most commonly used technique for the simultaneous analysis of carbetocin and its impurities.[4][6][7][8] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural identification of degradation products.[5][8][9]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC chromatogram of a stored carbetocin sample.
-
Possible Cause 1: Degradation of Carbetocin. Long-term storage, exposure to light, or inappropriate temperatures can lead to the formation of degradation products that will appear as new peaks in the chromatogram.
-
Solution: Compare the retention times of the unknown peaks with those of known carbetocin impurities and degradation products if standards are available.[1] Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) on a fresh sample of carbetocin to generate degradation products and compare their chromatograms with your stored sample.[6]
-
-
Possible Cause 2: Contamination. The sample may have been contaminated during handling or storage.
-
Solution: Review your sample handling and storage procedures. Analyze a blank (solvent) injection to rule out contamination from the HPLC system or solvent.
-
Problem: I am having difficulty separating carbetocin from its degradation products using my current HPLC method.
-
Possible Cause: Suboptimal Chromatographic Conditions. The mobile phase composition, pH, column type, or temperature may not be suitable for resolving all related substances.
-
Solution: Modify the HPLC method parameters. Consider adjusting the gradient profile, the pH of the mobile phase buffer, or the column temperature.[4][7] An alternative stationary phase (e.g., a different C18 column or a different type of column altogether) may provide better selectivity. A stability-indicating method should be developed and validated to ensure it can separate carbetocin from all potential degradation products.[4]
-
Data Presentation
Table 1: Summary of Carbetocin Stability under Different Storage Conditions
| Storage Condition | Duration | Carbetocin Potency/Purity | Reference |
| 30°C / 75% Relative Humidity | 3 years | ≥95% | [1] |
| 40°C / 75% Relative Humidity | 6 months | ≥95% | [1] |
| 50°C | 3 months | ≥95% | [1] |
| 60°C | 1 month | ≥95% | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Carbetocin and its Impurities
This protocol is based on a published method for the simultaneous analysis of carbetocin and ten related impurities.[4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: YMC-pack C18 column (or equivalent).
-
Mobile Phase A: Potassium dihydrogen phosphate (B84403) buffer (pH 6.5)—acetonitrile (80:20, v/v).[4]
-
Mobile Phase B: Potassium dihydrogen phosphate buffer (pH 6.5)—acetonitrile (72:28, v/v).[4]
-
Gradient: A linear gradient should be optimized to achieve baseline separation of all peaks.
-
Flow Rate: Typically around 1.0 mL/min.[10]
-
Column Temperature: 40°C.[4]
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.[6]
-
Prepare Stock Solution: Dissolve a known concentration of carbetocin in a suitable solvent.
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat.
-
Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Stress: Heat the solution at a high temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solution to UV light.
-
-
Neutralization (for acid and base hydrolysis samples): After the specified stress period, neutralize the samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the carbetocin peak in the stressed samples to ensure no co-eluting degradation products are present.
Visualizations
Caption: Major degradation pathways of carbetocin.
Caption: General workflow for HPLC analysis of carbetocin.
References
- 1. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC analysis of carbetocin and its related impurities: Ingenta Connect [ingentaconnect.com]
- 8. veeprho.com [veeprho.com]
- 9. Separation and identification of peptide mixtures in a synthesis crude of carbetocin by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN111060635A - Analysis and detection method of carbetocin - Google Patents [patents.google.com]
Technical Support Center: Duratocin (Carbetocin) Efficacy in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of anesthesia on Duratocin (carbetocin) efficacy in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo and in vitro experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced Duratocin efficacy (weaker or shorter uterine contractions) under general anesthesia. | Anesthetic Interference: Volatile anesthetics (e.g., sevoflurane (B116992), isoflurane, desflurane) and propofol (B549288) have been shown to inhibit oxytocin-induced uterine contractions in a dose-dependent manner in animal models.[1][2] This is a direct inhibitory effect on the myometrium. | 1. Review Anesthetic Protocol: If permissible for the study, consider alternative anesthetic agents. Dexmedetomidine (B676) has been shown to enhance oxytocin-induced contractions in pregnant rat myometrium.[1] 2. Adjust Anesthetic Depth: If possible, maintain the lightest effective plane of anesthesia, as the inhibitory effect of volatile anesthetics is dose-dependent.[2] 3. Increase Duratocin Dosage (with caution): A dose-response study may be necessary to determine if an increased concentration of Duratocin can overcome the anesthetic-induced inhibition. Monitor for potential side effects. |
| Variability in uterine response to Duratocin across experimental animals. | Hormonal State: The responsiveness of the uterus to oxytocin (B344502) receptor agonists is highly dependent on the stage of the estrous cycle or pregnancy.[3] Anesthetic Depth Fluctuation: Inconsistent anesthetic administration can lead to variable uterine contractility. | 1. Standardize Animal Models: Ensure all animals are in the same stage of pregnancy or estrous cycle. 2. Monitor Anesthetic Depth: Consistently monitor and record the depth of anesthesia throughout the experiment. |
| Unexpected cardiovascular effects (e.g., hypotension) when co-administering Duratocin and certain anesthetics. | Synergistic Hypotensive Effects: Some inhalation anesthetics, such as halothane (B1672932) and cyclopropane, can enhance the hypotensive effect of oxytocin analogues like carbetocin. | 1. Cardiovascular Monitoring: Implement continuous monitoring of blood pressure and heart rate. 2. Fluid Support: Ensure adequate intravenous fluid support to manage potential hypotension. 3. Choice of Anesthetic: If hypotension is a significant concern, consider anesthetic agents with a more stable cardiovascular profile. |
Frequently Asked Questions (FAQs)
Q1: Which anesthetic agents are known to interfere with Duratocin's efficacy in animal studies?
A1: Based on studies with oxytocin in animal models, which is structurally and mechanistically similar to Duratocin (carbetocin), several common anesthetics can reduce its uterotonic effect. Volatile anesthetics such as sevoflurane, isoflurane, and desflurane (B1195063) have been demonstrated to inhibit oxytocin-induced myometrial contractions in a dose-dependent manner in rats.[1][2] Propofol, an intravenous anesthetic, also shows inhibitory effects on uterine contractions.[1][4]
Q2: Are there any anesthetic agents that do not inhibit or may even enhance Duratocin's effect?
A2: Yes. In a study using myometrium from pregnant rats, dexmedetomidine was found to enhance oxytocin-induced uterine contractions.[1] This suggests it could be a suitable sedative agent in studies where maximizing uterine tone is important.
Q3: What is the underlying mechanism for the inhibitory effect of volatile anesthetics on Duratocin-induced contractions?
A3: Volatile anesthetics are believed to exert their inhibitory effects through multiple mechanisms. For instance, sevoflurane may attenuate the phosphorylation of myosin phosphatase target subunit 1 (MYPT1), which is involved in the calcium sensitization of the contractile apparatus in smooth muscle.[1] Propofol has been shown to inhibit the increase in intracellular calcium concentration induced by oxytocin, which is crucial for muscle contraction.[4]
Q4: My in vitro experiment using isolated uterine tissue shows a diminished response to Duratocin. What could be the issue if no anesthetic is present?
A4: If anesthetics are not a factor, consider the viability and handling of the tissue. Ensure the physiological buffer is correctly prepared and maintained at the appropriate temperature and pH. The responsiveness of uterine tissue is also highly dependent on the hormonal status of the animal from which it was collected (e.g., stage of pregnancy or estrous cycle).[3]
Q5: What is the signaling pathway of Duratocin in uterine smooth muscle cells?
A5: Duratocin, like oxytocin, binds to the oxytocin receptor (OTR), which is a G-protein coupled receptor.[5][6] This binding primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The increased intracellular calcium concentration is a key trigger for the contraction of uterine smooth muscle cells.[7][8]
Data from Animal Studies
The following table summarizes the effects of different anesthetic agents on oxytocin-induced uterine contractions in pregnant rat myometrium, which can be used as a proxy for Duratocin's effects.
Table 1: Effect of Anesthetic Agents on Oxytocin-Induced Uterine Contractions in Pregnant Rat Myometrium
| Anesthetic Agent | Concentration | Change in Contraction Force (Area Under the Curve) | Change in Contraction Frequency |
| Dexmedetomidine | 10⁻⁵ M | No significant difference | Decreased |
| Propofol | 10⁻⁵ M | Decreased | Decreased |
| Sevoflurane | 1 MAC (2.3%) | Decreased | Decreased |
Data extracted from Jeong, S. T., et al. (2020). Effects of anesthetic agents on contractions of the pregnant rat myometrium in vitro and in vivo.[1]
Experimental Protocols
Key Experiment: In Vitro Measurement of Uterine Muscle Contraction
This protocol is based on the methodology described by Jeong, S. T., et al. (2020) for assessing the impact of anesthetics on oxytocin-induced uterine contractions in rats.[1]
-
Animal Preparation:
-
Use pregnant Sprague-Dawley rats at 21 days of gestation.
-
Euthanize the rats via CO₂ inhalation.
-
Immediately excise the uterine horns and place them in a Krebs-Ringer bicarbonate solution.
-
-
Tissue Preparation:
-
Dissect longitudinal muscle strips (approximately 2 mm wide and 10 mm long) from the uterine horns.
-
Mount the muscle strips in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
-
Contraction Measurement:
-
Connect one end of the muscle strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes.
-
Induce contractions by adding 20 nM oxytocin to the organ bath.
-
-
Application of Anesthetics:
-
Once stable oxytocin-induced contractions are established, introduce the anesthetic agent into the organ bath.
-
For volatile anesthetics (e.g., sevoflurane), bubble the gas through the solution at the desired concentration (e.g., 1 MAC).
-
For intravenous anesthetics (e.g., propofol, dexmedetomidine), add them to the bath to achieve the final desired molar concentration.
-
-
Record the contractile activity (force and frequency) for a set period (e.g., 30 minutes) after the addition of the anesthetic.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Calculate the area under the curve (AUC) to quantify the total contractile force.
-
Compare the data before and after the application of the anesthetic agent.
-
Visualizations
Caption: Duratocin signaling pathway in uterine smooth muscle cells.
Caption: Workflow for in vitro testing of anesthetic impact.
References
- 1. Effects of anesthetic agents on contractions of the pregnant rat myometrium in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of desflurane and sevoflurane on contractions of isolated gravid rat myometrium under oxytocin stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinal effects of oxytocin on uterine motility in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of direct inhibitory action of propofol on uterine smooth muscle contraction in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ghsupplychain.org [ghsupplychain.org]
- 6. Carbetocin Is More Effective in Stabilizing Hemodynamic Parameters Compared to Oxytocin During Cesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uterotonics update | Anesthesia Key [aneskey.com]
- 8. glowm.com [glowm.com]
addressing tachyphylaxis with repeated carbetocin administration in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating tachyphylaxis following repeated in vitro administration of carbetocin (B549339).
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of in vitro carbetocin administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. In the context of in vitro carbetocin studies, this means that subsequent applications of carbetocin to cells or tissues will elicit a diminished response compared to the initial exposure. This phenomenon is also referred to as desensitization and is common for G protein-coupled receptors (GPCRs) like the oxytocin (B344502) receptor (OXTR) upon prolonged exposure to an agonist.[1][2]
Q2: What is the primary molecular mechanism behind carbetocin-induced tachyphylaxis?
A2: The primary mechanism is related to the internalization and subsequent trafficking of the oxytocin receptor (OXTR). Carbetocin, like oxytocin, causes the OXTR to be internalized from the cell surface into the cytosol.[1] However, a key difference is that carbetocin-induced internalization is independent of β-arrestin recruitment.[1] Crucially, after being internalized, the receptor does not efficiently recycle back to the plasma membrane following carbetocin treatment.[1] This trapping of receptors inside the cell leads to a lower number of available receptors on the surface to respond to subsequent stimulation, causing tachyphylaxis.
Q3: How does carbetocin-induced desensitization differ from that caused by oxytocin?
A3: While both carbetocin and oxytocin can induce desensitization, their underlying molecular mechanisms differ significantly. Oxytocin promotes the recruitment of β-arrestins to the OXTR, which mediates receptor internalization.[1] Following oxytocin-induced internalization, the receptor can recycle back to the cell surface. In contrast, carbetocin promotes OXTR internalization through a β-arrestin-independent pathway and prevents the receptor from recycling back to the plasma membrane.[1] This lack of recycling with carbetocin can lead to a more prolonged state of desensitization.
Q4: My cells show a diminished contractile response to carbetocin after a pre-treatment period. Is this expected?
A4: Yes, this is an expected outcome. Studies on pregnant human myometrium have shown that pre-treatment with an oxytocin receptor agonist significantly attenuates the contractile response to subsequent stimulation by both carbetocin and oxytocin.[3] This is a direct in vitro demonstration of tachyphylaxis.
Q5: Is carbetocin as potent and effective as oxytocin in vitro?
A5: No, in vitro studies on isolated myometrial tissue indicate that carbetocin is a partial agonist compared to oxytocin. Its maximal contractile effect is approximately 50% lower than that of oxytocin, and its EC50 (the concentration required to produce 50% of the maximal effect) is about ten times higher, indicating lower potency.[4]
Troubleshooting Guide
Problem 1: Rapid and profound loss of cellular response after only the second dose of carbetocin.
-
Possible Cause: This is likely due to the robust internalization of the oxytocin receptor (OXTR) without subsequent recycling to the cell surface, a known characteristic of carbetocin's action.[1] A single effective dose can internalize a significant portion of the surface receptors, leaving very few available for the next dose.
-
Suggested Solution:
-
Increase Washout Period: While carbetocin inhibits recycling, a prolonged washout period (e.g., >4 hours) might allow for some de novo receptor synthesis. However, this may not be sufficient.
-
Lower Initial Concentration: Use the lowest possible concentration of carbetocin in your initial dose that still elicits a measurable response. This may leave more receptors on the surface for subsequent stimulation.
-
Experimental Design: Design experiments as single-stimulation assays wherever possible. For repeated stimulation studies, acknowledge that tachyphylaxis is an expected part of the drug's pharmacological profile.
-
-
Verification Experiment: Perform a receptor recycling experiment using fluorescently-tagged OXTR. Compare the receptor's localization after carbetocin washout to an oxytocin washout to visually confirm the lack of receptor recycling.[1]
Problem 2: My maximum achievable response (Emax) with carbetocin is significantly lower than with oxytocin.
-
Possible Cause: This is an intrinsic pharmacological property of carbetocin. It acts as a partial agonist at the oxytocin receptor, whereas oxytocin is a full agonist.[4] A partial agonist cannot produce the same maximal response as a full agonist, even at saturating concentrations.
-
Suggested Solution: Do not try to achieve the same Emax as oxytocin by increasing the carbetocin concentration, as this will not be possible and may induce stronger desensitization. Use oxytocin as a positive control in your experiments to establish the maximum possible response in your system.
-
Verification Experiment: Conduct a full dose-response curve for both carbetocin and oxytocin in parallel on tissue samples from the same donor. This will allow for a direct comparison of their Emax and EC50 values, confirming carbetocin's partial agonism.[4]
Problem 3: I observe high variability in the degree of tachyphylaxis between different tissue/cell preparations.
-
Possible Cause: The expression level of oxytocin receptors can vary significantly between cell passages or tissue donors. Preparations with a higher initial receptor density may show a less pronounced tachyphylaxis after a single dose simply because a larger receptor reserve is present.
-
Suggested Solution:
-
Standardize Preparations: For cell culture, use cells from the same passage number for a set of experiments. For tissue studies, try to use samples from a consistent patient population.
-
Normalize Data: Normalize the response of the second stimulation to the initial stimulation for each preparation. This will report the percentage of desensitization, which is often more comparable across samples than the absolute response values.
-
Measure Receptor Expression: If possible, quantify OXTR expression levels (e.g., via qPCR for mRNA or Western blot/FACS for protein) to correlate receptor density with the observed tachyphylaxis.
-
Quantitative Data Summary
Table 1: Comparative Efficacy and Potency of Carbetocin vs. Oxytocin in Isolated Myometrial Strips
| Compound | Efficacy (Emax, g) | Potency (EC50, nM) | Agonist Type |
| Oxytocin | 5.22 ± 0.26 | 5.62 ± 1.22 | Full Agonist |
| Carbetocin | 2.70 ± 0.12 | 48.0 ± 8.20 | Partial Agonist |
Data extracted from a study on isolated myometrial strips.[4]
Table 2: Effect of Oxytocin Pre-treatment on Myometrial Motility Index
| Treatment Group | Pre-treatment (2h) | Motility Index (√g·contractions/10 min) | Outcome |
| Oxytocin | Control (Saline) | Higher | Baseline Response |
| Oxytocin (10⁻⁷ M) | Significantly Lower | Desensitization Observed | |
| Carbetocin | Control (Saline) | Lower than Oxytocin | Baseline Response |
| Oxytocin (10⁻⁷ M) | Significantly Lower | Desensitization Observed |
Data summarized from an in vitro study on human myometrial samples. Pre-treatment with an agonist significantly reduced the response to both drugs, demonstrating tachyphylaxis.[3]
Experimental Protocols
Protocol 1: In Vitro Myometrial Contraction Assay for Tachyphylaxis Assessment
-
Objective: To quantify and compare the contractile response of myometrial tissue to carbetocin before and after a desensitization period.
-
Methodology:
-
Tissue Preparation: Obtain human myometrial samples from elective cesarean deliveries and dissect them into longitudinal strips (e.g., 2x2x10 mm).[3]
-
Apparatus Setup: Suspend each strip in an individual organ bath chamber filled with a physiologic salt solution (e.g., Krebs solution) at 37°C and aerated with 95% O₂ / 5% CO₂. Connect the strips to isometric force transducers.
-
Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15 minutes.
-
Desensitization Protocol:
-
Control Group: Incubate strips in the physiologic salt solution for 2 hours.
-
Experimental Group: Incubate strips with a fixed concentration of carbetocin or oxytocin (e.g., 10⁻⁷ M) for 2 hours to induce desensitization.[3]
-
-
Washout: Thoroughly wash all strips with fresh physiologic salt solution for a defined period (e.g., 30-60 minutes).
-
Dose-Response Testing: Perform a cumulative dose-response curve by adding increasing concentrations of carbetocin (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to the baths.[3]
-
Data Analysis: Record the amplitude and frequency of contractions. Calculate the Motility Index (Amplitude × Frequency) and Area Under the Curve (AUC). Compare the dose-response curves between the control and pre-treated groups to quantify tachyphylaxis.[3]
-
Protocol 2: Confocal Microscopy Assay for OXTR Internalization and Recycling
-
Objective: To visually track the cellular location of the oxytocin receptor after treatment with carbetocin.
-
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding for human OXTR tagged with a red fluorescent protein (hOXTR-RFP).[1]
-
Internalization Assay:
-
Plate the transfected cells on glass-bottom dishes.
-
Treat the cells with carbetocin (e.g., 1 µM) or oxytocin (e.g., 100 nM) for 15-30 minutes at 37°C.[1]
-
Fix the cells (e.g., with 4% paraformaldehyde), stain nuclei with DAPI, and mount for microscopy.
-
-
Recycling Assay:
-
Imaging and Analysis: Use a confocal microscope to acquire images. In the internalization assay, look for the appearance of red fluorescent puncta within the cytosol. In the recycling assay, assess whether the red fluorescence has returned to a clear plasma membrane localization (recycling) or remains in intracellular puncta (no recycling).[1]
-
Visualizations
Caption: Differential signaling and trafficking pathways for Carbetocin and Oxytocin at the OXTR.
Caption: Experimental workflow for assessing carbetocin-induced tachyphylaxis in vitro.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Comparative Effect of Carbetocin and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Adverse Cardiovascular Effects of Carbetocin in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the adverse cardiovascular effects of carbetocin (B549339) encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular effects of carbetocin observed in research settings?
A1: The primary cardiovascular effects of carbetocin are vasodilation and a subsequent decrease in blood pressure (hypotension).[1][2][3] These effects are similar to those of oxytocin (B344502), though the hypotensive effect of carbetocin may be more persistent.[1][4] Unlike oxytocin, carbetocin does not typically cause a transient decrease in heart rate or a sustained negative inotropic effect (reduced force of cardiac contraction).[4] Some studies have noted an increase in biochemical markers of cardiac damage (creatine kinase-MB and troponin I) following carbetocin administration, although without concurrent ischemic changes on an electrocardiogram (ECG).[5]
Q2: What is the underlying mechanism of carbetocin-induced vasodilation and hypotension?
A2: Carbetocin is an agonist for the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). It exhibits functional selectivity by primarily activating the Gq signaling pathway.[6][7] This activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] The increase in IP3 triggers the release of calcium from intracellular stores. In vascular endothelial cells, this calcium signaling can lead to the activation of endothelial nitric oxide synthase (eNOS), producing nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylyl cyclase, increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, and ultimately causes vasodilation and a drop in blood pressure.[8][9]
Q3: How does carbetocin's interaction with β-arrestin differ from oxytocin, and what are the implications?
A3: Carbetocin displays unique β-arrestin signaling properties. While it promotes the internalization of the oxytocin receptor, it does so through a β-arrestin-independent pathway.[6][10] This is a significant difference from oxytocin, which typically recruits β-arrestin to the receptor, leading to desensitization and internalization. The lack of β-arrestin recruitment by carbetocin may contribute to its prolonged duration of action. From a therapeutic perspective, biased agonism, which favors either G-protein or β-arrestin pathways, is an area of interest in drug development to separate desired effects from adverse ones.[1][11] For carbetocin, its Gq-biased agonism is central to its primary therapeutic effect, but also to its cardiovascular side effects.
Q4: Are there strategies to mitigate carbetocin-induced hypotension in my animal model?
A4: Yes, several strategies can be employed:
-
Dose Titration: As the hypotensive effects of carbetocin can be dose-dependent, conducting a dose-response study to identify the lowest effective dose for your desired uterine effect is crucial.[3][12][13] Studies have suggested that doses lower than the standard clinical dose may still be effective.[3]
-
Route and Rate of Administration: While some clinical studies suggest that administering carbetocin as an infusion versus a bolus does not significantly alter hemodynamic effects, this may be a variable to consider in a research setting to potentially blunt the peak hypotensive effect.[14]
-
Fluid Support: Ensuring adequate hydration of the animal model can help to mitigate the extent of the blood pressure drop.
-
Choice of Anesthesia: The anesthetic regimen can influence cardiovascular parameters. Be consistent with your choice of anesthesia and be aware of its potential interactions with carbetocin's hemodynamic effects.
Data Summary
The following tables summarize quantitative data on the cardiovascular effects of carbetocin from clinical studies. Preclinical data is limited in the current literature.
Table 1: Hemodynamic Effects of Carbetocin vs. Oxytocin
| Parameter | Carbetocin (100 µg IV) | Oxytocin (5 IU IV) | Key Findings | Citations |
| Systolic Blood Pressure (SBP) | Mean drop of 14.4 mmHg at 3 min | Mean drop of 8.6 mmHg at 3 min | Both drugs cause a drop in SBP, with no statistically significant difference between them. | [3] |
| Diastolic Blood Pressure (DBP) | Mean drop of 7.8 mmHg at 3 min | Mean drop of 8.9 mmHg at 3 min | Both drugs cause a drop in DBP, with no statistically significant difference between them. | [3] |
| Heart Rate (HR) | Stable or slight increase | Transient decrease at 1 min | Carbetocin does not cause the transient bradycardia seen with oxytocin. | [4][15] |
| Cardiac Output | Increase | Increase | Both drugs can increase cardiac output. | [15] |
| Total Vascular Resistance | Decrease | Decrease | Both drugs cause a decrease in total vascular resistance. | [15] |
Table 2: Biochemical Markers of Cardiac Effects
| Marker | Baseline | Post-Carbetocin (100 µg infusion) | p-value | Key Findings | Citations |
| Creatine Kinase (CK) | 30 U/L | 58 U/L | <0.001 | Significant increase post-infusion. | [5] |
| Creatine Kinase-MB (CK-MB) | 4.0 U/L | 5.9 U/L | <0.001 | Significant increase post-infusion. | [5] |
| Troponin I | 0.01 ng/mL | 0.03 ng/mL | <0.001 | Significant increase post-infusion, though no EKG signs of ischemia were observed. | [5] |
Experimental Protocols & Methodologies
In Vitro Vascular Reactivity Assay (Isolated Aortic Ring)
This assay is used to assess the direct effect of carbetocin on vascular smooth muscle tone.
Methodology:
-
Tissue Preparation: Euthanize a rodent model (e.g., rat) and carefully dissect the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Ring Preparation: Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in length. The endothelium can be mechanically removed from some rings to assess endothelium-dependent versus -independent effects.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂. Attach the rings to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams, replacing the buffer every 15-20 minutes.
-
Pre-contraction: Contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) or KCl to establish a stable contractile tone.
-
Carbetocin Administration: Once a stable plateau of contraction is reached, add carbetocin in a cumulative, dose-dependent manner to the organ bath.
-
Data Acquisition: Record the changes in isometric tension to generate a dose-response curve for carbetocin-induced relaxation.
Ex Vivo Cardiac Function Assessment (Langendorff Heart Preparation)
This preparation allows for the study of carbetocin's effects on the intrinsic electrical and mechanical function of the heart, independent of systemic neural and hormonal influences.[2][16]
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat, guinea pig) and administer heparin to prevent coagulation.[16]
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold cardioplegic solution.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus.[2]
-
Retrograde Perfusion: Initiate retrograde perfusion of the heart via the aorta with an oxygenated, warmed (37°C) physiological salt solution (e.g., Krebs-Henseleit). This perfusion will close the aortic valve and force the perfusate into the coronary arteries, thus nourishing the myocardium.[2][16]
-
Instrumentation: For functional measurements, a fluid-filled balloon can be inserted into the left ventricle to measure isovolumetric pressure. ECG electrodes can be placed on the heart to record electrical activity.
-
Equilibration: Allow the heart to stabilize on the apparatus for a period of 20-30 minutes.
-
Carbetocin Administration: Introduce carbetocin into the perfusate at known concentrations.
-
Data Acquisition: Continuously record parameters such as left ventricular developed pressure (LVDP), heart rate, coronary flow, and ECG.
Visualizations
Caption: Carbetocin's Gq-biased signaling pathway leading to vasodilation.
Caption: Troubleshooting workflow for carbetocin-induced cardiovascular effects.
References
- 1. β-arrestin-biased agonism of β-adrenergic receptor regulates Dicer-mediated microRNA maturation to promote cardioprotective signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Adverse Effects of Carbetocin versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthesis leads to vascular endothelial growth factor synthesis via the NO/cyclic guanosine 3',5'-monophosphate (cGMP) pathway in human corpus cavernosal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-arrestin-biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 9. Vascular smooth muscle and nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparative Study of the Cardiovascular Effects of a Lower Dose of Heat-Stable Carbetocin Versus the Standard Dose in the Prevention of Postpartum Hemorrhage During Elective Cesarean Delivery: A Single-Blinded, Randomized, Parallel-Group Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparative Study of the Cardiovascular Effects of a Lower Dose of Heat-Stable Carbetocin Versus the Standard Dose in the Prevention of Postpartum Hemorrhage During Elective Cesarean Delivery: A Single-Blinded, Randomized, Parallel-Group Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anesth-pain-med.org [anesth-pain-med.org]
- 15. The maternal cardiovascular effect of carbetocin compared to oxytocin in women undergoing caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Langendorff Heart [sheffbp.co.uk]
protocol for handling persistent bleeding after Duratocin administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Duratocin (carbetocin) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Duratocin (carbetocin)?
A1: Duratocin is a long-acting synthetic analogue of oxytocin (B344502).[1][2] Its primary mechanism of action is as an agonist at oxytocin receptors (OTR), which are G-protein coupled receptors located on the smooth muscle cells of the myometrium (uterus).[1][3][4] Binding of carbetocin (B549339) to the OTR activates a signaling cascade that leads to increased intracellular calcium levels, resulting in uterine contractions.[1][2]
The key signaling pathway involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC).[1][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[1][3] The elevated intracellular calcium binds to calmodulin, which then activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent muscle contraction.[3][5]
Q2: What are the key differences between carbetocin and oxytocin for experimental use?
A2: While both are oxytocin receptor agonists, carbetocin has a significantly longer half-life (around 40 minutes) compared to oxytocin.[1] This prolonged action is due to its greater stability against enzymatic degradation.[1] A single dose of carbetocin can produce sustained uterine contractions, whereas oxytocin often requires continuous infusion to maintain its effect.[2]
Q3: What are the potential reasons for a suboptimal uterine response to carbetocin in an experimental model?
A3: A suboptimal response, analogous to clinical uterine atony, can stem from several factors:
-
Oxytocin Receptor Desensitization: Prolonged exposure to oxytocin or its analogues can lead to the downregulation or desensitization of oxytocin receptors.[6]
-
Defects in Downstream Signaling: Issues with any component of the signaling cascade downstream of the receptor (e.g., G-proteins, PLC, calcium channels) can impair the contractile response.
-
Insufficient Intracellular Calcium: Myometrial contraction is highly dependent on calcium.[7][8][9] Low levels of extracellular calcium or impaired release from intracellular stores can lead to a poor response to uterotonics.[8]
-
Experimental Model Limitations: The specific animal model or in vitro preparation may not fully replicate the physiological state of a postpartum uterus, which has a high density of oxytocin receptors.[10][11]
Q4: What second-line uterotonic agents can be investigated if carbetocin fails to elicit a sufficient response?
A4: In a research context, if the experimental goal is to mimic the clinical management of refractory postpartum hemorrhage, several classes of second-line agents can be investigated. These include:
-
Ergot Alkaloids (e.g., Methylergonovine): These agents are serotonergic and α-adrenergic receptor agonists that cause sustained uterine contractions.[12]
-
Prostaglandins (e.g., Carboprost, Misoprostol): These compounds act on prostaglandin (B15479496) receptors to increase myometrial tone and contractions.[13]
-
Calcium Chloride: Direct administration of calcium can be investigated to address potential deficiencies in calcium signaling, a critical component of muscle contraction.[8][14]
Troubleshooting Guides
Issue: Persistent Bleeding or Lack of Uterine Contraction After Carbetocin Administration
This troubleshooting guide provides a logical workflow to investigate the potential causes of a failed response to carbetocin in an experimental setting.
Logical Workflow for Investigating Carbetocin Inefficacy
Caption: Troubleshooting workflow for carbetocin inefficacy.
Data Presentation
Table 1: Comparison of Uterotonic Agents for PPH Prophylaxis (Clinical Data Context)
| Uterotonic Agent | Typical Prophylactic Dose | Relative Risk of PPH ≥500 mL (vs. Oxytocin) | Need for Additional Uterotonics (vs. Oxytocin) | Key Side Effects |
| Carbetocin | 100 µg IV/IM[5] | 0.72 (95% CI: 0.52-1.00)[8] | Reduced[15] | Nausea, vomiting, hypotension[16] |
| Oxytocin | 5-10 IU IV/IM[5] | Reference | Reference | Nausea, vomiting, hypotension[16] |
| Methylergonovine | 0.2 mg IM[15] | - | - | Hypertension, nausea, vomiting[13] |
| Carboprost | 0.25 mg IM[17] | - | - | Nausea, vomiting, diarrhea, fever[13] |
| Misoprostol | 400-600 µg oral/sublingual[18] | - | - | Shivering, fever, diarrhea[13] |
Table 2: Quantitative Data from Experimental Studies
| Parameter | Carbetocin | Oxytocin | Experimental Model | Reference |
| ED90 (Effective Dose) | 121 µg (95% CI: 111-130 µg) | - | Human, Cesarean Delivery | [19] |
| Half-life | ~40 minutes | 4-10 minutes | Human | [20] |
| Time to Uterine Contraction | < 2 minutes (IV) | < 2 minutes (IV) | Human | [20] |
| Dose for Milk Ejection | 20-40 µ g/animal | 2 IU/animal | Mouse | [2] |
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Non-invasive method of obtaining milk from mice using carbetocin, a synthetic analogue of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. studylib.net [studylib.net]
- 8. anestesiaobstetrica.com [anestesiaobstetrica.com]
- 9. jtgga.org [jtgga.org]
- 10. Animal models of postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uterine contractions in rodent models and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Postpartum Hemorrhage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Uterotonic Agents: Research Article | American Journal of Medical and Clinical Research & Reviews [ajmcrr.com]
- 14. Calcium Chloride: The 5th Uterotonic - SafePartum [safepartum.com]
- 15. The efficacy of three regimes of uterotonic agents for prevention of postpartum blood loss at undergoing cesarean section: a prospective randomized clinical trial | Çetin | Ginekologia Polska [journals.viamedica.pl]
- 16. Carbetocin at elective Cesarean delivery: a randomized controlled trial to determine the effective dose, part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating carbetocin's longer duration of action against oxytocin
A detailed comparison of carbetocin (B549339) and oxytocin (B344502), focusing on the validation of carbetocin's extended duration of action for the prevention of postpartum hemorrhage.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the comparative pharmacology and clinical efficacy of carbetocin and oxytocin. Carbetocin, a synthetic analogue of oxytocin, is characterized by a significantly longer duration of action, a key attribute in its clinical application for preventing uterine atony and subsequent postpartum hemorrhage (PPH). This document synthesizes experimental data to elucidate the mechanisms underlying this prolonged effect.
Pharmacokinetic and Pharmacodynamic Profile
Carbetocin's structural modifications result in a distinct pharmacokinetic and pharmacodynamic profile compared to oxytocin. These differences are central to its prolonged uterotonic effect.
Table 1: Comparative Pharmacokinetic and Receptor Binding Parameters
| Parameter | Carbetocin | Oxytocin | Reference |
| Half-life | ~40 minutes | 1-6 minutes | [1][2] |
| Onset of Action (IV) | < 2 minutes | Almost immediate | [1][3] |
| Duration of Action | ~60 minutes (sustained contractions) | ~6 minutes (sustained contractions) | [3][4] |
| Receptor Binding Affinity (Ki) | ~7 nM | ~0.71 nM | [5] |
| EC50 for Gq protein activation | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | [5] |
| Maximal Gq protein activation (BRETmax) | ~45-50% of oxytocin | 100% | [5][6] |
Mechanism of Action: A Tale of Two Agonists
The prolonged action of carbetocin stems from its unique interaction with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). While both carbetocin and oxytocin are agonists at the OTR, their binding kinetics and subsequent signaling differ significantly.
Signaling Pathway of Oxytocin and Carbetocin
The binding of both carbetocin and oxytocin to the OTR primarily activates the Gq alpha subunit of the G protein complex. This initiates a signaling cascade resulting in myometrial contractions.
Caption: Oxytocin Receptor Signaling Pathway.
Carbetocin is considered a partial agonist at the OTR, meaning it doesn't induce the maximal response even at saturating concentrations, unlike the full agonist oxytocin.[5][6] Studies have shown that the maximal contractile effect of carbetocin is approximately 50% lower than that of oxytocin in isolated myometrial strips.[6] This partial agonism, combined with a slower dissociation from the receptor, contributes to a more sustained, rather than a forceful and short-lived, uterine contraction.
Experimental Methodologies
The validation of carbetocin's prolonged duration of action is supported by various in vitro and in vivo experimental models.
Receptor Binding Assays
A common method to determine the binding affinity of carbetocin and oxytocin to the OTR involves competitive binding assays.
Caption: Receptor Binding Assay Workflow.
This assay allows for the determination of the inhibition constant (Ki), which is a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.
In Vitro Myometrial Strip Contraction Studies
To assess the functional consequences of receptor binding, isolated myometrial strips are used to measure contractile responses.
Caption: Myometrial Strip Contraction Assay Workflow.
These studies provide data on the potency (EC50) and maximal efficacy (Emax) of the compounds in inducing muscle contraction.
Clinical Efficacy in Postpartum Hemorrhage Prevention
The prolonged uterotonic effect of carbetocin translates to significant clinical advantages in the prevention of PPH, particularly following cesarean section.
Table 2: Comparative Clinical Efficacy in PPH Prevention (Cesarean Section)
| Clinical Outcome | Carbetocin | Oxytocin | Reference |
| Need for additional uterotonic agents | Significantly lower | Higher | [1][4][7][8][9] |
| Estimated blood loss | Lower or similar | Higher or similar | [3][4][9] |
| Incidence of PPH (blood loss >500ml) | Lower | Higher | [4] |
| Change in hemoglobin/hematocrit | Smaller decrease | Larger decrease | [9] |
| Need for blood transfusion | Lower | Higher | [4][9][10] |
Clinical trials consistently demonstrate that a single intravenous dose of carbetocin is more effective than a continuous infusion of oxytocin in preventing uterine atony and reducing the need for additional uterotonic interventions after cesarean delivery.[4][8] Studies have shown that the odds of requiring additional oxytocic intervention are significantly higher in the oxytocin group compared to the carbetocin group.[8] Furthermore, carbetocin has been associated with better uterine contractility at 2, 12, and 24 hours postpartum.[3]
Hemodynamic Effects
While both drugs can cause hypotension, some studies suggest that carbetocin may have a more stable hemodynamic profile.[11][12] Blood pressure and heart rate variability have been reported to be significantly higher after oxytocin administration compared to carbetocin in women undergoing cesarean section.[11][12]
Conclusion
The longer duration of action of carbetocin compared to oxytocin is a well-validated pharmacological characteristic that underpins its clinical efficacy in preventing postpartum hemorrhage. This prolonged effect is a direct consequence of its modified chemical structure, which leads to a longer plasma half-life and a different receptor interaction profile, characterized by high affinity but partial agonism. The sustained, moderate uterine contractions induced by carbetocin provide a more reliable and prolonged protection against uterine atony than the short-lived, intense contractions produced by oxytocin. These findings are robustly supported by a combination of in vitro experimental data and extensive clinical trial evidence.
References
- 1. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencepub.net [sciencepub.net]
- 3. gynaecologyjournal.com [gynaecologyjournal.com]
- 4. Carbetocin in comparison with oxytocin in several dosing regimens for the prevention of uterine atony after elective caesarean section in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Double-blind comparison of carbetocin versus oxytocin in prevention of uterine atony after cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jsafog.com [jsafog.com]
- 11. mdpi.com [mdpi.com]
- 12. Carbetocin Is More Effective in Stabilizing Hemodynamic Parameters Compared to Oxytocin During Cesarean Section - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Carbetocin Versus Syntometrine for Prophylaxis of Postpartum Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of carbetocin (B549339) and syntometrine (B1248969) in the prevention of postpartum hemorrhage (PPH), a leading cause of maternal mortality worldwide. The information is compiled from randomized controlled trials and meta-analyses to support research and development in obstetrics.
Mechanism of Action
Understanding the distinct pharmacological pathways of carbetocin and syntometrine is crucial to interpreting their clinical effects.
Carbetocin: A long-acting synthetic analogue of oxytocin (B344502), carbetocin exerts its effect by binding to oxytocin receptors (OTR) in the myometrium.[1][2][3][4] This binding activates G-protein-coupled pathways (primarily Gαq/Gαi), leading to a cascade of intracellular events.[5][6] Activation of Phospholipase C (PLC) results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[6][7] The elevated intracellular calcium concentration is the primary driver of myometrial contractility.[8] Carbetocin's structural modifications give it a longer half-life compared to oxytocin, resulting in a more sustained uterine contraction from a single dose.[3][8]
Syntometrine: This is a fixed-dose combination of oxytocin and ergometrine.[1]
-
Oxytocin Component: Acts identically to the pathway described for carbetocin, providing a rapid onset of uterine contractions.[1]
-
Ergometrine Component: An ergot alkaloid, ergometrine acts on several receptor types, including α-adrenergic and serotonin (B10506) (5-HT) receptors in the uterine smooth muscle.[9][10][11][12] This multi-receptor action leads to powerful, sustained, and tetanic uterine contractions, complementing the rhythmic contractions induced by oxytocin.[2][13] Its vasoconstrictive properties, mediated by α-adrenergic and 5-HT receptors on blood vessels, also contribute to reducing blood flow and hemorrhage.[9][10][12]
Signaling Pathways Overview
Caption: Signaling pathways for Carbetocin/Oxytocin and Ergometrine leading to uterine contraction.
Comparative Efficacy Data
Multiple randomized controlled trials (RCTs) have compared the efficacy of intramuscular (IM) carbetocin with IM syntometrine for PPH prevention. The data below summarizes key findings.
Table 1: Primary Efficacy Outcomes in PPH Prevention (Vaginal Delivery)
| Outcome | Carbetocin Group | Syntometrine Group | p-value | Study (n) |
| Incidence of PPH (≥500 mL) | ||||
| 13.5% | 16.8% | NS | Leung et al.[1] | |
| 2.7% | 10% | <0.05 | A study cited in[14] | |
| Mean Blood Loss (mL) | 244 ± 114 | 343 ± 143 | <0.05 | A study cited in[15] |
| 311 ± 200 | 346 ± 262 | NS | Leung et al.[1] | |
| Mean Hemoglobin Drop (g/dL) | 1.4 ± 0.8 | 1.5 ± 0.9 | NS | Leung et al.[1] |
| 0.3 ± 0.2 | 0.4 ± 0.2 | <0.05 | A study cited in[15] | |
| 0.82 ± 0.5 | 1.25 ± 0.6 | <0.001 | Samimi et al.[16][17][18] | |
| Need for Additional Uterotonics | 13.5% | 16.8% | NS | Leung et al.[1] |
| 3.3% | 17.3% | <0.05 | A study cited in[14] | |
| 14% | 42% | <0.05 | A study cited in[19] | |
| 8% | 24% | 0.002 | Samimi et al.[16][17][18] |
NS = Not Significant
Overall, studies suggest that carbetocin is at least as effective as syntometrine in preventing PPH.[1][20] Some trials indicate a statistically significant reduction in mean blood loss, hemoglobin drop, and the need for additional uterotonic agents with carbetocin.[14][15][16][17][18] A pooled analysis of four trials found that mean blood loss was lower in women who received carbetocin compared to syntometrine.[4]
Adverse Effect Profile
A significant differentiator between the two drugs is their side-effect profile, largely attributed to the ergometrine component of syntometrine.
Table 2: Comparative Adverse Effects
| Adverse Effect | Carbetocin Group | Syntometrine Group | p-value / Risk Ratio (RR) | Study |
| Nausea | 1.3% | 7.3% | <0.05 (RR 0.18) | Leung et al.[1] |
| Vomiting | 0.7% | 6.7% | <0.05 (RR 0.10) | Leung et al.[1] |
| Hypertension (30 min post-delivery) | 0 cases | 8 cases | <0.01 | Leung et al.[1] |
| Tachycardia | 13% | 5% | 0.04 | Samimi et al.[16][17][18] |
| 24.7% | 14.7% | >0.05 (RR 1.68) | Leung et al.[1] |
Carbetocin is associated with a significantly lower incidence of gastrointestinal side effects (nausea, vomiting) and hypertension compared to syntometrine.[1][20] The vasoconstrictive effects of ergometrine are responsible for the increased risk of hypertension, making syntometrine contraindicated in women with pre-eclampsia or cardiac disease.[10][20] While some studies note a higher incidence of tachycardia with carbetocin, others find no significant difference.[1][16][17][18]
Experimental Protocols
The methodologies employed in comparative studies are critical for interpreting the validity of their results. Below is a representative experimental protocol from a key double-blind randomized controlled trial.
Representative Study Protocol: Leung et al.[1]
-
Design: Prospective, double-blind, randomized controlled trial.
-
Population: 329 women with singleton pregnancies undergoing vaginal delivery at ≥34 weeks of gestation.
-
Intervention:
-
Group 1 (Carbetocin): Single dose of 100 µg carbetocin administered intramuscularly.
-
Group 2 (Syntometrine): Single dose of 1 mL IM syntometrine (5 IU oxytocin and 0.5 mg ergometrine).
-
-
Administration: The study drug was administered immediately after the delivery of the baby, at the end of the second stage of labor.
-
Primary Outcome: Difference in hemoglobin drop measured 48 hours after delivery.
-
Secondary Outcomes:
-
Estimated blood loss.
-
Incidence of PPH (≥500 mL) and severe PPH (≥1000 mL).
-
Need for additional uterotonic injections.
-
Incidence of adverse effects (nausea, vomiting, hypertension, tachycardia).
-
-
Data Collection: Blood samples for hemoglobin were taken before and 48 hours after delivery. Blood loss was estimated. Blood pressure and heart rate were monitored at set intervals post-administration.
Experimental Workflow Diagram
Caption: Generalized workflow for a randomized controlled trial comparing carbetocin and syntometrine.
Conclusion for Drug Development Professionals
The available evidence indicates that carbetocin is an effective alternative to syntometrine for PPH prophylaxis, demonstrating comparable or, in some measures, superior efficacy.[14][15][16][17][18] The primary advantage of carbetocin lies in its significantly more favorable safety and tolerability profile, particularly the reduced risk of hypertension and gastrointestinal distress.[1][20]
For drug development, these findings highlight a clear therapeutic advantage in designing uterotonics that are highly selective for the oxytocin receptor, thereby avoiding the multi-receptor-mediated side effects associated with ergot alkaloids. The development of heat-stable formulations of carbetocin has further enhanced its utility, particularly in resource-limited settings. Future research could focus on optimizing dosage and administration routes for different patient populations and risk profiles, as well as exploring novel long-acting oxytocin analogues with even more refined safety profiles.
References
- 1. A randomised trial of carbetocin versus syntometrine in the management of the third stage of labour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Background - Uterotonic drugs to prevent postpartum haemorrhage: a network meta-analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Choice of uterotonic agents - WHO recommendations: Uterotonics for the prevention of postpartum haemorrhage - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbetocin Versus Oxytocin and Ergometrine for the Prevention of Postpartum Hemorrhage [ctv.veeva.com]
- 9. newpetc.com [newpetc.com]
- 10. Ergometrine – eDrug [edrug.mvm.ed.ac.uk]
- 11. What is the mechanism of Ergometrine Maleate? [synapse.patsnap.com]
- 12. How Do Ergot Derivatives Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 13. Drugs affecting function of Uterus - Wikiversity [en.wikiversity.org]
- 14. researchgate.net [researchgate.net]
- 15. Carbetocin versus syntometrine in prevention of post-partum hemorrhage following vaginal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbetocin vs. Syntometrine in Prevention of Postpartum Hemorrhage: a Double Blind Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbetocin vs. Syntometrine in Prevention of Postpartum Hemorrhage: a Double Blind Randomized Control Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbetocin vs. Syntometrine in Prevention of Postpartum Hemorrhage: a Double Blind Randomized Control Trial [ircmj.com]
- 19. sciencepub.net [sciencepub.net]
- 20. medirequests.com [medirequests.com]
Carbetocin vs. Oxytocin for Reducing the Need for Additional Uterotonics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the comparative efficacy of carbetocin (B549339) and oxytocin (B344502) in reducing the need for additional uterotonic agents for the prevention of postpartum hemorrhage (PPH). The information is compiled from various meta-analyses and randomized controlled trials to support evidence-based research and clinical decision-making.
Data Presentation: Quantitative Meta-Analysis Summary
The following table summarizes the key quantitative data from meta-analyses comparing carbetocin and oxytocin in reducing the need for additional uterotonic agents.
| Outcome Measure | Delivery Method | Carbetocin vs. Oxytocin Effect Size (95% CI) | Number of Studies (Patients) | Reference |
| Need for Additional Uterotonics | Cesarean Delivery | OR: 0.47 (0.34 to 0.64) | 9 (1962) | [1] |
| Cesarean Delivery | OR: 0.53 (0.39 to 0.72) | 14 (3154) | [2] | |
| Cesarean Delivery | RR: 0.57 (0.49 to 0.65) | 7 (2012) | [3] | |
| Cesarean Delivery | RR: 0.43 (0.30 to 0.59) | Not Specified (3216) | [4] | |
| Vaginal Delivery | RR: 0.63 (0.37 to 1.07) | 5 (30,314) | [2] | |
| Blood Transfusion | Cesarean Delivery | OR: 0.57 (0.34 to 0.97) | 9 (1936) | [2] |
| Cesarean Delivery | RR: 0.31 (0.15 to 0.64) | 7 (2012) | [3] | |
| Cesarean Delivery | RR: 0.57 (0.33 to 0.96) | Not Specified (1991) | [4] | |
| Postpartum Hemorrhage (PPH > 500ml) | Cesarean Delivery | RR: 0.79 (0.66 to 0.94) | 7 (2012) | [3] |
| Vaginal Delivery | RR: 0.52 (0.24 to 1.15) | 5 (30,314) | [2] | |
| Mean Blood Loss | Cesarean Delivery | MD: -47.71 mL (-69.16 to -26.27) | 6 (3048) | [5] |
CI: Confidence Interval; OR: Odds Ratio; RR: Risk Ratio; MD: Mean Difference.
Experimental Protocols
The methodologies employed in the key randomized controlled trials (RCTs) included in the meta-analyses share common features, although specific parameters may vary.
Study Design
-
Most studies are designed as double-blind, randomized controlled trials .[6]
-
Participants are typically women undergoing either elective or emergency cesarean section or vaginal delivery .[1][2]
Participant Allocation
-
Patients are randomly assigned to receive either carbetocin or oxytocin immediately after the delivery of the infant.
-
Randomization is often achieved through computer-generated sequences.
Intervention: Drug Administration
-
Carbetocin: A single intravenous (IV) bolus of 100 µg is the most commonly studied dose.[1] In some studies, the 100 µg of carbetocin is diluted in 10ml of saline and administered slowly.
-
Oxytocin: The administration of oxytocin is more varied and can include:
Primary Outcome: Need for Additional Uterotonics
-
The primary outcome is consistently defined as the requirement for at least one additional dose of a uterotonic agent to manage persistent uterine atony or excessive bleeding.
-
The decision to administer an additional uterotonic is typically made by the attending clinician based on their assessment of uterine tone and the amount of bleeding.[7]
-
In some protocols, the need for further uterotonics is determined as early as 2 minutes after the initial drug administration.
-
Additional uterotonic agents may include a repeat dose of oxytocin, ergometrine, or prostaglandins (B1171923) like carboprost.
Secondary Outcomes
-
Estimated Blood Loss: Measured by weighing surgical swabs and drapes and measuring the volume of blood in suction containers.
-
Incidence of Postpartum Hemorrhage (PPH): Defined as blood loss exceeding a specific volume, typically 500 mL or 1000 mL.
-
Need for Blood Transfusion: The number of patients requiring a blood transfusion.
-
Change in Hemoglobin/Hematocrit Levels: Measured before and after delivery.
-
Adverse Effects: Monitoring for side effects such as nausea, vomiting, headache, and changes in blood pressure.
Signaling Pathway and Experimental Workflow
Carbetocin is a synthetic analogue of oxytocin and exerts its uterotonic effect by binding to and activating the same receptor, the oxytocin receptor (OTR). The downstream signaling cascade is therefore identical.
Caption: Oxytocin Receptor Signaling Pathway Activated by Carbetocin.
Caption: Experimental Workflow for a Typical Randomized Controlled Trial.
References
- 1. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 2. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbetocin versus Oxytocin with or without Tranexamic Acid for Prophylactic Prevention of Postpartum Hemorrhage after a Vaginal Delivery: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anesthesiology.queensu.ca [anesthesiology.queensu.ca]
- 5. A randomized controlled trial on the comparison of two doses of carbetocin with oxytocin for the prevention of postpartum hemorrhage (concert trial) | CoLab [colab.ws]
- 6. Carbetocin versus oxytocin for the prevention of postpartum haemorrhage following caesarean section: the results of a double-blind randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbetocin versus oxytocin to reduce additional uterotonic use at non-elective caesarean section: a double-blind, randomised trial (.) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Side Effect Profiles: Carbetocin vs. Misoprostol in Postpartum Hemorrhage Research
For researchers and drug development professionals engaged in the management of postpartum hemorrhage (PPH), understanding the nuanced differences between uterotonic agents is paramount. This guide provides a comparative analysis of the side effect profiles of two commonly used drugs, carbetocin (B549339) and misoprostol (B33685), supported by experimental data from clinical trials.
Executive Summary
Carbetocin, a long-acting oxytocin (B344502) analogue, and misoprostol, a synthetic prostaglandin (B15479496) E1 analogue, are both effective in preventing and treating postpartum hemorrhage. However, their side effect profiles differ significantly. Generally, carbetocin is associated with a lower incidence of adverse effects such as fever, shivering, and gastrointestinal issues compared to misoprostol. This guide will delve into the quantitative data from comparative studies, outline the typical experimental protocols used in this research, and visualize the signaling pathways and experimental workflows.
Data Presentation: Side Effect Profiles
The following table summarizes the incidence of common side effects reported in randomized controlled trials comparing carbetocin and misoprostol for the prevention of PPH.
| Side Effect | Carbetocin | Misoprostol | Notes |
| Fever/Pyrexia | Lower Incidence | Significantly Higher Incidence[1][2][3][4] | One of the most consistently reported differences. |
| Shivering/Chills | Lower Incidence | Significantly Higher Incidence[1][2][3][4][5] | Often co-occurs with fever in the misoprostol group. |
| Nausea & Vomiting | Incidence varies, generally lower or not significantly different | Incidence varies, some studies report higher rates[1][3] | Some studies show no significant difference between the two drugs.[1][3] |
| Diarrhea | Lower Incidence | Significantly Higher Incidence[5] | A common prostaglandin-related side effect. |
| Abdominal Pain | Incidence varies, some studies report higher rates with carbetocin[6] | Incidence varies, some studies report higher rates with misoprostol[1] | The nature and intensity of abdominal pain can differ. |
| Headache | No significant difference in most studies[1][2][5] | No significant difference in most studies[1][2][5] | Generally a less frequent side effect for both drugs. |
| Heat Sensation | Lower Incidence | Significantly Higher Incidence[1][2][4] | A notable difference reported in several studies. |
| Metallic Taste | Lower Incidence | Significantly Higher Incidence[1][2][4] | A less common but significantly different side effect. |
| Tachycardia | Lower Incidence | Significantly Higher Heart Rate[1][7] | Misoprostol is more frequently associated with an increased heart rate. |
| Palpitations | No significant difference in most studies[1][2] | No significant difference in most studies[1][2] |
Experimental Protocols
The methodologies employed in clinical trials comparing carbetocin and misoprostol for PPH prevention generally follow a structured approach.
Study Design
A typical study is a prospective, randomized, double-blind controlled trial.[8] Participants are pregnant women scheduled for either vaginal or cesarean delivery. They are randomly assigned to receive either carbetocin or misoprostol.
Participant Population
Inclusion criteria often include women with a singleton pregnancy at term (≥37 weeks of gestation).[6] Exclusion criteria typically are hypersensitivity to prostaglandins (B1171923) or oxytocin, significant cardiac, renal, or liver disease, epilepsy, and conditions that contraindicate the use of these drugs.[6]
Drug Administration
-
Carbetocin: A single dose of 100 μg is administered intravenously (IV) as a slow bolus over one minute.[1][6] This is typically given after the delivery of the baby, either before or after the delivery of the placenta.
-
Misoprostol: The dosage and route of administration can vary. Common protocols include 600 μg to 800 μg administered sublingually or rectally.[1][9] The timing of administration is also shortly after the delivery of the baby.
Outcome Measures
The primary outcomes in these studies are often the incidence of PPH (defined as blood loss ≥500 mL or ≥1000 mL) and the need for additional uterotonic agents.[8] Secondary outcomes include the estimated blood loss, changes in hemoglobin levels, and the incidence of specific side effects as detailed in the table above.[1]
Mandatory Visualizations
Signaling Pathways
The distinct mechanisms of action of carbetocin and misoprostol at the cellular level are key to understanding their differing side effect profiles.
Caption: Carbetocin binds to the oxytocin receptor, activating the Gq protein pathway to induce uterine contraction.
Caption: Misoprostol, a prostaglandin E1 analog, activates its receptor to initiate a similar Gq-mediated pathway for uterine contraction.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the side effect profiles of carbetocin and misoprostol.
Caption: A standard workflow for a randomized controlled trial comparing carbetocin and misoprostol.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of carbetocin compared to misoprostol in management of the third stage of labor and prevention of postpartum hemorrhage: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Carbetocin Versus Misoprostol in Cesarean Section: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous Carbetocin Versus Rectal Misoprostol for the Active Management of the Third Stage of Labor: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medirequests.com [medirequests.com]
- 7. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized controlled trial comparing carbetocin, misoprostol, and oxytocin for the prevention of postpartum hemorrhage following an elective cesarean delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Carbetocin Quantification: A Comparative Guide to ELISA and LC-MS/MS Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of carbetocin (B549339) in biological samples is paramount for both clinical and preclinical studies. This guide provides a comprehensive comparison of the two most common analytical methods: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We present a detailed analysis of their performance characteristics, supported by experimental data, to facilitate an informed decision on the most suitable assay for your research needs.
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, specificity, sample throughput, and cost. While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS is often considered the gold standard for its superior specificity and accuracy.[1][2][3] This guide will delve into the nuances of each technique, providing a clear comparison to aid in your selection process.
Performance Characteristics: A Head-to-Head Comparison
The validation of any analytical method is crucial to ensure robust, reliable, and reproducible results.[4] Key performance metrics for both a competitive carbetocin ELISA and a confirmatory LC-MS/MS analysis are summarized below.
| Performance Metric | Carbetocin ELISA | LC-MS/MS |
| Limit of Detection (LOD) | 0.42 ng/mL | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.76 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 66.4 ng/mL | 2000 ng/mL |
| Intra-assay Precision (CV%) | ≤5.3% | <15% |
| Inter-assay Precision (CV%) | <9% | <15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Specificity/Cross-reactivity | High specificity for carbetocin, with potential for cross-reactivity with structurally similar molecules. | High specificity, distinguishes carbetocin from its metabolites and other endogenous compounds. |
| Sample Throughput | High (96-well plate format) | Lower (sequential sample analysis) |
| Cost per Sample | Lower | Higher |
Experimental Protocols
Carbetocin Competitive ELISA Protocol
This protocol outlines the key steps for quantifying carbetocin in plasma samples using a competitive ELISA format.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for carbetocin and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Carbetocin standards of known concentrations and unknown plasma samples are added to the wells, followed by the addition of enzyme-conjugated carbetocin (tracer). The plate is incubated for 1-2 hours at room temperature. During this step, the free carbetocin in the sample and the tracer compete for binding to the limited number of capture antibody sites.
-
Washing: The plate is washed three times to remove unbound sample and tracer.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes. The enzyme on the bound tracer will convert the substrate, resulting in a color change.
-
Stopping the Reaction: A stop solution (e.g., 2N H₂SO₄) is added to each well to stop the color development.
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of carbetocin in the samples is inversely proportional to the signal intensity and is determined by interpolating from a standard curve.[4]
Carbetocin LC-MS/MS Protocol
This protocol provides a general workflow for the quantification of carbetocin in plasma using LC-MS/MS.
-
Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins.
-
Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, a mixed-mode cation exchange SPE can be employed to extract carbetocin from the plasma matrix.[5]
-
Internal Standard Spiking: A known concentration of a stable isotope-labeled carbetocin internal standard is added to all samples, calibrators, and quality controls to correct for matrix effects and variations in sample processing.[3]
-
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 analytical column is typically used to separate carbetocin from other components in the sample based on its physicochemical properties. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is commonly employed.
-
Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Carbetocin is ionized, typically using electrospray ionization (ESI).
-
The precursor ion corresponding to the mass-to-charge ratio (m/z) of carbetocin is selected in the first quadrupole (Q1).
-
The precursor ion is fragmented in the collision cell (Q2).
-
Specific product ions are monitored in the third quadrupole (Q3).
-
-
Data Analysis: The peak area ratio of the carbetocin product ion to the internal standard product ion is used to construct a calibration curve. The concentration of carbetocin in the unknown samples is then calculated from this curve.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for the Carbetocin ELISA and a comparison with the LC-MS/MS method.
Caption: Workflow of a competitive ELISA for carbetocin quantification.
Caption: Comparison of ELISA and LC-MS/MS workflows for carbetocin analysis.
Discussion and Recommendations
The choice between a carbetocin ELISA and an LC-MS/MS method is contingent on the specific requirements of the study.
Carbetocin ELISA is a highly suitable method for:
-
Screening large numbers of samples: The 96-well plate format allows for high-throughput analysis, making it ideal for pharmacokinetic studies with numerous time points or large-scale clinical trials.
-
Cost-sensitive projects: ELISA generally has lower consumable and instrument costs compared to LC-MS/MS.
-
Routine monitoring: For applications where high precision and absolute specificity are not the primary concern, a well-validated ELISA can provide reliable data.
LC-MS/MS is the preferred method when:
-
High specificity is critical: LC-MS/MS can differentiate carbetocin from its metabolites and other structurally similar compounds, which is crucial for detailed metabolic studies and regulatory submissions.[1][2]
-
A wide dynamic range is required: LC-MS/MS typically offers a broader linear range than ELISA, allowing for the quantification of both low and high concentrations of carbetocin in a single run.[5]
-
Confirmation of ELISA results is needed: Due to its high accuracy and specificity, LC-MS/MS is often used as a reference method to validate ELISA data.
References
- 1. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Clinical Trial Showdown: Duratocin (Carbetocin) Versus Other Uterotonics in the Prevention of Postpartum Hemorrhage
An evidence-based comparison for researchers and drug development professionals in obstetrics.
Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality and morbidity worldwide, making the selection of effective uterotonic agents a critical aspect of obstetric care.[1][2] Duratocin (carbetocin), a long-acting synthetic analogue of oxytocin (B344502), has emerged as a significant player in the prevention of PPH.[3][4] This guide provides a comprehensive comparison of Duratocin against other commonly used uterotonics—oxytocin, misoprostol (B33685), and ergometrine—drawing on data from head-to-head clinical trials.
Efficacy and Safety: A Quantitative Comparison
The following tables summarize the key efficacy and safety outcomes from randomized controlled trials (RCTs) comparing carbetocin (B549339) with other uterotonics.
Table 1: Carbetocin vs. Oxytocin for PPH Prevention
| Outcome Measure | Carbetocin | Oxytocin | Relative Risk/Difference | Significance | Citations |
| Blood Loss ≥500 mL (Vaginal Delivery) | No significant difference | No significant difference | RR: 0.52 (95% CI: 0.24-1.15) | P = 0.11 | [5] |
| Blood Loss ≥1000 mL (Vaginal Delivery) | 1.51% | 1.45% | RR: 1.04 (95% CI: 0.87-1.25) | Non-inferiority not met | [6][7] |
| Need for Additional Uterotonics (Cesarean Section) | Lower | Higher | Significantly lower in carbetocin group | P < 0.05 | [8] |
| Mean Blood Loss (Cesarean Section) | 685 ± 350 mL | 782.8 ± 370 mL | Lower in carbetocin group | P > 0.05 | [8] |
| Incidence of PPH (>1000 mL) (Cesarean Section) | 3.33% | 11.76% | Lower in carbetocin group | P < 0.05 | [8] |
| Drop in Hemoglobin | Slightly higher | Slightly lower | 1.2 g/dL vs 1.1 g/dL | P = 0.0786 | [9][10] |
| Adverse Effects (e.g., nausea, vomiting) | Similar | Similar | No significant difference | - | [5] |
Table 2: Carbetocin vs. Misoprostol for PPH Prevention
| Outcome Measure | Carbetocin | Misoprostol | Difference | Significance | Citations |
| Blood Loss | Significantly less | Higher | - | P < 0.001 | [11][12] |
| Need for Additional Uterotonics | Significantly less | Higher | - | P = 0.013 | [11] |
| Need for Uterine Massage | Significantly less | Higher | - | P = 0.007 | [11] |
| Adverse Effects (e.g., shivering, fever) | Less common | More common | - | P < 0.001 | [11][13] |
Table 3: Carbetocin vs. Ergometrine/Syntometrine for PPH Prevention
| Outcome Measure | Carbetocin | Ergometrine/Syntometrine | Difference | Significance | Citations |
| Blood Loss | Statistically lower | Higher | - | P = 0.035 | [14] |
| Mean Fall in Hemoglobin | Significantly lower | Higher | - | P < 0.001 | [1] |
| Need for Additional Uterotonics | Lower | Higher | No significant difference | - | [1] |
| Side Effects | Similar | Similar | No significant difference | P > 0.05 | [14] |
Experimental Protocols: A Closer Look at Trial Designs
The evidence presented is derived from rigorously designed clinical trials. Below are summaries of the methodologies employed in key comparative studies.
CHAMPION Trial: Heat-Stable Carbetocin vs. Oxytocin
-
Objective: To determine if heat-stable carbetocin is non-inferior to oxytocin for preventing PPH after vaginal birth.[6][7]
-
Design: A randomized, double-blind, non-inferiority trial conducted across 23 sites in 10 countries.[6][7][9]
-
Participants: Nearly 30,000 women expecting to have a single vaginal birth.[6] Exclusion criteria included serious cardiovascular, hepatic, or renal disease, and epilepsy.[6]
-
Intervention: Intramuscular injection of either 100 µg of heat-stable carbetocin or 10 IU of oxytocin immediately after delivery.[6][7] To maintain blinding, both drugs were stored at 2-8°C.[6][7]
-
Primary Outcomes:
-
Measurement of Blood Loss: Blood loss was measured using a calibrated drape.
Carbetocin vs. Misoprostol in Low-Risk Women
-
Objective: To compare the effectiveness and safety of carbetocin and misoprostol for PPH prevention in low-risk women after vaginal delivery.[11]
-
Design: A randomized controlled trial.[11]
-
Participants: 150 pregnant women at low risk for PPH.[11]
-
Intervention: After neonatal delivery, one group received a single intravenous dose of 100 µg/mL carbetocin, while the other group received 800 µg of rectal misoprostol.[11]
-
Primary Outcome: The need for additional uterotonic drugs.[11]
-
Secondary Outcomes: Amount of blood loss, length of the third stage of labor, and incidence of adverse effects. Blood pressure and hemoglobin levels were monitored.[11]
Visualizing the Mechanisms and Methods
To better understand the underlying pharmacology and the structure of the clinical trials, the following diagrams are provided.
Discussion and Conclusion
The available clinical evidence suggests that carbetocin is an effective and safe option for the prevention of PPH.
-
Versus Oxytocin: Carbetocin demonstrates non-inferiority to oxytocin in preventing PPH of at least 500 mL after vaginal delivery.[6][7] In the context of cesarean sections, some studies indicate carbetocin may be superior in reducing the need for additional uterotonics and the incidence of severe PPH.[8] A key advantage of carbetocin is its longer half-life, allowing for a single administration, whereas oxytocin often requires a continuous infusion to maintain uterine tone.[3][4]
-
Versus Misoprostol: Carbetocin is associated with significantly less blood loss and a lower need for additional uterotonic interventions compared to misoprostol.[11][12] Furthermore, carbetocin generally has a more favorable side-effect profile, with fewer instances of shivering and fever.[11][13]
-
Versus Ergometrine: Studies show that carbetocin leads to statistically less blood loss compared to ergometrine.[14] While the need for rescue therapy and the incidence of side effects may be similar, the reduction in blood loss is a significant clinical advantage.[14]
References
- 1. Carbetocin vs. Syntometrine in Prevention of Postpartum Hemorrhage: a Double Blind Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Carbetocin Versus Oxytocin and Ergometrine for the Prevention of Postpartum Hemorrhage [ctv.veeva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Effect of heat stable carbetocin vs oxytocin for preventing postpartum haemorrhage on post delivery hemoglobin-a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbetocin versus rectal misoprostol for management of third stage of labor among women with low risk of postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intravenous Carbetocin Versus Rectal Misoprostol for the Active Management of the Third Stage of Labor: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Carbetocin Versus Misoprostol in Cesarean Section: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencexcel.com [sciencexcel.com]
A Comparative Analysis of Duratocin (Carbetocin) and Oxytocin in Clinical Trials for the Prevention of Postpartum Hemorrhage
This guide provides a detailed comparison of Duratocin (carbetocin) and oxytocin (B344502), two uterotonic agents crucial in the prevention of postpartum hemorrhage (PPH). The following sections present a comprehensive overview of their relative efficacy and safety, supported by quantitative data from numerous clinical trials. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the clinical performance of these two drugs.
Quantitative Data Summary
The efficacy and safety of Duratocin and oxytocin have been extensively studied in various clinical settings, primarily in the prevention of PPH following both cesarean section and vaginal delivery. The data presented in the tables below summarize the key findings from multiple randomized controlled trials and meta-analyses.
Table 1: Efficacy of Duratocin vs. Oxytocin in Cesarean Section
| Outcome Measure | Duratocin | Oxytocin | Relative Effect (95% CI) | Significance | Citations |
| Need for Additional Uterotonics | Lower Incidence | Higher Incidence | OR = 0.48 (0.35, 0.65) | p < 0.00001 | [1] |
| 0% | 23.5% | - | p < 0.01 | [2] | |
| 13% | 43% | - | - | [3] | |
| Postpartum Hemorrhage (PPH >500 mL) | Lower Incidence | Higher Incidence | OR = 0.70 (0.51, 0.95) | p = 0.02 | [1] |
| Mean Blood Loss | Significantly Lower | Higher | MD = -64.36 mL (-107.78, -20.93) | p = 0.004 | [1] |
| 424.75 ± 182.59 mL | 679.5 ± 200.25 mL | - | p < 0.001 | [4] | |
| <500 mL in 81% of patients | <500 mL in 54% of patients | - | - | [3] | |
| Need for Blood Transfusion | Lower Incidence | Higher Incidence | RR = 0.34 (0.19, 0.62) | p = 0.0004 | [5] |
| Lower Incidence | Higher Incidence | OR = 0.59 (0.42, 0.82) | p = 0.002 | [1] |
OR: Odds Ratio; RR: Risk Ratio; MD: Mean Difference; CI: Confidence Interval.
Table 2: Efficacy of Duratocin vs. Oxytocin in Vaginal Delivery
| Outcome Measure | Duratocin | Oxytocin | Relative Effect (95% CI) | Significance | Citations |
| Blood Loss ≥500 mL | No Significant Difference | No Significant Difference | RR = 0.52 (0.24, 1.15) | p = 0.11 | [6][7] |
| Blood Loss ≥1000 mL | No Significant Difference | No Significant Difference | RR = 1.04 (0.86, 1.26) | p = 0.67 | [6] |
| Need for Additional Uterotonics | Lower Incidence | Higher Incidence | OR = 0.48 (0.25, 0.93) | p = 0.03 | [1] |
| Mean Blood Loss | Lower | Higher | MD = -63.52 mL (-113.43, -13.60) | p = 0.01 | [1] |
| Need for Blood Transfusion | No Significant Difference | No Significant Difference | RR = 1.13 (0.94, 1.37) | p = 0.19 | [6] |
RR: Relative Risk; OR: Odds Ratio; MD: Mean Difference; CI: Confidence Interval.
Table 3: Comparative Safety and Side Effects
| Adverse Event | Delivery Method | Duratocin vs. Oxytocin | Significance | Citations |
| Headache | Cesarean Section | Lower Incidence with Duratocin | p = 0.02 | [1] |
| Nausea, Vomiting, Abdominal Pain, Flushing, Tremors, Itching, Dizziness, Fever | Cesarean Section | No Significant Difference | - | [1] |
| Nausea, Vomiting, Headache, Abdominal Pain, Flushing, Tremors, Itching, Dizziness, Fever | Vaginal Delivery | No Significant Difference | - | [1] |
| Hypotension | Cesarean Section | Both drugs cause hypotension; some studies report a greater reduction with oxytocin. | - | [2][8] |
Experimental Protocols
The clinical trials comparing Duratocin and oxytocin generally follow a randomized controlled trial (RCT) design. Below are the typical methodologies employed.
1. Study Design:
-
Design: Most studies are double-blind, randomized controlled trials.[9]
-
Population: Pregnant women undergoing either elective cesarean section or vaginal delivery.[6][10] Specific trials may focus on high-risk populations, such as those with placenta previa or gestational diabetes.[4][11]
-
Randomization: Patients are randomly allocated to receive either Duratocin or oxytocin, often using computer-generated random numbers.[9][11]
2. Drug Administration:
-
Duratocin (Carbetocin): Typically administered as a single 100 µg intravenous (IV) bolus injection over one minute immediately after the delivery of the baby.[2][11][12]
-
Oxytocin: Administration protocols vary. A common regimen is an IV bolus of 5 or 10 IU, sometimes followed by a continuous infusion of 10-40 IU over several hours.[2][11][12]
3. Outcome Measures:
-
Primary Outcomes:
-
Secondary Outcomes:
4. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests based on the type of data.
-
For categorical outcomes (e.g., incidence of PPH, need for additional uterotonics), Relative Risks (RR) or Odds Ratios (OR) with 95% Confidence Intervals (CI) are calculated.[1][5][6]
-
For continuous outcomes (e.g., mean blood loss), the Mean Difference (MD) with 95% CI is used.[1]
-
A p-value of <0.05 is generally considered statistically significant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for oxytocin receptor agonists and a typical workflow for a comparative clinical trial.
Caption: Signaling pathway for Duratocin and Oxytocin.
References
- 1. Effectiveness and safety of carboxytocin versus oxytocin in preventing postpartum hemorrhage: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular effects of oxytocin and carbetocin at cesarean section. A prospective double-blind randomized study using noninvasive pulse wave analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Oxytocin versus Carbetocin in Prevention of Postpartum Hemorrhage in Cesarean Section: A Randomized Control Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 12. Carbetocin versus Oxytocin for the Prevention of Postpartum Hemorrhage in Cesarean Deliveries: A Retrospective Study of Two Consecutive Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbetocin versus oxytocin in the management of the third stage of labor for preventing postpartum hemorrhage after vaginal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Heat-Stable Carbetocin Versus Oxytocin in Randomized Controlled Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of heat-stable carbetocin (B549339) and oxytocin (B344502) for the prevention of postpartum hemorrhage (PPH), drawing on data from key randomized controlled trials (RCTs). The following sections detail the performance of each uterotonic agent, supported by quantitative data, experimental methodologies, and visualizations of their shared signaling pathway.
Data Presentation: A Comparative Analysis of Efficacy and Safety
The primary goal of uterotonic agents in the postpartum period is to prevent excessive bleeding. The following tables summarize the key efficacy and safety outcomes from major randomized controlled trials comparing heat-stable carbetocin to the standard of care, oxytocin.
Efficacy Outcomes
| Outcome Measure | Heat-Stable Carbetocin Group | Oxytocin Group | Relative Risk (95% CI) | Key Finding |
| Blood Loss ≥500 mL or Use of Additional Uterotonics | 14.5% | 14.4% | 1.01 (0.95 to 1.06) | Heat-stable carbetocin was noninferior to oxytocin.[1] |
| Blood Loss ≥1000 mL | 1.51% | 1.45% | 1.04 (0.87 to 1.25) | Noninferiority was not demonstrated, potentially due to low event rates.[1] |
| Need for Additional Uterotonic Agents (Cesarean Section) | 4.76% | 14.3% | Statistically Significant (p=0.003) | Carbetocin significantly reduced the need for additional uterotonics in cesarean deliveries.[2] |
| Need for Additional Uterotonic Agents (Vaginal Birth) | No significant difference | No significant difference | - | The use of additional uterotonic agents did not differ significantly between the two groups in vaginal births.[1] |
Hematological and Hemodynamic Outcomes
| Outcome Measure | Heat-Stable Carbetocin Group | Oxytocin Group | p-value | Key Finding |
| Post-delivery Hemoglobin (g/dL) | 10.09 | 10.21 | 0.0432 | A slightly lower post-delivery hemoglobin was observed in the carbetocin group.[3][4] |
| Drop in Hemoglobin ≥2 g/dL | Higher Proportion (RR=1.29) | Lower Proportion | - | A higher proportion of participants in the carbetocin group experienced a hemoglobin drop of 2 g/dL or more.[3][4] |
| Mean Blood Loss (Cesarean Section) | Significantly lower | Significantly higher | <0.001 | Women in the carbetocin group had a lower volume of blood loss following a cesarean section.[2] |
| Cardiovascular Side-effects | More persistent hypotensive effect | Transient negative chronotropic and sustained negative inotropic effect | - | Both drugs exhibited vasodilatory and hypotensive effects, with some differences in their cardiovascular profiles.[5] |
Experimental Protocols
The methodologies employed in the key randomized controlled trials are crucial for interpreting the comparative data. Below are summaries of the experimental protocols from pivotal studies.
The CHAMPION Trial (Vaginal Birth)
The largest RCT, known as the CHAMPION trial, was a randomized, double-blind, noninferiority trial that enrolled nearly 30,000 women giving birth vaginally across 23 sites in 10 countries.[1]
-
Intervention: A single intramuscular (IM) injection of either 100 µg of heat-stable carbetocin or 10 IU of oxytocin.
-
Administration: The injection was administered immediately after the birth of the baby.[1]
-
Blinding: To maintain double-blinding, both drugs were stored in a cold chain (2 to 8°C).[1]
-
Primary Outcomes:
-
A composite of blood loss of at least 500 ml or the use of additional uterotonic agents.
-
Blood loss of at least 1000 ml.[1]
-
-
Measurement of Blood Loss: Blood was collected in a calibrated plastic drape for one to two hours after delivery and weighed to determine the volume.[6]
RCT in Cesarean Delivery
A study comparing the two drugs in the context of emergency cesarean deliveries provides valuable insights.
-
Intervention: A single intravenous (IV) bolus injection of either 100 mcg of heat-stable carbetocin or 10 IU of oxytocin.[7]
-
Administration: The injection was given after the delivery of the baby.[7]
-
Patient Population: 300 women undergoing emergency cesarean delivery.[7]
-
Primary Outcome: The need for additional uterotonic agents within the first 24 hours post-delivery due to inadequate uterine tone.[7]
-
Secondary Outcomes: The need for blood transfusion and changes in blood pressure and pulse rate within an hour of drug administration.[7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the design of the clinical trials, the following diagrams visualize the key pathways and workflows.
Carbetocin, a synthetic analogue of oxytocin, and oxytocin itself both exert their effects by binding to the oxytocin receptor, a G-protein coupled receptor.[6][8] This binding primarily activates the Gq/11 protein, initiating a signaling cascade through phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC lead to the contraction of uterine smooth muscle, which is essential for preventing postpartum hemorrhage.
The workflow for a typical randomized controlled trial comparing heat-stable carbetocin and oxytocin begins with the recruitment of eligible pregnant women. Participants are then randomly assigned to receive either heat-stable carbetocin or oxytocin. Following drug administration, both primary and secondary outcomes are meticulously assessed and recorded. Finally, the collected data undergoes statistical analysis to determine the relative efficacy and safety of the two interventions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Functional rewiring of G protein-coupled receptor signaling in human labor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 4. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of oxytocin and carbetocin at cesarean section. A prospective double-blind randomized study using noninvasive pulse wave analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbetocin - Wikipedia [en.wikipedia.org]
- 7. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Carbetocin? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Duratocin (Carbetocin)
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like Duratocin (carbetocin) is a critical component of laboratory safety and environmental responsibility. As a synthetic analogue of oxytocin (B344502), Duratocin's stability and hormonal activity necessitate a cautious and systematic approach to its disposal. This guide provides essential, step-by-step procedures for the proper handling and disposal of Duratocin, ensuring the safety of laboratory personnel and the integrity of the research environment.
The primary principle for the disposal of Duratocin, as emphasized by manufacturers and regulatory bodies, is to adhere to local, state, and federal regulations for pharmaceutical waste.[1][2][3] Unused or expired Duratocin should be treated as potentially hazardous chemical waste and must not be disposed of down the drain.[4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical safety glasses, nitrile gloves, and a laboratory coat. All handling of Duratocin, especially in its concentrated or powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation or accidental skin contact.
Recommended Disposal Procedures
In the absence of specific disposal protocols from the manufacturer, two primary methods are recommended for the inactivation and disposal of Duratocin in a laboratory setting: Chemical Inactivation and Adsorption.
Method 1: Chemical Inactivation via Oxidation
This method utilizes a common laboratory disinfectant, sodium hypochlorite (B82951) (bleach), to chemically degrade the peptide structure of carbetocin (B549339) through oxidation. This is a widely accepted procedure for the inactivation of various peptides and biological waste.[5]
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 10% bleach solution. Standard household bleach typically contains 5-6% sodium hypochlorite.
-
Inactivation: For liquid waste containing Duratocin (e.g., unused solutions, contaminated buffers), add the 10% bleach solution to achieve a final concentration of 0.5% to 1.0% sodium hypochlorite.[1] A common approach is to add one part 10% bleach solution to nine parts liquid waste (1:10 v/v).[6]
-
Contact Time: Ensure a minimum contact time of 30 minutes to allow for the complete degradation of the peptide.[1] For high concentrations of Duratocin or waste with a high organic load, a longer contact time of up to 12 hours may be prudent.[6]
-
Neutralization and Disposal: After the inactivation period, neutralize the pH of the solution according to your institution's guidelines for chlorinated waste. The treated liquid waste should then be collected in a designated hazardous waste container for disposal through your institution's environmental health and safety (EHS) program.
Method 2: Adsorption using Activated Carbon
Activated carbon is a highly porous material with a large surface area, making it effective at adsorbing a wide range of pharmaceuticals from aqueous solutions.[7][8][9][10] This method physically removes the active compound from the liquid waste stream.
Experimental Protocol:
-
Preparation: Obtain powdered activated carbon.
-
Adsorption: For liquid waste containing Duratocin, add an excess of activated carbon to the container. A general guideline is to add approximately 10 grams of activated carbon for every 100 mL of liquid waste, ensuring the solution is thoroughly mixed.
-
Contact Time: Agitate the mixture periodically and allow it to stand for a minimum of 8 hours to ensure maximum adsorption. Studies have shown that over 90% of many pharmaceuticals can be adsorbed within this timeframe.[7]
-
Disposal: The resulting slurry, containing the activated carbon with the adsorbed carbetocin, should be collected as solid hazardous waste. This should be placed in a clearly labeled, leak-proof container for disposal through your institution's EHS program. The remaining liquid, now treated, should still be collected as chemical waste, as complete removal cannot be guaranteed without analytical verification.
Quantitative Data for Disposal Procedures
| Parameter | Chemical Inactivation (Sodium Hypochlorite) | Adsorption (Activated Carbon) |
| Reagent | Sodium Hypochlorite (Household Bleach) | Powdered Activated Carbon |
| Final Concentration | 0.5% - 1.0% | ~10% (w/v) |
| Minimum Contact Time | 30 minutes | 8 hours |
| Waste Stream | Liquid Hazardous Waste (Chlorinated) | Solid Hazardous Waste |
Disposal of Contaminated Materials
-
Solid Waste: All solid materials that have come into contact with Duratocin, such as vials, syringes, pipette tips, gloves, and absorbent paper, must be disposed of as solid hazardous chemical waste. These items should be collected in a designated, clearly labeled, leak-proof container.[4]
-
Sharps Waste: Needles and syringes contaminated with Duratocin must be disposed of immediately in a designated, puncture-resistant sharps container for hazardous waste.[7]
Logical Workflow for Duratocin Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Duratocin in a laboratory setting.
By adhering to these procedures and the overarching principle of regulatory compliance, researchers can ensure the safe handling and disposal of Duratocin, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety office for final approval of your disposal protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the mechanism of degradation of oxytocin and its analogues in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 5. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 8. Activated carbon - Wikipedia [en.wikipedia.org]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Activated carbon for the removal of pharmaceutical residues from treated wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
